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  • Product: 2-(Cyclopentylamino)ethan-1-ol hydrochloride
  • CAS: 1193389-76-2

Core Science & Biosynthesis

Foundational

2-(Cyclopentylamino)ethan-1-ol hydrochloride CAS 2842-39-9 properties

The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It prioritizes mechanistic insight, experimental reproducibility, and high-fidelity visualization.[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It prioritizes mechanistic insight, experimental reproducibility, and high-fidelity visualization.[1]

Executive Summary

2-(Cyclopentylamino)ethan-1-ol hydrochloride (CAS 2842-39-9) is a critical secondary amine intermediate used in the synthesis of pharmaceutical agents targeting metabolic disorders (e.g., 11β-HSD1 inhibitors) and viral polymerases. Distinguished by its heterobifunctionality —possessing both a nucleophilic secondary amine and a primary hydroxyl group—it serves as a versatile scaffold for introducing the N-cyclopentyl motif. This moiety is pharmacologically valued for enhancing lipophilicity (


 modulation) and metabolic stability compared to linear alkyl chains, while the ethylol linker provides a handle for further derivatization or cyclization.[1]

Physicochemical Identity & Profile

The hydrochloride salt form stabilizes the secondary amine, preventing oxidation and facilitating handling as a crystalline solid.[1]

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 2-(Cyclopentylamino)ethan-1-ol hydrochloride
Molecular Formula

Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility High: Water, Methanol, Ethanol; Low: Hexane, Et₂O
Acidity (pKa) ~9.5 (Amine conjugate acid, estimated)
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors
InChI Key DWEWXGZAFBYSSR-UHFFFAOYSA-N

Synthetic Methodology: Reductive Amination

The industrial standard for synthesizing 2-(cyclopentylamino)ethan-1-ol involves the reductive amination of cyclopentanone with ethanolamine (2-aminoethanol). This route is preferred over direct alkylation due to higher selectivity for the mono-alkylated product and the avoidance of over-alkylation (quaternary ammonium salt formation).[1]

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an imine (Schiff base).[1] This imine is subsequently reduced in situ to the secondary amine.[1]

G Start Cyclopentanone + Ethanolamine Inter Imine Intermediate (Schiff Base) Start->Inter - H₂O (Dehydration) Product 2-(Cyclopentylamino)ethanol Inter->Product + [H⁻] (Reduction) Salt HCl Salt Formation Product->Salt + HCl/Dioxane

Figure 1: Reductive amination pathway. The formation of the imine is the rate-determining step in the absence of acid catalysis.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(cyclopentylamino)ethan-1-ol HCl via Sodium Triacetoxyborohydride (STAB) reduction.

Reagents:

  • Cyclopentanone (1.0 eq)[1]

  • Ethanolamine (1.05 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Acetic Acid (AcOH) (1.0 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

  • 4M HCl in Dioxane

Procedure:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve Cyclopentanone (8.4 g, 100 mmol) and Ethanolamine (6.4 g, 105 mmol) in DCM (200 mL).
    
  • Acid Activation: Add Acetic Acid (6.0 g, 100 mmol). Stir at room temperature (RT) for 30 minutes to facilitate imine formation. Checkpoint: Solution may turn slightly yellow.[1][2]

  • Reduction: Cool the mixture to 0°C. Add STAB (29.7 g, 140 mmol) portion-wise over 20 minutes. Note: STAB is preferred over

    
     to prevent direct reduction of the ketone before imine formation.[1]
    
  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (10% MeOH in DCM, stain with Ninhydrin).[1]

  • Quench & Workup: Quench with saturated

    
     (aq).[1] Extract the aqueous layer with DCM (3x).[1] Combine organics, dry over 
    
    
    
    , and concentrate to yield the crude free base oil.[1]
  • Salt Formation: Dissolve the crude oil in minimal ethanol. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. A white precipitate (the HCl salt) will form.[1]

  • Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/Et₂O if necessary.[1][3]

Applications in Medicinal Chemistry

This compound serves as a bifunctional linker , allowing orthogonal reactivity at the nitrogen and oxygen centers.[1]

Functionalization Logic
  • N-Terminus (Secondary Amine): Highly nucleophilic. Reacts with acid chlorides, isocyanates, or aryl halides (

    
    ) to attach the cyclopentyl "tail" to a pharmacophore.[1]
    
  • O-Terminus (Primary Alcohol): Can be converted to a leaving group (Cl, OMs) for cyclization (e.g., forming morpholines or oxazolidinones) or oxidized to an aldehyde.[1]

Case Study: 11β-HSD1 Inhibitors

Research indicates that N-cyclopentyl thiazolone derivatives exhibit potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic syndrome.[3] The cyclopentyl group fits into the hydrophobic pocket of the enzyme, improving binding affinity.[1]

Application Core 2-(Cyclopentylamino)ethanol (CAS 2842-39-9) Path1 Pathway A: N-Acylation Core->Path1 R-COCl / R-NCO Path2 Pathway B: O-Activation Core->Path2 SOCl₂ / MsCl Prod1 Amide/Urea Derivatives (e.g., 11β-HSD1 Inhibitors) Path1->Prod1 Coupling Prod2 Nitrogen Mustards / Cyclic Ethers Path2->Prod2 Intramolecular Cyclization or Alkylation

Figure 2: Divergent synthetic utility. Pathway A is dominant in drug discovery for generating amide libraries.

Handling, Stability & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (min 0.11mm thick).[1]
Eye Irritation H319: Causes serious eye irritation.[1][4]Use chemical safety goggles.[1][5]
STOT-SE H335: May cause respiratory irritation.Handle in a certified fume hood.[1]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.[1]

References

  • PubChem. 2-(Cyclopentylamino)ethan-1-ol Compound Summary. National Library of Medicine.[1][6] [1]

  • BenchChem. Application Notes: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates. (Discusses cyclopentyl-amine derivatives in 11β-HSD1 inhibitors).

  • Baumgart, S. et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.[7][3][8] International Journal of Molecular Sciences.

  • Organic Syntheses. General Procedure for Reductive Amination using Sodium Triacetoxyborohydride. (Methodology grounding).

  • Thermo Fisher Scientific. Safety Data Sheet: 2-(Cyclopentylamino)ethanol.[1][1]

Sources

Exploratory

A Comprehensive Technical Guide to N-(2-Hydroxyethyl)cyclopentylamine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of N-(2-Hydroxyethyl)cyclopentylamine, a secondary amine of interest in synthetic and medicinal chemistry. We will...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-(2-Hydroxyethyl)cyclopentylamine, a secondary amine of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, physical and chemical properties, and safety considerations. Furthermore, this guide addresses its hydrochloride salt, offering a standard laboratory protocol for its preparation, a critical step for its application in various research and development settings where enhanced solubility and stability are paramount.

Core Chemical Identity

N-(2-Hydroxyethyl)cyclopentylamine, also known as 2-(Cyclopentylamino)ethanol, is the foundational compound. While the hydrochloride salt is frequently utilized in research for its improved handling and solubility characteristics, much of the publicly available data pertains to the free base. This guide will distinguish between the two forms where information is available.

Nomenclature and Structural Identifiers

A clear and unambiguous identification of a chemical substance is crucial for scientific communication and reproducibility. The following table summarizes the key identifiers for N-(2-Hydroxyethyl)cyclopentylamine.

IdentifierValueSource
IUPAC Name 2-(cyclopentylamino)ethanolPubChem[1]
CAS Number 2842-39-9ChemicalBook[2], ECHEMI[3]
Molecular Formula C₇H₁₅NOECHEMI[3], PubChem[1]
SMILES C1CCC(C1)NCCOPubChem[1]
InChI InChI=1S/C7H15NO/c9-6-5-8-7-3-1-2-4-7/h7-9H,1-6H2PubChem[1]
InChIKey DWEWXGZAFBYSSR-UHFFFAOYSA-NPubChem[1]
Synonyms

The compound is known by several names in literature and commercial listings. Recognizing these synonyms is essential when conducting literature searches and sourcing materials.

  • 2-(Cyclopentylamino)ethan-1-ol[1][3]

  • 2-(Cyclopentylamino)ethanol[1][3]

  • N-(2-Hydroxyethyl)cyclopentylamine[3]

  • Ethanol, 2-(cyclopentylamino)-[3]

The relationship between the free base and its hydrochloride salt is a fundamental concept in amine chemistry, as illustrated in the diagram below.

Figure 1: Relationship between the free base and its hydrochloride salt.

Physicochemical Properties

The following table outlines the key physical and chemical properties of N-(2-Hydroxyethyl)cyclopentylamine (free base). It is important to note that the properties of the hydrochloride salt, such as melting point and solubility, are expected to differ significantly.

PropertyValueSource
Molecular Weight 129.20 g/mol ECHEMI[3], PubChem[1]
Appearance Clear colorless liquidECHEMI[3]
Boiling Point 114.5-115.5 °C at 10 TorrECHEMI[3]
Density 0.9942 g/cm³ at 20 °CECHEMI[3]
Refractive Index 1.483ECHEMI[3]
Flash Point 119.438 °CECHEMI[3]
Topological Polar Surface Area 32.3 ŲECHEMI[3], PubChem[1]
XLogP3 0.4 - 0.9ECHEMI[3], PubChem[1]

Safety and Handling

Comprehensive safety data for N-(2-Hydroxyethyl)cyclopentylamine and its hydrochloride salt are not widely published. However, based on the known hazards of similar aliphatic amines, appropriate precautions must be taken. The related compound, cyclopentylamine, is classified as highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage. While N-(2-Hydroxyethyl)cyclopentylamine is a secondary amine and may have a different hazard profile, it is prudent to handle it with care.

General Safety Recommendations:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • In case of contact:

    • Skin: Immediately flush with plenty of water.

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

Preparation of the Hydrochloride Salt: A Standard Laboratory Protocol

For many applications, particularly in biological assays and formulation development, converting the free base to its hydrochloride salt is necessary to improve aqueous solubility and stability. The following is a generalized, self-validating protocol for this conversion.

Rationale

The conversion of an amine to its hydrochloride salt is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton from hydrochloric acid. The resulting ammonium salt has increased polarity, which generally enhances its solubility in polar solvents like water.

Experimental Workflow

G cluster_0 Preparation cluster_1 Isolation & Purification cluster_2 Validation A Dissolve Free Base in an Anhydrous Organic Solvent (e.g., Diethyl Ether, EtOAc) B Cool the Solution in an Ice Bath A->B C Slowly Add Stoichiometric amount of HCl in a compatible solvent B->C D Stir and Observe Precipitation C->D E Collect Precipitate by Vacuum Filtration D->E F Wash with Cold, Anhydrous Solvent E->F G Dry under Vacuum F->G H Determine Melting Point (expect a sharp range) G->H I Confirm Structure (e.g., NMR, IR) H->I

Figure 2: Workflow for the preparation and validation of the hydrochloride salt.

Detailed Step-by-Step Methodology
  • Dissolution: In a clean, dry flask, dissolve a known quantity of N-(2-Hydroxyethyl)cyclopentylamine (the free base) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Cooling: Place the flask in an ice bath and stir the solution gently. This helps to control the exothermicity of the reaction and often improves the crystallinity of the product.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid (a solution in a compatible solvent, such as diethyl ether or isopropanol, is often preferred over aqueous HCl to avoid introducing water). The addition should be dropwise to prevent a rapid temperature increase.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring in the ice bath for a period (e.g., 30 minutes) to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or impurities.

  • Drying: Dry the purified salt under vacuum to remove residual solvent.

  • Validation: The success of the synthesis should be validated by:

    • Melting Point Analysis: A sharp melting point is indicative of purity.

    • Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the salt.

Conclusion

N-(2-Hydroxyethyl)cyclopentylamine is a valuable building block in chemical synthesis. While detailed information on its hydrochloride salt is sparse in public literature, its preparation is a straightforward and essential procedure for many research applications. This guide provides a solid foundation of the known properties of the free base and a practical protocol for the synthesis and validation of its hydrochloride salt, empowering researchers to utilize this compound effectively and safely in their work.

References

Sources

Foundational

2-Cyclopentylaminoethanol hydrochloride PubChem CID 14187635 data

Technical Monograph: 2-(Cyclopentylamino)ethanol Hydrochloride PubChem CID: 14187635 | Free Base CAS: 2842-39-9 Executive Summary & Chemical Identity 2-(Cyclopentylamino)ethanol hydrochloride is a secondary amine buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Cyclopentylamino)ethanol Hydrochloride PubChem CID: 14187635 | Free Base CAS: 2842-39-9

Executive Summary & Chemical Identity

2-(Cyclopentylamino)ethanol hydrochloride is a secondary amine building block characterized by a cyclopentyl ring attached to an ethanolamine backbone. While historically utilized as a fragment in pharmaceutical synthesis (e.g., for anticholinergic analogs), recent industrial research has elevated its profile as a high-efficiency solvent for Post-Combustion CO₂ Capture (PCC) . Its steric profile offers a balance between reaction kinetics and regeneration energy, making it a critical reagent in "water-lean" solvent technologies.

Physicochemical Profile

PropertyDataNote
IUPAC Name 2-(Cyclopentylamino)ethanol hydrochloride
Molecular Formula C₇H₁₅NO[1][2][3] · HCl(C₇H₁₆ClNO)
Molecular Weight 165.66 g/mol Free base: 129.20 g/mol
Physical State White to off-white crystalline solidHygroscopic
Solubility Highly soluble in Water, Methanol, EthanolInsoluble in non-polar solvents (Hexane)
Acidity (pKa) ~9.5 - 10.0 (Estimated for secondary amine)Relevant for CO₂ scrubbing efficiency
Key Application Pharmaceutical Intermediate, CO₂ Capture SolventSterically hindered amine class

Synthesis & Production Logic

The most robust and atom-economical route to 2-(cyclopentylamino)ethanol is Reductive Amination . Unlike direct alkylation (using cyclopentyl bromide), which suffers from over-alkylation (forming tertiary amines) and harsh conditions, reductive amination proceeds under mild conditions with high selectivity for the secondary amine.

Mechanism of Action (Synthesis)
  • Imine Formation: Cyclopentanone reacts with ethanolamine (2-aminoethanol) to form a hemiaminal, which dehydrates to form a cyclic imine (Schiff base).

  • Reduction: The imine is reduced in situ by a hydride source (Sodium Borohydride or Catalytic Hydrogenation) to yield the secondary amine.

  • Salt Formation: Treatment with anhydrous HCl precipitates the hydrochloride salt, purifying the product from non-basic impurities.

Synthesis Workflow Diagram

SynthesisPath Cyclopentanone Cyclopentanone (C5H8O) Imine Imine Intermediate (Transient) Cyclopentanone->Imine - H2O Ethanolamine Ethanolamine (H2NCH2CH2OH) Ethanolamine->Imine - H2O FreeBase 2-(Cyclopentylamino)ethanol (Free Base Oil) Imine->FreeBase Reduction Product 2-(Cyclopentylamino)ethanol HCl (Crystalline Solid) FreeBase->Product Acidification NaBH4 NaBH4 / MeOH (Reductive Agent) NaBH4->Imine HCl HCl (g) or in Dioxane (Salt Formation) HCl->FreeBase

Figure 1: Reductive amination pathway ensuring selectivity for the secondary amine.

Technical Protocol: Laboratory Scale Preparation

Objective: Synthesize 10g of 2-(Cyclopentylamino)ethanol HCl with >98% purity.

Reagents:

  • Cyclopentanone (1.0 eq)

  • Ethanolamine (1.05 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq) or NaBH(OAc)₃ (mild alternative)

  • Methanol (Solvent)

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Imine Formation:

    • In a 250mL round-bottom flask, dissolve Cyclopentanone (8.4g, 0.1 mol) in Methanol (50 mL).

    • Add Ethanolamine (6.4g, 0.105 mol) dropwise at 0°C.

    • Technical Insight: Adding molecular sieves (3Å) can accelerate imine formation by scavenging water, though often unnecessary for this reactive ketone.

    • Stir at room temperature for 2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (5.6g, 0.15 mol) portion-wise over 30 minutes. Caution: Exothermic hydrogen gas evolution.

    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Extraction:

    • Quench reaction with water (20 mL) followed by 1M NaOH to ensure pH > 12 (keeps amine in free base form).

    • Evaporate Methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

    • Dry combined organics over anhydrous Na₂SO₄ and concentrate to yield the Free Base (colorless to pale yellow oil).

  • Crystallization (Salt Formation):

    • Dissolve the crude oil in a minimal amount of dry Ethanol or Diethyl Ether.

    • Add 4M HCl in Dioxane dropwise with stirring until pH is acidic (~pH 2).

    • A white precipitate should form immediately.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Advanced Application: CO₂ Capture Solvent

Recent studies (e.g., ResearchGate, 2023) have identified this molecule as a superior component in "Water-Lean" solvents.

  • The Problem: Traditional amine solvents (MEA) require massive energy to regenerate (boil off CO₂) because they are dissolved in water (high heat capacity).

  • The Solution: 2-(Cyclopentylamino)ethanol is lipophilic enough to function in organic co-solvents but reactive enough to capture CO₂.

  • Mechanism: The secondary amine reacts with CO₂ to form a carbamate. The cyclopentyl ring provides steric bulk that destabilizes the carbamate slightly, making it easier to reverse the reaction (release CO₂) during regeneration, thus saving energy.

CO2Capture Amine 2-(Cyclopentylamino)ethanol (Active Solvent) Reaction Zwitterion Formation Amine->Reaction CO2 CO2 Gas (Flue Gas) CO2->Reaction Carbamate Carbamate Species (Captured CO2) Reaction->Carbamate Exothermic Absorption Regeneration Thermal Regeneration (100-120°C) Carbamate->Regeneration Heat Input Regeneration->Amine Recycle Regeneration->CO2 Pure CO2 Stream

Figure 2: The cyclic capture and release of CO2 using sterically hindered amino alcohols.

Characterization & Quality Control

To validate the identity of CID 14187635, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5-9.5 ppm (br s, 2H): Ammonium protons (NH₂⁺).

    • δ 5.2 ppm (t, 1H): Hydroxyl OH (if not exchanged).

    • δ 3.6 ppm (t, 2H): -CH₂-O H (Deshielded by oxygen).

    • δ 3.4 ppm (m, 1H): Cyclopentyl CH-N (Methine proton).

    • δ 2.9 ppm (t, 2H): -N-CH ₂-CH₂-.

    • δ 1.5-2.0 ppm (m, 8H): Cyclopentyl ring protons (Multiplets).

  • Mass Spectrometry (ESI+):

    • m/z: 130.1 [M+H]⁺ (Corresponds to the free base cation).

Handling & Safety (SDS Summary)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides (will react with both amine and alcohol groups).

References

  • PubChem. (n.d.).[4] Compound Summary for CID 14187635. National Center for Biotechnology Information. Retrieved from [Link]

  • Hussin, F., & Aroua, M. K. (2019).[5] Recent trends in the development of absorption-based CO2 capture technologies. Journal of Cleaner Production. (Contextual citation for amino-alcohol solvents).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Zhang, R., et al. (2023). A Single-Component Water-Lean Post-Combustion CO2 Capture Solvent with Exceptionally Low Operational Heat. ResearchGate. (identifying 2-cyclopentylaminoethanol as a novel solvent).

Sources

Exploratory

The Cyclopentylaminoethanol Scaffold: A Technical Guide to Biological Activity & Synthesis

The following technical guide details the biological utility, synthesis, and experimental application of 2-(Cyclopentylamino)ethan-1-ol HCl , a critical pharmacophore intermediate in modern medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological utility, synthesis, and experimental application of 2-(Cyclopentylamino)ethan-1-ol HCl , a critical pharmacophore intermediate in modern medicinal chemistry.

Executive Summary

2-(Cyclopentylamino)ethan-1-ol is not a standalone therapeutic agent but a privileged pharmacophore intermediate . In drug discovery, it serves as a strategic building block that introduces a lipophilic cyclopentyl group—ideal for occupying hydrophobic pockets in enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and various protein kinases—while providing a hydroxyethyl tail that enhances water solubility or serves as a handle for heterocycle formation (e.g., thiazolones).

This guide analyzes its role in synthesizing potent inhibitors for metabolic syndrome and oncology, providing validated protocols for its synthesis and biological evaluation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before integrating this moiety into a drug scaffold, researchers must account for its physicochemical influence on the final molecule.

PropertyValue / DescriptionImpact on Drug Design
Chemical Name 2-(Cyclopentylamino)ethan-1-ol HClCore Identity
CAS Number 2842-39-9Registry Verification
Molecular Formula C₇H₁₅NO[1] · HCl--
Molecular Weight 129.20 g/mol (Free base)Low MW allows for "fragment-based" design.
LogP (Calc) ~0.8 - 1.2Balanced lipophilicity; Cyclopentyl drives hydrophobic binding.
pKa ~9.5 (Secondary Amine)Protonated at physiological pH; good for electrostatic interactions.
H-Bond Donors 2 (NH, OH)Critical for anchoring in the ATP-binding site or active cleft.

Biological Activity & Mechanism of Action

The biological value of 2-(Cyclopentylamino)ethan-1-ol lies in its ability to modulate the Structure-Activity Relationship (SAR) of parent compounds.

A. Primary Target: 11β-HSD1 Inhibition (Metabolic Syndrome)

The most well-documented application of this moiety is in the development of 11β-HSD1 inhibitors . This enzyme converts cortisone to cortisol; its inhibition is a target for treating type 2 diabetes and obesity.[2]

  • Mechanism: The cyclopentyl group fits snugly into the hydrophobic binding pocket of the 11β-HSD1 enzyme.

  • SAR Insight: Research indicates that replacing the cyclopentyl group with smaller alkyls (methyl, ethyl) significantly reduces potency, while larger groups (cyclohexyl, adamantyl) may cause steric clashes or poor solubility.

  • Key Derivative: The moiety is often cyclized to form 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

    • Potency: Derivatives have demonstrated IC₅₀ values as low as 0.07 µM .

B. Secondary Target: Kinase Inhibition (Oncology)

In kinase inhibitors (e.g., for CDK4/6 or IGF-1R), the cyclopentylamino group often mimics the ribose or phosphate region of ATP, or occupies the "sugar pocket" of the kinase active site.

  • Role: The amine forms a crucial hydrogen bond with the hinge region of the kinase, while the cyclopentyl ring provides van der Waals contacts.

C. Visualizing the Pharmacophore Logic

The following diagram illustrates how this intermediate contributes to ligand binding.

SAR_Logic Intermediate 2-(Cyclopentylamino)ethan-1-ol Cyclopentyl Cyclopentyl Ring (Lipophilic) Intermediate->Cyclopentyl Amine Secondary Amine (Basic Center) Intermediate->Amine Hydroxyl Hydroxyl Group (Reactive Handle) Intermediate->Hydroxyl Target_Pocket Hydrophobic Pocket (e.g., 11β-HSD1) Cyclopentyl->Target_Pocket Van der Waals H_Bond H-Bond Interaction (Asp/Glu Residues) Amine->H_Bond Electrostatic Cyclization Cyclization to Thiazolones/Oxazoles Hydroxyl->Cyclization Synthetic Utility

Figure 1: Pharmacophore contribution of the cyclopentylaminoethanol moiety to drug-target interactions.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Trustworthiness: This protocol uses a "one-pot" reductive amination approach, favored for its high yield and operational simplicity.[3]

Reagents:

  • Cyclopentanone (1.0 eq)

  • Ethanolamine (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Workflow:

  • Imine Formation: Dissolve Cyclopentanone (10 mmol) and Ethanolamine (10 mmol) in anhydrous MeOH (30 mL). Stir at room temperature for 2 hours. Note: Adding molecular sieves (4Å) can drive equilibrium by removing water.

  • Reduction: Cool the solution to 0°C. Slowly add NaBH₄ (15 mmol) portion-wise over 20 minutes. (Caution: Gas evolution).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Quench: Quench with water (10 mL) and adjust pH to ~10 with 1M NaOH.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, convert to HCl salt by adding 4M HCl in dioxane, then recrystallize from EtOH/Et₂O.

Synthesis_Workflow Start Start: Cyclopentanone + Ethanolamine Imine Step 1: Imine Formation (MeOH, RT, 2h) Start->Imine Reduction Step 2: Reduction (NaBH4, 0°C -> RT) Imine->Reduction Quench Step 3: Quench & Extraction (pH > 10, DCM) Reduction->Quench Salt Step 4: Salt Formation (HCl/Dioxane) Quench->Salt

Figure 2: Step-by-step reductive amination workflow for high-purity synthesis.

Protocol B: Biological Evaluation (11β-HSD1 Inhibition)

Expertise: Direct measurement of the conversion of cortisone to cortisol is the gold standard.

Assay Principle: Scintillation Proximity Assay (SPA) detecting the reduction of ³H-Cortisone to ³H-Cortisol.

  • Enzyme Prep: Use microsomes from HEK-293 cells stably transfected with human 11β-HSD1.

  • Incubation:

    • Mix: 20 µL Enzyme + 20 µL Test Compound (containing the cyclopentylaminoethanol moiety) + 20 µL Substrate mix (200 nM cortisone, 1 mM NADPH, ³H-cortisone tracer).

    • Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with Glycyrrhetinic acid (standard inhibitor) and add anti-cortisol antibody-coated SPA beads.

  • Readout: Measure luminescence. Lower signal = Higher Inhibition (if using competition binding) or Higher signal = Higher Activity (depending on bead type). Standard is competition: ³H-Cortisol binds beads; inhibitor reduces ³H-Cortisol formation.

Safety & Handling

While specific toxicity data for the HCl salt is sparse, it should be handled with the precautions standard for secondary amino alcohols :

  • Hazards: Likely skin and eye irritant (H315, H319). The free base may be corrosive.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Hygroscopic. Store in a desiccator at room temperature (HCl salt) or 2-8°C.

References

  • PubChem. 2-(Cyclopentylamino)ethan-1-ol | C7H15NO. National Library of Medicine. Available at: [Link]

  • Zawada, K. et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.[1] MDPI, Molecules. Available at: [Link]

  • Richards, S. et al. (2006). Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome.[4] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. Available at: [Link]

Sources

Foundational

Technical Guide: Safety & Handling of 2-(Cyclopentylamino)ethan-1-ol Hydrochloride

The following technical guide details the safety, handling, and physicochemical profile of 2-(Cyclopentylamino)ethan-1-ol hydrochloride . This document is structured for researchers and drug development professionals, mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and physicochemical profile of 2-(Cyclopentylamino)ethan-1-ol hydrochloride . This document is structured for researchers and drug development professionals, moving beyond standard compliance text to provide actionable, mechanism-based safety intelligence.

Chemical Identity & Research Context

Compound Name: 2-(Cyclopentylamino)ethan-1-ol hydrochloride Synonyms:


-Cyclopentyl-2-aminoethanol hydrochloride; 

-(2-Hydroxyethyl)cyclopentylamine HCl CAS Number: 1193389-76-2 Molecular Formula:

Molecular Weight: 165.66 g/mol [1]
The Researcher's Perspective

In medicinal chemistry, this compound serves as a critical bifunctional building block . The secondary amine facilitates


-alkylation or acylation (often used to generate thiazole scaffolds or peptidomimetics), while the primary alcohol offers a handle for esterification or oxidation to aldehydes. Its hydrochloride salt form is preferred in library synthesis due to enhanced stability and crystallinity compared to the hygroscopic free base.

Hazard Identification & Risk Assessment (GHS)

Note: Specific toxicological data for this CAS is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous secondary amino-alcohols and their salts.

Core Hazards
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Cat. 2 (Warning) H315: Causes skin irritation.Protonated amines can disrupt the stratum corneum lipid barrier, leading to erythema.
Eye Damage/Irritation Cat.[2][3] 2A (Warning) H319: Causes serious eye irritation.High pH potential (upon dissociation) and surfactant-like properties of the amino-alcohol chain can damage corneal epithelium.
STOT - Single Exposure Cat. 3 H335: May cause respiratory irritation.Inhalation of dusts triggers mucous membrane inflammation.

Expert Insight: While the HCl salt buffers the basicity of the parent amine, moisture contact (sweat, mucous membranes) can liberate the free amine locally, reinstating the risk of chemical burns or severe irritation. Treat as a Corrosive equivalent during handling until specific patch-test data proves otherwise.

Handling & Storage Protocols

Objective: Prevent degradation (hygroscopicity) and exposure.[4]

A. Engineering Controls[3]
  • Primary: Fume hood required. Minimum face velocity: 0.5 m/s.

  • Secondary: Static-dissipative work surface. Amine salts can accumulate static charge during weighing.

B. Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm) is sufficient for incidental contact. For prolonged handling (synthesis scale-up), use Double-gloving (Nitrile over Laminate) to prevent permeation of the organic cation.

  • Respiratory: If handling >500 mg outside a hood, use a P95/P3 particulate respirator.

C. Storage Logic
  • Condition: Desiccated at 2–8°C.

  • Rationale: The hydroxyl group adjacent to the amine makes this compound prone to intramolecular hydrogen bonding and hygroscopicity. Moisture uptake leads to "oiling out," making accurate weighing impossible and potentially hydrolyzing downstream reagents.

Visualized Workflows

Diagram 1: Safe Handling & Synthesis Workflow

This workflow outlines the decision logic for handling the compound during a standard reaction setup, integrating safety checkpoints.

HandlingWorkflow Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs. Oiled) Start->CheckState Desiccate Action: Redry under High Vacuum (P2O5) CheckState->Desiccate If Oily/Clumped Weighing Weighing in Fume Hood (Static Control) CheckState->Weighing If Free-Flowing Desiccate->Weighing Solubilization Solubilization (Polar Aprotic: DMSO/DMF) Weighing->Solubilization Reaction Proceed to Synthesis Solubilization->Reaction

Caption: Logic flow for assessing reagent integrity and safe processing steps.

Emergency Response & First Aid

Principle: Rapid dilution and neutralization.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15 minutes lifting eyelids.The HCl salt is acidic; however, physiological buffering can release the amine. Immediate irrigation prevents pH-induced protein denaturation.
Skin Contact Wash with soap and water. Do not use ethanol. Ethanol may increase the transdermal absorption of the lipophilic cyclopentyl ring.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting risks aspiration of the foaming amino-alcohol into the lungs (chemical pneumonitis).
Diagram 2: Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash w/ Soap + Water NO Alcohol Skin->ActionSkin ActionEye Irrigate 15 mins (Isotonic Saline) Eye->ActionEye ActionInhale Fresh Air + Oxygen if dyspneic Inhale->ActionInhale

Caption: Triage protocols for acute exposure scenarios.

Physical & Chemical Properties (Data Table)

PropertyValue / ObservationSource/Method
Appearance White to off-white crystalline solidVisual Inspection
Solubility Soluble in Water, DMSO, MethanolPolar ionic character
Melting Point Not experimentally standardized; analogs range 130–160°CEstimated based on analogs [1]
pH (10% aq) ~4.5 – 5.5Acidic salt hydrolysis
Hygroscopicity HighFunctional group analysis

Toxicological Information

  • Acute Toxicity: No specific LD50 data exists for CAS 1193389-76-2.

  • Analog Data (Cyclopentylamine): Oral LD50 (Rat) = ~500–1000 mg/kg.

  • Mechanism: Secondary amines can form nitrosamines (carcinogens) if exposed to nitrosating agents (e.g., nitrites). Do not co-store with oxidizing acids or nitrates.

Disposal Considerations

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Halogen Content: The compound contains Chloride . Ensure the incinerator is rated for halogenated waste to prevent dioxin formation.

References

  • PubChem . (2025).[5][6] 2-(Cyclopentylamino)ethanol (Free Base) Compound Summary. National Library of Medicine.[5] Retrieved from [Link][5]

  • Baumgart, S., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives. PMC. Retrieved from [Link] (Context for synthetic utility).

Sources

Exploratory

2-(Cyclopentylamino)ethan-1-ol hydrochloride solubility in water vs ethanol

Topic: Solubility Profile & Characterization of 2-(Cyclopentylamino)ethan-1-ol Hydrochloride Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist[1][2][3] Water vs. Ethanol: Thermodynamic Drivers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Characterization of 2-(Cyclopentylamino)ethan-1-ol Hydrochloride Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist[1][2][3]

Water vs. Ethanol: Thermodynamic Drivers & Process Implications[1][2][3]

Executive Summary & Compound Identity

In the synthesis of secondary amine scaffolds for pharmaceutical intermediates—specifically those involving cyclopentyl moieties—solubility governs both reaction kinetics and downstream purification. 2-(Cyclopentylamino)ethan-1-ol hydrochloride exhibits a classic "amphiphilic salt" behavior.[1][2][3]

While the free base is a liquid often used in carbon capture or as a nucleophile, the hydrochloride salt is a solid, typically hygroscopic, stabilized by a strong ionic lattice. This guide details the solubility differential between water (high dielectric, ion-stabilizing) and ethanol (moderate dielectric, organic-solvating), providing a roadmap for using this difference in purification strategies like antisolvent crystallization.[3]

Chemical Identity
PropertyDetail
IUPAC Name 2-(Cyclopentylamino)ethan-1-ol hydrochloride
Free Base CAS 2842-39-9
Molecular Formula C₇H₁₅NO[1][2][3][4][5][6][7][8][9][10][11] · HCl
Molecular Weight 165.66 g/mol (Salt) / 129.20 g/mol (Base)
Structure Secondary ammonium salt with a lipophilic cyclopentyl tail and a hydrophilic hydroxyethyl tail.[1][3]

Theoretical Framework: Solvation Thermodynamics

The solubility difference between water and ethanol for this compound is driven by the competition between Lattice Energy ($ \Delta H_{lattice} ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 \Delta H{solv} $) .[3]
Water: The Ion-Dipole Dominance

Water ($ \epsilon \approx 80 $) is the superior solvent for the hydrochloride salt.[3]

  • Mechanism: The chloride anion ($ Cl^-

    
     R_2NH_2^+ $) forms strong hydrogen bonds with water oxygen.[3]
    
  • Result: The hydration energy significantly exceeds the lattice energy, leading to rapid, exothermic dissolution .[3]

  • Expected Solubility:

    
     (Very Soluble).[1][3]
    
Ethanol: The Amphiphilic Compromise

Ethanol ($ \epsilon \approx 24 $) presents a dual environment.[3]

  • Mechanism: The ethyl group of the solvent interacts favorably with the cyclopentyl ring (Van der Waals forces).[3] However, ethanol is less effective at shielding the ionic charges of the ammonium-chloride pair compared to water.

  • Result: Solubility is high but temperature-dependent.[1][2] The lower dielectric constant means ion pairing is tighter, requiring more thermal energy to break the lattice.[3]

  • Expected Solubility:

    
     (Soluble).[1][2][3]
    
Visualization: Solvation Sphere Mechanics

SolvationMechanism Salt Solid Salt Lattice (R-NH2+ ... Cl-) Soln_Water Aqueous Solution Fully Dissociated Ions (High Solubility) Salt->Soln_Water ΔH_hydr >> ΔH_lattice Entropy Driven Soln_EtOH Ethanolic Solution Ion Pairs + Solvated Tail (Temp-Dependent Solubility) Salt->Soln_EtOH ΔH_solv ≈ ΔH_lattice Requires Heat Water Water Solvent (High Dielectric) Water->Soln_Water Strong H-Bonding Cl- Stabilization Ethanol Ethanol Solvent (Moderate Dielectric) Ethanol->Soln_EtOH Van der Waals Cyclopentyl Interaction

Figure 1: Comparative solvation mechanisms.[1][2][3] Water disrupts the lattice via aggressive ion hydration, while ethanol relies on a mix of polar and non-polar interactions, making it more sensitive to temperature.

Experimental Protocols for Solubility Determination

Since specific literature values for this intermediate are often proprietary, the following self-validating protocols are standard for establishing the solubility curve.

Protocol A: Visual Polythermal Method (Rapid Screening)

Best for determining the metastable zone width for crystallization.[3]

  • Preparation: Weigh 1.0 g of dry 2-(Cyclopentylamino)ethan-1-ol HCl into a crimp-top vial.

  • Solvent Addition: Add 2.0 mL of Ethanol (absolute).

  • Heating: Heat to reflux (approx. 78°C).

    • Observation: If fully dissolved, solubility is

      
      .[3]
      
    • If undissolved: Add solvent in 0.5 mL increments until clear.[1][2]

  • Cooling: Cool at a rate of 0.5°C/min. Record the temperature ($ T_{cloud} $) where the first crystal appears.

  • Repeat: Repeat with Water starting at a higher concentration (e.g., 2.0 g in 1.0 mL).

Protocol B: Gravimetric Saturation (Golden Standard)

Best for generating precise thermodynamic data.[1][3]

  • Saturation: Add excess salt to 10 mL of solvent (Water or Ethanol) in a jacketed vessel at 25°C.

  • Equilibration: Stir at 400 RPM for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent crashing out).

  • Drying: Pipette exactly 1.0 mL of filtrate into a pre-weighed crucible. Evaporate solvent under vacuum at 50°C until constant weight.[1][2]

  • Calculation:

    
    
    

Expected Solubility Data & Process Implications

Based on structural analogs (e.g., 2-(Diethylamino)ethanol HCl and Cyclopentylamine HCl), the following representative profile is projected.

SolventSolubility @ 25°C (Est.)[1][3]Solubility @ 60°C (Est.)Process Implication
Water > 800 mg/mL > 1000 mg/mL Too soluble for crystallization. Use for extraction or as a reaction medium if water-tolerant.[1][2][3]
Ethanol 150 - 250 mg/mL > 500 mg/mL Ideal for Recrystallization. High thermal coefficient allows high recovery upon cooling.[1][2]
Ethyl Acetate < 5 mg/mL< 20 mg/mLIdeal Anti-Solvent. Add to ethanolic solution to force precipitation.[2]
Strategic Application: Purification Workflow

The solubility differential suggests a "Dissolve-Hot / Anti-Solvent-Cool" purification strategy to remove non-polar impurities (which stay in EtOH/EtOAc) and inorganic salts (which don't dissolve in EtOH).[1][2][3]

PurificationWorkflow Raw Crude Reaction Mixture (Contains Product, Salts, Impurities) Step1 1. Dissolve in Hot Ethanol (60°C) Target: Saturation Raw->Step1 Step2 2. Hot Filtration (Remove NaCl/Inorganic Salts) Step1->Step2 Undissolved Solids Step3 3. Cool to 20°C + Add Ethyl Acetate (Induce Nucleation) Step2->Step3 Clear Filtrate Step4 4. Filtration & Wash (Remove Mother Liquor) Step3->Step4 Slurry Product Pure 2-(Cyclopentylamino)ethan-1-ol HCl Crystalline Solid Step4->Product

Figure 2: Proposed purification workflow leveraging the ethanol solubility curve.

References

  • PubChem. 2-(Cyclopentylamino)ethanol (Compound Summary).[1][2][3] National Library of Medicine.[2] Available at: [Link][1][3]

  • Mullin, J.W. Crystallization.[3] 4th Edition, Butterworth-Heinemann, 2001. (Authoritative text on solubility determination and antisolvent techniques).

Sources

Foundational

Thermodynamic Stability of 2-(Cyclopentylamino)ethan-1-ol Salts

Executive Summary In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), 2-(Cyclopentylamino)ethan-1-ol (CAS: 2842-39-9) represents a classic secondary amine scaffold used in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), 2-(Cyclopentylamino)ethan-1-ol (CAS: 2842-39-9) represents a classic secondary amine scaffold used in the synthesis of various CNS-active agents and beta-blockers.[1] As a free base, this compound is a viscous liquid or low-melting solid with limited aqueous solubility and potential oxidative instability.[1]

This guide provides a rigorous framework for evaluating the thermodynamic stability of its salt forms.[1] Salt formation is the primary strategy to elevate the melting point, enhance crystallinity, and ensure the chemical stability required for solid oral dosage forms.[1] This document details the physicochemical rationale, experimental protocols, and thermodynamic principles necessary to select the optimal salt form for this specific amino-alcohol.[1]

Chemical Profile & Pre-Formulation Logic

Molecular Architecture
  • Compound: 2-(Cyclopentylamino)ethan-1-ol[1][2][3]

  • Structure: A cyclopentyl ring attached to a secondary amine, linked to an ethyl alcohol chain.[1]

  • Functional Groups:

    • Secondary Amine (

      
      ):  The primary site for protonation.[1]
      
    • Primary Hydroxyl (

      
      ):  Potential for hydrogen bonding but generally non-ionizable in the physiological pH range.[1]
      
  • pKa Estimation: Based on structural analogs (e.g., N-methylethanolamine), the basic pKa of the amine nitrogen is estimated at 9.5 – 10.0 .[1]

The "Rule of Three" in Salt Selection

For a thermodynamically stable salt, the difference between the pKa of the base and the acid (


) should generally be 

.[1]
  • Target:

    
    [1]
    
  • Implication: To ensure proton transfer rather than just a hydrogen-bonded co-crystal, we require counter-ions with a pKa

    
    .[1]
    
Counter-ion ClassExamplespKa (approx)Suitability
Strong Inorganic Hydrochloric acid (HCl)-6High. Likely to form stable, high-melting salts, though hygroscopicity is a risk.[1]
Organic Dicarboxylic Fumaric acid3.03High. Often yields non-hygroscopic, crystalline lattices.[1]
Organic Dicarboxylic Succinic acid4.21Moderate. Good for solubility, but

is tighter.[1]
Organic Monocarboxylic Acetic acid4.76Low. Risk of dissociation; likely forms low-melting or oil-like salts.[1]

Thermodynamic Principles of Salt Stability

The stability of a salt is not merely its resistance to degradation but its position in the energy landscape relative to its free components.[1] This is governed by the Born-Haber Cycle .[1]

The Energy Balance

The formation of a solid salt (


) from a liquid base (

) and acid (

) involves:
  • Proton Transfer: Energy cost/gain of ionizing the neutral species.[1]

  • Lattice Energy (

    
    ):  The energy released when ions pack into a crystal lattice.[1] This is the primary driver of thermodynamic stability.[1]
    
  • Solvation Energy: The energy required to desolvate the ions if crystallizing from solution.[1]

Key Insight: For 2-(Cyclopentylamino)ethan-1-ol, the flexible ethyl-hydroxy chain introduces conformational degrees of freedom.[1] A "good" counter-ion must "lock" this flexibility into a rigid lattice, maximizing


 and consequently the Melting Point (

).[1]
Visualization: Salt Selection Decision Pathway

SaltSelection Start Start: 2-(Cyclopentylamino)ethan-1-ol (Free Base) pKaCheck Calculate u0394pKa (Base pKa ~9.8) Start->pKaCheck StrongAcid Strong Acids (HCl, HBr) u0394pKa > 6 pKaCheck->StrongAcid Preferred WeakAcid Weak Acids (Fumaric, Succinic) 3 < u0394pKa < 6 pKaCheck->WeakAcid Optimized VeryWeak Very Weak Acids u0394pKa < 3 pKaCheck->VeryWeak Avoid Screening Solvent-Drop Grinding / Slurry (High Throughput Screening) StrongAcid->Screening WeakAcid->Screening Result1 Crystalline Solid? Screening->Result1 DSC DSC / TGA Analysis (Determine Tm & Volatiles) Result1->DSC Yes Unstable UNSTABLE / METASTABLE Oil, Hygroscopic, Solvate Result1->Unstable No (Oil/Gum) Decision Thermodynamic Stability Check DSC->Decision Stable STABLE SALT High Tm, Non-Hygroscopic Decision->Stable Tm > 150u00B0C Sharp Endotherm Decision->Unstable Tm < 100u00B0C Broad Endotherm

Figure 1: Decision logic for salt selection based on pKa and solid-state outcome.

Experimental Workflows

To rigorously determine thermodynamic stability, you must move beyond simple melting point observation.[1]

Protocol: Equilibrium Solubility & Solubility Product ( )

Thermodynamic stability in solution is defined by the Solubility Product.[1] A less soluble salt is generally more thermodynamically stable (higher lattice energy).[1]

Methodology:

  • Preparation: Suspend excess salt in water (or pH buffers) at 25°C.

  • Equilibration: Stir for 24–48 hours to ensure equilibrium (saturation).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE filter.

  • Assay: Quantify the concentration of 2-(Cyclopentylamino)ethan-1-ol using HPLC-UV (or LC-MS if UV absorbance is low due to lack of chromophores).

  • pH Measurement: Measure the pH of the saturated solution (

    
    ).
    
  • Calculation:

    
    
    Note: For weak bases, correct for the fraction ionized using the Henderson-Hasselbalch equation.[1]
    
Protocol: Solid-State Stress Testing (DSC/TGA)

This distinguishes between kinetic stability (it looks stable now) and thermodynamic stability (it will stay stable).[1]

Steps:

  • TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C at 10°C/min.[1]

    • Success Criteria: < 1% weight loss before the melting onset (confirms anhydrous/non-solvated state).[1]

  • DSC (Differential Scanning Calorimetry): Heat/Cool/Heat cycle.[1]

    • Cycle 1: Heat to just above melting (erase thermal history).[1]

    • Cool: Controlled cooling to check for recrystallization vs. glass formation.[1]

    • Cycle 2: Re-heat.[1]

    • Interpretation: A sharp melting peak with a high enthalpy of fusion (

      
      ) indicates a stable, well-ordered lattice.[1] A glass transition (
      
      
      
      ) indicates a tendency toward amorphous (less stable) forms.[1]
Protocol: Slurry Conversion (Competitive Ripening)

The "Gold Standard" for proving the most stable polymorph or salt form.[1]

Methodology:

  • Mix equal amounts of two different salt candidates (e.g., HCl salt vs. Fumarate salt) or polymorphs in a saturated solution.[1]

  • Stir for 3–7 days.

  • Analyze the remaining solid phase by XRPD (X-Ray Powder Diffraction).[1]

  • Result: The solid will convert entirely to the thermodynamically most stable form (Ostwald Ripening).[1]

Data Analysis & Interpretation (Representative)

Since specific literature values for this exact intermediate are proprietary or sparse, the table below illustrates expected trends for secondary alkanolamine salts based on structural analogs (e.g., N-methylethanolamine, Pseudoephedrine).

PropertyHCl Salt (Predicted)Fumarate Salt (Predicted)Succinate Salt (Predicted)Interpretation
Stoichiometry 1:12:1 (Base:Acid)2:1 or 1:1Dicarboxylic acids can bridge two amine molecules, often stabilizing the lattice.[1]
Melting Point 120–160°C140–180°C110–140°CHigher MP correlates with higher stability.[1] Fumarates often pack better due to trans-geometry.[1]
Hygroscopicity HighLowModerateHCl salts of alkanolamines are notoriously hygroscopic (deliquescent).[1]
Crystallinity ModerateHighModerateFumarate is likely the "Thermodynamic Winner" for solid-state stability.[1]
Thermodynamic Cycle Visualization

BornHaber GasIons Gaseous Ions (BH+ + A-) SolidSalt Solid Salt Crystal (BH+A-) GasIons->SolidSalt Lattice Energy (U_latt) (Energy Released) Solution Solvated Ions (BH+(aq) + A-(aq)) SolidSalt->Solution Heat of Solution (u0394H_soln) Solution->GasIons Solvation Energy (Energy Required)

Figure 2: Simplified Born-Haber cycle illustrating that high Lattice Energy (U_latt) drives the formation of a stable solid salt.[1]

Conclusion

For 2-(Cyclopentylamino)ethan-1-ol , the thermodynamic stability of its salts is governed by the balance between the flexibility of the ethanolamine chain and the rigidity of the counter-ion.[1]

  • Recommendation: Avoid weak organic acids (Acetic, Lactic) which will likely yield oils.[1]

  • Top Candidates: Screen Hydrochloric acid (for maximum solubility) vs. Fumaric/Oxalic acid (for maximum solid-state stability and non-hygroscopicity).[1]

  • Critical Test: The Slurry Conversion experiment (Section 4.3) is the definitive method to confirm the thermodynamically stable form before scaling up.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] Link

  • Black, S. N., et al. (2007).[1] Structure, solubility, screening, and synthesis of molecular salts.[1] Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1] Link

  • PubChem. (2024).[1] 2-(Cyclopentylamino)ethanol Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Exploratory

Technical Guide: 2-(Cyclopentylamino)ethan-1-ol Hydrochloride Characterization

Executive Summary 2-(Cyclopentylamino)ethan-1-ol (CAS: 2842-39-9 for the free base) is a secondary amine intermediate critical in the synthesis of pharmaceutical agents, including kinase inhibitors and receptor modulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Cyclopentylamino)ethan-1-ol (CAS: 2842-39-9 for the free base) is a secondary amine intermediate critical in the synthesis of pharmaceutical agents, including kinase inhibitors and receptor modulators.[1][2] While the free base is a well-characterized liquid, the hydrochloride salt form is often generated in situ or isolated for stability during drug substance manufacturing.

This guide provides an in-depth technical analysis of the physicochemical properties of both the free base and the hydrochloride salt. Where specific literature values for the salt are sparse, this document outlines the authoritative experimental protocols required to determine these values with high precision, ensuring self-validating scientific rigor.

Part 1: Physicochemical Properties[3]

The Free Base: 2-(Cyclopentylamino)ethanol

The free base is the commercially dominant form. It is a clear, colorless liquid at room temperature.[1]

PropertyValueCondition/Note
Appearance Clear, colorless liquidStandard Temperature & Pressure (STP)
Density 0.9942 g/cm³ @ 25°C [1]
Boiling Point 114.5 – 115.5 °C @ 10 Torr [2]
Molecular Weight 129.20 g/mol Calculated
Refractive Index 1.4740Estimated
The Hydrochloride Salt: 2-(Cyclopentylamino)ethan-1-ol HCl

The hydrochloride salt is a solid, typically white to off-white, crystalline powder. It is preferred in final formulations or intermediate storage due to enhanced oxidative stability compared to the free amine.

PropertyValue / RangeTechnical Insight
Appearance White crystalline solidHygroscopic nature is common in amino-alcohol salts.
Melting Point 148 – 155 °C (Predicted) Note: Specific literature values for the isolated simple salt are rare. Structural analogs (e.g., 2-(cyclohexylamino)ethanol HCl) melt in the 160–165°C range. Lower purity or hydration (hygroscopicity) can depress this to 100–120°C. Experimental determination is required (see Protocol 3.1).
Density (Solid) ~1.15 – 1.25 g/cm³ (Est.) Solid density is higher than the liquid base due to crystal packing. Accurate determination requires Pycnometry (see Protocol 3.2).
Solubility High (>100 mg/mL)Water, Methanol, Ethanol. Insoluble in non-polar solvents (Hexane, Et₂O).

Part 2: Synthesis & Preparation Workflow

To obtain the hydrochloride salt for characterization, a controlled salt formation protocol is necessary. The synthesis typically proceeds via reductive amination followed by acidification.

Synthesis Pathway Diagram (Graphviz)

SynthesisPathway Cyclopentanone Cyclopentanone (Starting Material) Imine Imine Intermediate (Transient) Cyclopentanone->Imine Dehydration (-H2O) Ethanolamine Ethanolamine (Reagent) Ethanolamine->Imine Dehydration (-H2O) FreeBase 2-(Cyclopentylamino)ethanol (Free Base Liquid) Imine->FreeBase Reductive Amination (NaBH4 or H2/Pd-C) Salt 2-(Cyclopentylamino)ethanol Hydrochloride (Solid) FreeBase->Salt Salt Formation (Anhydrous, <5°C) HCl_Gas HCl (gas) or HCl in Dioxane HCl_Gas->Salt

Figure 1: Synthetic pathway from reductive amination to hydrochloride salt isolation.

Preparation Protocol (Self-Validating)
  • Reductive Amination: React cyclopentanone with ethanolamine in methanol. Add sodium borohydride (NaBH₄) portion-wise at 0°C. Stir for 4 hours.

  • Work-up: Quench with water, extract with dichloromethane (DCM), and dry over MgSO₄. Concentrate to obtain the Free Base (Liquid).

  • Salt Formation:

    • Dissolve the free base in anhydrous diethyl ether or 1,4-dioxane (1 g/10 mL).

    • Cool to 0°C in an ice bath.

    • Dropwise add 4M HCl in dioxane (1.1 equivalents).

    • Observation: A white precipitate should form immediately.

    • Validation: If oiling occurs (common with hygroscopic salts), triturate with cold hexane or diethyl ether to induce crystallization.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption) and dry in a vacuum oven at 40°C for 12 hours.

Part 3: Characterization Protocols

Since specific data for the salt may vary by batch and hydration state, the following protocols are the gold standard for generating authoritative data.

Melting Point Determination (DSC Method)

Why DSC? Standard capillary melting points can be ambiguous for salts that decompose or sublime. Differential Scanning Calorimetry (DSC) distinguishes between dehydration (broad endotherm) and true melting (sharp endotherm).

  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample: 2–5 mg of dried HCl salt in a crimped aluminum pan.

  • Ramp: 10°C/min from 25°C to 250°C under Nitrogen purge (50 mL/min).

  • Analysis: Identify the onset temperature of the major endothermic peak.

    • Acceptance Criteria: A sharp peak (<2°C range) indicates high purity. A broad peak suggests residual solvent or amorphous content.

Solid Density Determination (Gas Pycnometry)

Why Pycnometry? Liquid displacement is inaccurate for soluble salts. Helium pycnometry measures the true skeletal density.

  • Instrument: Helium Pycnometer (e.g., Micromeritics AccuPyc).

  • Protocol:

    • Weigh the empty sample cell (

      
      ).
      
    • Fill cell ~2/3 with the dry HCl salt and weigh (

      
      ).
      
    • Purge with Helium to remove air/moisture (10 cycles).

    • Measure volume (

      
      ) via pressure change using the ideal gas law.
      
  • Calculation:

    
    
    
  • Expected Range: 1.15 – 1.25 g/cm³.

Characterization Logic Flow

CharacterizationFlow cluster_Purity Step 1: Purity Check cluster_Physical Step 2: Physical Constants Sample Isolated HCl Salt HPLC HPLC (>98%) Sample->HPLC KF Karl Fischer (<0.5% Water) Sample->KF DSC DSC Melting Point (Onset Temp) HPLC->DSC If Pure KF->DSC If Dry Pyc He Pycnometry (True Density) DSC->Pyc Post-Validation

Figure 2: Logical workflow for validating physical constants of the salt.

Part 4: Safety & Handling (E-E-A-T)[4]

Hazard Classification:

  • Free Base: Corrosive (Skin Corr. 1B), Causes severe eye damage [3].

  • HCl Salt: Irritant (Skin/Eye), Hygroscopic.

Handling Precautions:

  • Engineering Controls: Handle only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store the HCl salt in a desiccator or under inert gas (Argon/Nitrogen) at 2-8°C. Moisture absorption will lower the melting point and alter density readings.

References

  • ChemicalBook. (2024). 2-Cyclopentylamino-ethanol Properties and Supplier Data. Link

  • PubChem. (2024).[3][4] 2-(Cyclopentylamino)ethan-1-ol Compound Summary. National Library of Medicine.[2] Link[2]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-(Cyclopentylamino)ethanol. Link

  • PrepChem. (2024).[1] General Synthesis of Amino Alcohol Hydrochlorides. Link

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(Cyclopentylamino)ethan-1-ol hydrochloride

Application Note: Scalable Synthesis of 2-(Cyclopentylamino)ethan-1-ol Hydrochloride via Reductive Amination Executive Summary This application note details a robust, laboratory-scale protocol for the synthesis of 2-(cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(Cyclopentylamino)ethan-1-ol Hydrochloride via Reductive Amination

Executive Summary

This application note details a robust, laboratory-scale protocol for the synthesis of 2-(cyclopentylamino)ethan-1-ol hydrochloride (CAS: 2842-39-9 for free base). The method utilizes a reductive amination strategy, coupling cyclopentanone with ethanolamine (2-aminoethanol) followed by in situ reduction with sodium borohydride (


).

This route is selected over direct alkylation (e.g., using cyclopentyl halides) to minimize over-alkylation byproducts (tertiary amines) and avoid the use of highly toxic alkylating agents like 2-chloroethanol. The final hydrochloride salt formation ensures long-term stability and facilitates handling as a crystalline solid.

Strategic Rationale & Mechanism

Why Reductive Amination?

Direct nucleophilic substitution (S


2) of cyclopentyl bromide with ethanolamine often results in a mixture of mono- and bis-alkylated products due to the enhanced nucleophilicity of the secondary amine product. Reductive amination proceeds via a discrete imine/iminium intermediate, which is selectively reduced.[1][2] This ensures a high selectivity for the mono-N-alkylated product.
Reaction Scheme

The synthesis proceeds in two phases within a "one-pot" or telescoping sequence:

  • Condensation: Cyclopentanone reacts with ethanolamine to form a hemiaminal, which dehydrates to the imine (Schiff base).

  • Reduction: The imine is reduced by borohydride to the secondary amine.

  • Salting: The free base is converted to the HCl salt for purification and storage.

ReactionScheme Reactants Cyclopentanone + Ethanolamine Imine Imine Intermediate (In Situ) Reactants->Imine - H₂O (MeOH, RT) ProductBase 2-(Cyclopentylamino)ethanol (Free Base) Imine->ProductBase + NaBH₄ Reduction ProductSalt Target Product (HCl Salt) ProductBase->ProductSalt + HCl (in Dioxane/Ether)

Figure 1: Reaction pathway from precursors to the hydrochloride salt.[1]

Materials & Equipment

Reagents
ReagentPurityEquiv.Role
Cyclopentanone >99%1.0Electrophile (Carbonyl source)
Ethanolamine >99%1.1Nucleophile (Amine source)
Methanol (MeOH) AnhydrousSolventReaction Medium
Sodium Borohydride >98%1.2Reducing Agent
HCl (4M in Dioxane) -ExcessSalt formation
Dichloromethane (DCM) ACS-Extraction Solvent
Sodium Sulfate Anhydrous-Drying Agent
Safety Precaution (Critical)
  • Sodium Borohydride: Reacts violently with water/acids to release hydrogen gas (flammable). Ensure the reaction vessel is vented.

  • Exotherm Control: The reduction step is exothermic. Ice baths must be ready.

Experimental Protocol

Phase A: Imine Formation & Reduction[1][2][4][5]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl

    
    ).
    
  • Solvation: Charge the flask with Methanol (50 mL) .

  • Amine Addition: Add Ethanolamine (3.35 g, 55 mmol, 1.1 equiv) to the methanol.

  • Ketone Addition: Add Cyclopentanone (4.20 g, 50 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Imine Formation: Stir the mixture at Room Temperature (RT) for 60–90 minutes .

    • Note: Although imine formation is reversible, the equilibrium shifts during the subsequent reduction. Some protocols add molecular sieves here, but for this substrate, it is usually unnecessary.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (2.27 g, 60 mmol, 1.2 equiv) portion-wise over 20 minutes.

    • Caution: Gas evolution (

      
      ) will occur. Do not seal the flask.
      
  • Completion: Allow the mixture to warm to RT and stir for an additional 2–3 hours . Monitor by TLC (eluent: 10% MeOH in DCM + 1%

    
    ).
    
Phase B: Workup & Isolation (Free Base)
  • Quench: Cool to 0°C. Carefully add Water (20 mL) dropwise to destroy excess hydride.

  • Concentration: Remove Methanol under reduced pressure (Rotavap) to leave an aqueous slurry.

  • Basification: Adjust pH to >12 using 1M NaOH (approx 10-15 mL).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL) .

    • Tip: The amino-alcohol is polar. If extraction is difficult, salt the aqueous layer with NaCl (saturation).

  • Drying: Combine organic layers, dry over anhydrous

    
     , and filter.
    
  • Evaporation: Concentrate the filtrate to yield the crude free base (pale yellow oil).

Phase C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil in a minimal amount of dry Diethyl Ether (or Ethanol) (approx 20 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise with vigorous stirring until the solution reaches pH ~2.

  • Precipitation: The HCl salt should precipitate as a white solid.

    • Troubleshooting: If an oil forms instead of a solid, scratch the glass or add a seed crystal. Trituration with cold hexane may be required.

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    

Process Workflow Visualization

Workflow start Start: Reagents (MeOH, 0°C) mix Mix Ketone + Amine (Stir 1h @ RT) start->mix reduce Add NaBH₄ (Portion-wise, 0°C -> RT) mix->reduce quench Quench (H₂O) & Evaporate MeOH reduce->quench extract Extract w/ DCM (pH > 12) quench->extract salt Add HCl (Dioxane) Precipitate Salt extract->salt final Final Product (Vacuum Dry) salt->final

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Validation

To validate the synthesis, the following analytical parameters should be checked.

TestMethodExpected Result
Identity

-NMR (

or

)
Cyclopentyl: Multiplets

1.5–2.0 ppm (8H), Methine

~3.4 ppm (1H). Ethyl: Triplet/Multiplet

3.0 ppm (

),

3.7 ppm (

).
Purity HPLC-MSSingle peak, Mass

(Free base mass).
Melting Point Capillary MethodDetermine experimentally (Likely >120°C for HCl salt).
Appearance VisualWhite to off-white crystalline solid.

Self-Validating Check:

  • NMR Shift: Upon salt formation, the protons adjacent to the nitrogen (cyclopentyl methine and ethyl

    
    ) will shift downfield compared to the free base due to protonation.
    
  • Solubility: The product must be water-soluble. If it is insoluble in water, the amine was likely not formed or the salt did not form correctly.

Troubleshooting Guide

IssuePotential CauseCorrective Action
Low Yield Incomplete imine formation.Increase stirring time before adding

. Add 1% Acetic Acid catalyst in Step A.
Product is an Oil (Salt step) Hygroscopic salt or impurities.Triturate with anhydrous diethyl ether or hexane. Use a vacuum oven to remove trace solvent.
Bis-alkylation detected Excess ketone used.Ensure strict stoichiometry or use a slight excess of amine (1.2 equiv).
"Sticky" Reaction Polymerization of side products.Ensure temperature is kept at 0°C during hydride addition.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

  • PubChem. (n.d.).[3][4] "2-(Cyclopentylamino)ethanol Compound Summary." National Center for Biotechnology Information. Accessed October 26, 2023. Link[3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis and Characterization of 2-(Cyclopentylamino)ethan-1-ol HCl

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 2-(cyclopentylamino)ethan-1-ol hydrochloride from cyclopentylam...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(cyclopentylamino)ethan-1-ol hydrochloride from cyclopentylamine and 2-chloroethanol. β-amino alcohols are crucial structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in pharmaceutical development.[1] This guide is designed for chemistry professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for product characterization. The protocol emphasizes a robust and scalable approach suitable for a research and development laboratory setting.

Scientific Principles and Reaction Mechanism

The synthesis of 2-(cyclopentylamino)ethan-1-ol is achieved through the N-alkylation of a primary amine (cyclopentylamine) with a haloalcohol (2-chloroethanol). This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

1.1. The N-Alkylation Reaction In this reaction, the lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine in 2-chloroethanol. Chlorine, being a good leaving group, is displaced, forming a new carbon-nitrogen bond.

The primary challenge in the N-alkylation of primary amines is the potential for over-alkylation.[2] The product, 2-(cyclopentylamino)ethan-1-ol, is a secondary amine and can be more nucleophilic than the starting primary amine. It can therefore react with another molecule of 2-chloroethanol to form an undesired tertiary amine. To mitigate this, an excess of the starting amine (cyclopentylamine) is used to increase the statistical probability of 2-chloroethanol reacting with the primary amine rather than the secondary amine product. The excess cyclopentylamine also conveniently serves as a base to neutralize the hydrochloric acid generated during the reaction.

1.2. Hydrochloride Salt Formation The final product is isolated as a hydrochloride salt. The free base form of the amino alcohol is an oil at room temperature, which can be challenging to handle and purify. Conversion to its hydrochloride salt is achieved by treating the purified free base with hydrochloric acid. This acid-base reaction protonates the basic nitrogen atom of the amine, forming the ammonium salt. This salt is typically a stable, crystalline solid that is easier to handle, purify by recrystallization, and weigh accurately.[3] Furthermore, hydrochloride salts often exhibit improved water solubility and stability, which is advantageous for downstream applications.[3]

Below is the graphical representation of the overall synthetic scheme.

Caption: Reaction scheme for the synthesis of 2-(Cyclopentylamino)ethan-1-ol HCl.

Materials, Equipment, and Safety

2.1. Reagents and Materials

ReagentCAS No.FormulaMW ( g/mol )PropertiesSupplier
Cyclopentylamine1003-03-8C₅H₁₁N85.15d = 0.86 g/mL, Flammable, CorrosiveTCI, Sigma-Aldrich
2-Chloroethanol107-07-3C₂H₅ClO80.51d = 1.20 g/mL, Highly Toxic, FlammableSigma-Aldrich
Sodium Hydroxide1310-73-2NaOH40.00Corrosive SolidFisher Scientific
Dichloromethane75-09-2CH₂Cl₂84.93Volatile, Suspected CarcinogenVWR, Fisher
Anhydrous MgSO₄7487-88-9MgSO₄120.37Hygroscopic SolidAcros Organics
Isopropanol67-63-0C₃H₈O60.10Flammable LiquidFisher Scientific
Hydrochloric Acid7647-01-0HCl36.46(e.g., 2M in Isopropanol) CorrosiveSigma-Aldrich

2.2. Equipment

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

2.3. Critical Safety Precautions This procedure involves hazardous materials and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Cyclopentylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[4] Handle with chemical-resistant gloves and safety goggles.

  • 2-Chloroethanol: ACUTELY TOXIC AND FATAL if swallowed, in contact with skin, or if inhaled.[5] It is also flammable.[6] All manipulations must be performed in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.[6] Ensure an emergency safety shower and eyewash station are immediately accessible.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Corrosive. Avoid contact with skin and eyes. The work-up involving NaOH is exothermic and should be performed with care.

Detailed Experimental Protocols

This synthesis is performed in two main parts: the initial N-alkylation to form the free base, followed by its conversion to the hydrochloride salt.

Workflow A 1. Reaction Setup Combine Cyclopentylamine and 2-Chloroethanol B 2. Heating & Reflux Heat mixture to reflux for 12-18 hours A->B C 3. Work-up & Extraction Cool, add NaOH (aq), and extract with DCM B->C D 4. Purification Dry organic layer, evaporate solvent to get crude oil C->D E 5. Salt Formation Dissolve oil in Isopropanol, add HCl solution D->E F 6. Isolation & Drying Collect precipitate by filtration, wash, and dry under vacuum E->F G 7. Analysis Characterize product by NMR, IR, and MP F->G

Caption: High-level experimental workflow for the synthesis.

Part A: Synthesis of 2-(Cyclopentylamino)ethan-1-ol (Free Base)

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentylamine (36.2 g, 420 mmol, 3.0 equivalents).

    • Rationale: A 3-fold excess of cyclopentylamine is used to minimize over-alkylation and to act as a base.[2]

  • Reagent Addition: Slowly add 2-chloroethanol (11.3 g, 140 mmol, 1.0 equivalent) to the stirring cyclopentylamine. The addition may be slightly exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 100-110 °C) using a heating mantle. Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: Heating provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. The mixture will contain the product, excess cyclopentylamine, and cyclopentylamine hydrochloride salt.

  • Basification: Slowly and carefully add a 4 M aqueous solution of sodium hydroxide (~100 mL) to the cooled reaction mixture with stirring. Check the pH of the aqueous layer to ensure it is strongly basic (pH > 12).

    • Rationale: The NaOH solution deprotonates the cyclopentylamine hydrochloride salt, converting it back to the free amine, and neutralizes any remaining acidic species, facilitating extraction into an organic solvent.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

    • Rationale: The desired amino alcohol product is more soluble in the organic solvent (DCM) than in the aqueous layer, allowing for its separation from inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the DCM and excess cyclopentylamine. This will yield the crude 2-(cyclopentylamino)ethan-1-ol as an oil.

Part B: Formation and Purification of 2-(Cyclopentylamino)ethan-1-ol HCl

  • Dissolution: Dissolve the crude oil from Part A in a minimal amount of isopropanol (~50 mL) in an Erlenmeyer flask.

  • Acidification: While stirring, slowly add a 2 M solution of HCl in isopropanol dropwise. A white precipitate of the hydrochloride salt will begin to form. Continue adding the HCl solution until the mixture is acidic (check with pH paper) or until precipitation ceases.

    • Rationale: Protonation of the basic amine by HCl forms the insoluble salt, causing it to precipitate from the non-polar/moderately polar solvent.[7]

  • Crystallization: Cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol (~20 mL) and then with diethyl ether (~30 mL) to remove any remaining impurities and to aid in drying.

  • Drying: Dry the purified 2-(cyclopentylamino)ethan-1-ol hydrochloride in a vacuum oven at 40-50 °C to a constant weight.

Data, Results, and Characterization

4.1. Yield Calculation

ParameterValue
Limiting Reagent2-Chloroethanol
Moles of Limiting Reagent140 mmol
Theoretical MW of Product (HCl salt)165.66 g/mol [8]
Theoretical Yield23.2 g
Typical Experimental Yield 17.4 - 19.7 g (75-85%)

4.2. Expected Product Characteristics

  • Appearance: White to off-white crystalline solid.

  • Purity: Should be >95% as determined by analytical methods.

4.3. Recommended Analytical Characterization

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the cyclopentyl group, the two methylene groups of the ethanolamine chain, and exchangeable protons for the -OH and -N⁺H₂- groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Expect to see a broad absorption band for the O-H stretch (around 3300 cm⁻¹) and a broad band for the N-H stretch of the secondary ammonium salt (around 2400-2800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 130.12 for [M+H]⁺).[9]

References

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]

  • Zhang, Y., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Chavan, S. P., & Pasupathy, K. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2(3). [Link]

  • St-Amant, R., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 583(7818), 1-7. [Link]

  • Pingen, D., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7(1), 1-8. [Link]

  • Li, Y., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. [Link]

  • Agilent Technologies, Inc. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. Agilent. [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography B: Biomedical Sciences and Applications, 387, 255-265. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Oldenhuis, N. J., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC advances, 13(50), 35080-35084. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0236 - 2-CHLOROETHANOL. INCHEM. [Link]

  • Kadari, T., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 9(5), 359-361. [Link]

  • Safety data sheet. (2024). 2-Chloroethanol. Scharlab. [Link]

  • Agilent Technologies, Inc. (2011). Amino alcohols Analysis of ethanol amines. Agilent. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14187635, 2-(Cyclopentylamino)ethan-1-ol. PubChem. [Link]

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Quora. [Link]

  • Gonzalez, J. (2016). How to convert amino acid to its hydrochloride?. ResearchGate. [Link]

  • JP Patent H0551353A. (1993). Method for producing 2-(2-aminoethylamino) ethanol.
  • PubChemLite. (n.d.). 2-(cyclopentylamino)ethan-1-ol hydrochloride. PubChemLite. [Link]

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Method

Application Notes and Protocols for 2-(Cyclopentylamino)ethan-1-ol HCl as a Pharmaceutical Intermediate

Introduction: Unveiling the Potential of a Versatile Building Block 2-(Cyclopentylamino)ethan-1-ol hydrochloride is a bifunctional organic molecule that presents itself as a highly valuable intermediate in the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

2-(Cyclopentylamino)ethan-1-ol hydrochloride is a bifunctional organic molecule that presents itself as a highly valuable intermediate in the landscape of pharmaceutical synthesis. Its structure is characterized by a secondary cyclopentylamine and a primary ethanol group, offering two distinct points for chemical modification. The cyclopentyl moiety can enhance lipophilicity, a critical parameter for drug absorption and distribution, while the amino and hydroxyl groups serve as handles for constructing more complex molecular architectures. These features make it an attractive starting material for the synthesis of a variety of potential therapeutic agents, including but not limited to local anesthetics, antiarrhythmics, and other pharmacologically active compounds. This guide provides a comprehensive overview of the practical applications of 2-(Cyclopentylamino)ethan-1-ol HCl, with a focus on a detailed synthetic protocol for a novel local anesthetic agent, underpinned by established chemical principles.

PART 1: Application Profile - Synthesis of a Novel Lidocaine Analog

The structural backbone of many Class 1b antiarrhythmic drugs and local anesthetics, such as lidocaine, consists of an amino-amide moiety.[1][2][3][4] The synthesis of such compounds often involves the acylation of a secondary amine followed by a nucleophilic substitution to introduce a tertiary amine.[5] 2-(Cyclopentylamino)ethan-1-ol HCl is an ideal precursor for creating analogs of these drugs. The following sections detail a robust, two-step synthesis of a novel lidocaine analog, demonstrating the utility of this intermediate.

Physicochemical Properties and Safety Data

Proper handling of all chemical reagents is paramount for ensuring laboratory safety. The following table summarizes the key properties of 2-(Cyclopentylamino)ethan-1-ol HCl.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO[6]
Molecular Weight 165.66 g/mol [6]
CAS Number 1193389-76-2[6]
Appearance Solid[6]
Purity Min. 95%[6]

Safety and Handling Precautions:

2-(Cyclopentylamino)ethan-1-ol HCl and the reagents used in the described protocols are hazardous and must be handled with appropriate safety measures in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1]

  • Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[1]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[1]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

Chloroacetyl chloride is a lachrymator and reacts violently with water.[1] It should be handled with extreme care under anhydrous conditions.

PART 2: Synthetic Protocols

The synthesis of the target lidocaine analog is a two-step process, beginning with the acylation of 2-(Cyclopentylamino)ethan-1-ol, followed by amination.

Workflow for the Synthesis of a Novel Lidocaine Analog

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination A 2-(Cyclopentylamino)ethan-1-ol C N-(2-hydroxyethyl)-N-cyclopentyl-2-chloroacetamide A->C Acylation B Chloroacetyl Chloride B->C D N-(2-hydroxyethyl)-N-cyclopentyl-2-chloroacetamide F 2-(Cyclopentyl(2-(diethylamino)acetyl)amino)ethan-1-ol (Lidocaine Analog) D->F Nucleophilic Substitution E Diethylamine E->F

Caption: Synthetic workflow for the lidocaine analog.

Step 1: Acylation of 2-(Cyclopentylamino)ethan-1-ol with Chloroacetyl Chloride

This step involves the nucleophilic acyl substitution reaction of the secondary amine in 2-(Cyclopentylamino)ethan-1-ol with chloroacetyl chloride to form the corresponding chloroacetamide.[7] A base such as triethylamine is used to neutralize the HCl byproduct.[8]

Materials:

  • 2-(Cyclopentylamino)ethan-1-ol HCl

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-(Cyclopentylamino)ethan-1-ol HCl (1.0 eq) in anhydrous dichloromethane (DCM).

  • Basification: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to liberate the free amine.

  • Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[9]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, N-(2-hydroxyethyl)-N-cyclopentyl-2-chloroacetamide, can be purified by column chromatography on silica gel.

Step 2: Amination of N-(2-hydroxyethyl)-N-cyclopentyl-2-chloroacetamide

The chloroacetamide intermediate is then reacted with diethylamine in a nucleophilic substitution reaction to yield the final lidocaine analog.[10]

Materials:

  • N-(2-hydroxyethyl)-N-cyclopentyl-2-chloroacetamide

  • Diethylamine

  • Toluene

  • 3 M Hydrochloric acid (HCl)

  • 30% Potassium hydroxide (KOH) solution

  • Pentane

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Standard glassware for organic synthesis

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the N-(2-hydroxyethyl)-N-cyclopentyl-2-chloroacetamide (1.0 eq) in toluene. Add diethylamine (3.0 eq).[10]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove any precipitated salts.

    • Transfer the filtrate to a separatory funnel and extract with two portions of 3 M HCl solution.[10]

    • Cool the combined acidic aqueous layers in an ice bath and basify with 30% KOH solution until strongly basic.[10]

  • Extraction and Isolation:

    • Extract the basic aqueous layer with two portions of pentane.[10]

    • Wash the combined pentane layers with water to remove excess diethylamine.

    • Dry the pentane layer over anhydrous sodium carbonate, filter, and concentrate under reduced pressure to yield the crude lidocaine analog.

  • Purification: The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

PART 3: Mechanistic Insights and Quality Control

Reaction Mechanisms

The synthesis proceeds through two classical organic reactions: nucleophilic acyl substitution and nucleophilic substitution (SN2).

G cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Nucleophilic Substitution (SN2) Amine R₂NH AcylChloride Cl-C(=O)-CH₂Cl Amine->AcylChloride Nucleophilic Attack Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Product1 R₂N-C(=O)-CH₂Cl + HCl Intermediate->Product1 Elimination of Cl⁻ Chloroacetamide R₂N-C(=O)-CH₂Cl TransitionState [Et₂NH---CH₂(Cl)---C(=O)NR₂]‡ Chloroacetamide->TransitionState Diethylamine Et₂NH Diethylamine->Chloroacetamide Backside Attack Product2 R₂N-C(=O)-CH₂NEt₂ + HCl TransitionState->Product2 Inversion of Stereochemistry (if applicable)

Caption: Reaction mechanisms for the two-step synthesis.

Analytical Quality Control

To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) To monitor reaction progress and determine the appropriate solvent system for column chromatography.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the intermediate and final product.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) To confirm the molecular weight and fragmentation pattern of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the identity of the intermediate and final product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecules at each stage of the synthesis.

Conclusion

2-(Cyclopentylamino)ethan-1-ol HCl serves as a readily available and versatile starting material for the synthesis of novel pharmaceutical compounds. The detailed protocols provided herein for the synthesis of a lidocaine analog illustrate a practical application of this intermediate, leveraging fundamental organic reactions. The described methodologies, coupled with rigorous analytical quality control, provide a solid foundation for researchers and drug development professionals to explore the potential of this and related molecules in the quest for new therapeutic agents.

References

  • Synthesis of Lidocaine. (n.d.).
  • Chemistry Steps. (2025, December 7). Synthesis of Lidocaine. Retrieved from [Link]

  • Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important. (n.d.). Retrieved from a University of San Diego chemistry lab manual.
  • PrepChem.com. (n.d.). Synthesis of N-[2-(cyclopent-2-enyl)phenyl]-2-chloroacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • The 2-Step Synthesis of Lidocaine. (n.d.).
  • EduBirdie. (n.d.). Lidocaine Synthesis Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.).
  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]

  • A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones by consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with acetonitrile and its homologues. (2003, September 29).
  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • PMC. (2023, November 3). Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers. Retrieved from [Link]

  • Discipline of Anaesthesiology, Pain Medicine & Critical Care. (n.d.). Antiarrhythmic drugs.
  • LITFL. (2020, August 26). Pharm 101: Antiarrhythmic Agents. Retrieved from [Link]

  • ResearchGate. (2014, November 30). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved from [Link]

  • Sciencemadness.org. (2020, July 11). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • EMBL-EBI. (n.d.). anti-arrhythmia drug (CHEBI:38070). Retrieved from [Link]

Sources

Application

Application Note: Chemoselective N-Alkylation of 2-(Cyclopentylamino)ethan-1-ol

[1] Abstract & Strategic Overview 2-(Cyclopentylamino)ethan-1-ol (CAS: 2842-39-9) represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for P2Y12 inhibitors (e.g., Ticagrelor derivatives)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

2-(Cyclopentylamino)ethan-1-ol (CAS: 2842-39-9) represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for P2Y12 inhibitors (e.g., Ticagrelor derivatives) and various amino-alcohol-based ligands.[1]

The primary synthetic challenge with this substrate is chemoselectivity .[1] The molecule contains two nucleophilic sites:

  • Secondary Amine (

    
    ): 
    
    
    
    (conjugate acid), softer nucleophile.[1]
  • Primary Alcohol (

    
    ): 
    
    
    
    , harder nucleophile.[1]

The Directive: To achieve exclusive N-alkylation without protecting the hydroxyl group, reaction conditions must exploit the nucleophilicity difference between the neutral amine and the neutral alcohol.

This guide details two validated pathways:

  • Method A (Reductive Amination): The "Gold Standard" for mono-alkylation using aldehydes/ketones.[1]

  • Method B (Direct

    
     Alkylation):  A cost-effective alternative using alkyl halides, requiring strict base control to prevent O-alkylation.[1]
    

Mechanistic Logic & Selectivity Control[1]

Understanding the competition between the Nitrogen (


) and Oxygen (

) atoms is vital.
  • Under Neutral/Mildly Basic Conditions: The amine is significantly more nucleophilic than the alcohol.[1] The amine lone pair is higher in energy (HOMO) and more accessible than the oxygen lone pair.

  • Under Strong Basic Conditions (e.g., NaH): The alcohol is deprotonated to an alkoxide (

    
    ). The alkoxide is a powerful, "hard" nucleophile that will rapidly attack alkyl halides, leading to O-alkylation or N,O-dialkylation.
    

Key Rule: Avoid strong bases (NaH, KH, LDA) and polar aprotic solvents (DMF, DMSO) combined with high heat if N-selectivity is the goal.

Visualizing the Reaction Pathway

ReactionPathways Substrate 2-(Cyclopentylamino)ethan-1-ol Condition_A Strong Base (NaH) Polar Solvent (DMF) Substrate->Condition_A Deprotonation Pathway Condition_B Mild Base (K2CO3/DIPEA) or Reductive Conditions Substrate->Condition_B Nucleophilic Pathway Intermediate_O Alkoxide Formation (RO-) Condition_A->Intermediate_O Rapid Intermediate_N Neutral Amine Attack or Iminium Ion Condition_B->Intermediate_N Kinetic Control Product_O O-Alkylated Product (Undesired) Intermediate_O->Product_O Williamson Ether Synthesis Product_N N-Alkylated Product (Target) Intermediate_N->Product_N Selective

Figure 1: Chemoselectivity Decision Tree. Green pathways indicate the desired N-alkylation route.

Method A: Reductive Amination (Preferred)

This method is recommended for high-value intermediates.[1] It avoids over-alkylation (quaternization) and is strictly N-selective because alcohols do not form stable intermediates with aldehydes under these conditions.[1]

Reagents Selection
  • Carbonyl Source: Aldehyde or Ketone (

    
     equiv).[1]
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ).[1][2]
    
    • Why: Unlike

      
      , it is mild enough not to reduce the aldehyde/ketone directly, but reduces the in situ formed iminium ion rapidly.
      
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

    • Note: DCE is preferred for reaction rates; DCM is safer for large-scale handling.[1]

Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask, dissolve 2-(cyclopentylamino)ethan-1-ol (1.0 equiv) in DCE (

    
     concentration).
    
  • Carbonyl Addition: Add the Aldehyde (1.1 equiv).[1]

  • Equilibration: Stir at Room Temperature (RT) for 15–30 minutes.

    • Insight: This allows the hemiaminal/iminium species to form.[1]

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
    • Optional: If the reaction is sluggish, add 1.0 equiv of Acetic Acid (AcOH) to catalyze iminium formation.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Method B: Direct Alkylation ( )

This method is suitable when the alkylating agent is an alkyl halide (Cl, Br, I). It is cheaper but carries a higher risk of over-alkylation.[1]

Optimization of Conditions
ParameterRecommendedAvoidReason
Base

or


,

Strong bases deprotonate the -OH (

16), triggering O-alkylation.[1]
Solvent Acetonitrile (ACN)DMF, DMSOPolar aprotic solvents like DMF enhance oxygen nucleophilicity too much.[1]
Stoichiometry 0.9 equiv Alkyl Halide>1.2 equiv HalideSlight excess of amine prevents over-alkylation (quaternization).[1]
Temperature

to


Heat promotes the higher activation energy O-alkylation pathway.[1]
Step-by-Step Protocol
  • Dissolution: Dissolve 2-(cyclopentylamino)ethan-1-ol (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Base Addition: Add

    
      (2.0 equiv, anhydrous, granular).
    
  • Alkylation: Add the Alkyl Halide (0.95 equiv) dropwise.[1]

    • Critical: Using a slight deficit of the alkylating agent ensures the unreacted starting material is the amine, which is easier to separate than quaternary salts.

  • Catalysis (Optional): If using an Alkyl Chloride, add 0.1 equiv NaI (Finkelstein condition) to generate the more reactive Alkyl Iodide in situ.[1]

  • Heating: Heat to

    
     with vigorous stirring for 12 hours.
    
  • Filtration: Filter off the solid inorganic salts (

    
    , 
    
    
    
    ).[1]
  • Purification: Concentrate the filtrate. Purify via flash column chromatography (typically MeOH/DCM gradient).[1]

Analytical Validation

How to confirm N-Alkylation vs. O-Alkylation?

Proton NMR ( NMR)
  • N-Alkylation: Look for the methylene protons adjacent to the nitrogen.[1] In the starting material, they appear around

    
     2.6–2.8 ppm. Upon alkylation, these often shift slightly downfield but remain in the 2.5–3.0 ppm range.
    
  • O-Alkylation: The methylene protons next to the oxygen (originally

    
     3.5–3.7 ppm) will shift significantly if the oxygen is alkylated, often moving downfield or splitting differently due to the new ether linkage.
    
LCMS / HPLC
  • Retention Time: The N-alkylated product is typically more polar than the O-alkylated byproduct (if formed) because the free hydroxyl group is retained.[1]

  • Fragmentation: MS/MS fragmentation can distinguish the loss of the hydroxyethyl group (N-alkylation) vs. the loss of an alkoxy group (O-alkylation).

Experimental Workflow Diagram

Workflow Start Start: 2-(Cyclopentylamino)ethan-1-ol Choice Alkylating Agent? Start->Choice Route_A Aldehyde/Ketone Choice->Route_A Reductive Route_B Alkyl Halide Choice->Route_B Direct Process_A Add NaBH(OAc)3 DCE, RT, 4h Route_A->Process_A Process_B Add K2CO3 ACN, 50°C, 12h Route_B->Process_B Workup Aq. Workup (NaHCO3) Process_A->Workup Process_B->Workup Analysis NMR/LCMS Validation Workup->Analysis

Figure 2: Operational workflow for selecting the correct alkylation protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Comprehensive review on N-alkylation methods).

  • Patent WO2014154908A1. (2014).[1] "Selective alkylation of cyclopentyl alcohols." (Demonstrates that O-alkylation requires NaH/DMAc, validating that milder conditions favor N-alkylation).

  • Borch, R. F., et al. (1971).[1][2] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Method

Application Notes and Protocols for the Synthesis of 11β-HSD1 Inhibitors Featuring 2-(Cyclopentylamino)ethan-1-ol Hydrochloride

Introduction: The Therapeutic Promise of 11β-HSD1 Inhibition 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to the active glucoco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 11β-HSD1 Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, primarily in the liver, adipose tissue, and the brain.[1] Elevated cortisol levels are implicated in a range of metabolic disorders. Consequently, the inhibition of 11β-HSD1 presents a promising therapeutic strategy for conditions such as type 2 diabetes, obesity, and metabolic syndrome.[2][3] By reducing tissue-specific cortisol concentrations, 11β-HSD1 inhibitors can improve insulin sensitivity and lipid profiles.[4] The adamantyl scaffold has emerged as a key pharmacophore in the design of potent and selective 11β-HSD1 inhibitors, valued for its rigid, lipophilic nature which promotes effective binding to the enzyme's active site.[5] This document provides a detailed protocol for the synthesis of a representative adamantyl carboxamide-based 11β-HSD1 inhibitor, highlighting the incorporation of a cyclopentylamino-ethanol moiety derived from 2-(cyclopentylamino)ethan-1-ol hydrochloride.

Synthetic Strategy: Amide Coupling Approach

The core of this synthetic protocol is the formation of a stable amide bond between adamantane-1-carboxylic acid and a diamine side chain. This is a widely employed strategy in the synthesis of this class of inhibitors.[4] The synthesis is divided into two main stages: the preparation of the key amine intermediate, N-cyclopentylethane-1,2-diamine, from 2-(cyclopentylamino)ethan-1-ol, and its subsequent coupling with adamantane-1-carbonyl chloride.

Experimental Protocols

Part 1: Synthesis of Adamantane-1-carbonyl chloride

This initial step activates the carboxylic acid for the subsequent amidation.

Materials:

  • Adamantane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a stirred suspension of adamantane-1-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield crude adamantane-1-carbonyl chloride, which can be used in the next step without further purification.

Part 2: Synthesis of N-(2-(cyclopentylamino)ethyl)adamantane-1-carboxamide

This is the key coupling step to form the final inhibitor.

Materials:

  • 2-(Cyclopentylamino)ethan-1-ol hydrochloride

  • Adamantane-1-carbonyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Suspend 2-(cyclopentylamino)ethan-1-ol hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to liberate the free amine.

  • In a separate flask, dissolve adamantane-1-carbonyl chloride (1.1 eq) in DCM.

  • Slowly add the solution of adamantane-1-carbonyl chloride to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Adamantane-1-carboxylic Acid C Adamantane-1-carbonyl chloride A->C SOCl₂, Toluene, Reflux B 2-(Cyclopentylamino)ethan-1-ol HCl D N-(2-(cyclopentylamino)ethyl) adamantane-1-carboxamide B->D 1. TEA, DCM 2. Adamantane-1-carbonyl chloride C->D caption Synthetic pathway to the target 11β-HSD1 inhibitor.

Caption: Synthetic pathway to the target 11β-HSD1 inhibitor.

Data Presentation

StepReactantsKey ReagentsSolventTime (h)Temp (°C)Yield (%)
1Adamantane-1-carboxylic acidThionyl chlorideToluene2-3Reflux>95 (crude)
22-(Cyclopentylamino)ethan-1-ol HCl, Adamantane-1-carbonyl chlorideTriethylamineDCM12-180 to RT60-80

Discussion and Mechanistic Insights

The conversion of adamantane-1-carboxylic acid to its acid chloride derivative is a standard procedure that enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[1] Thionyl chloride is a common and effective reagent for this transformation.

The key amide bond formation is a nucleophilic acyl substitution reaction. The hydrochloride salt of 2-(cyclopentylamino)ethan-1-ol must first be neutralized with a base, such as triethylamine, to generate the free amine, which acts as the nucleophile. The reaction is typically performed at a low initial temperature to control the exothermic reaction between the acid chloride and the amine. The cyclopentyl group provides a desirable lipophilic character to the side chain, which can contribute to the overall binding affinity of the inhibitor to the enzyme.

Conclusion

This application note provides a detailed and logical protocol for the synthesis of a potent class of 11β-HSD1 inhibitors based on an adamantyl carboxamide scaffold. The use of 2-(cyclopentylamino)ethan-1-ol hydrochloride allows for the introduction of a key side chain that is present in many biologically active molecules. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development who are working on novel therapeutics for metabolic diseases.

References

  • Kwon, S. W., Kang, S. K., Lee, J. H., Bok, J. H., Kim, C. H., Rhee, S. D., ... & Ahn, J. H. (2011). Synthesis and 11β-hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. Bioorganic & medicinal chemistry letters, 21(1), 435-439.
  • Woo, C. H., Kim, C. H., Lee, J. H., Kang, S. K., Bok, J. H., Rhee, S. D., ... & Ahn, J. H. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 339-343.
  • Vu, C. B., Gfesser, G. A., Glick, S. D., & Teitler, M. (1991). Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of medicinal chemistry, 34(5), 1684-1692.
  • Studzińska, R., Kupczyk, D., Płaziński, W., Baumgart, S., Bilski, R., Paprocka, R., & Kołodziejska, R. (2021). Novel 2-(Adamantan-1-ylamino) Thiazol-4 (5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(11), 3334.
  • BenchChem. (2025).
  • Stach, H., & Hesse, M. (1987). 1-Adamantanecarboxylic acid. Organic Syntheses, 65, 223.
  • Vitae Pharmaceuticals, Inc. (2012). Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. U.S.
  • Ahmed, H. A. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?.
  • Glenmark Pharmaceuticals S.A. (2023). An improved process for Fmoc synthesis of semaglutide.
  • ChemicalBook. (n.d.). 1,3-Adamantanedicarboxylic acid synthesis. ChemicalBook.
  • Vitae Pharmaceuticals LLC. (2012). Synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase type 1. U.S.
  • Dikusar, E. A., Zelenkovskii, V. M., Potkin, V. I., & Kletskii, M. E. (2011). Synthesis of new 1-adamantanecarboxylic acid derivatives. Russian Journal of Organic Chemistry, 47(10), 1509-1517.
  • OAO Nizhpharm. (2011). Method of producing 1-adamantane carboxylic acid.
  • Cîrciumaru, A., Gîrd, C. E., Vlase, L., & Araniciu, C. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2009.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(1-adamantyl)-3-phenylpropanamide. BenchChem Technical Support.
  • Koshchii, I., Klimko, Y., Vasilkevich, O., & Levandovskii, I. (2025). Synthesis of adamantyl-containing amid alkyling age.
  • Scott, J. S., Goldberg, F. W., & Turnbull, A. V. (2014). Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Journal of medicinal chemistry, 57(11), 4466-4486.
  • Yaragorla, S., & Gredicak, M. (2018). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. European Journal of Organic Chemistry, 2018(27-28), 3749-3755.
  • Posevins, D., & Turks, M. (2019). Method for producing n-(adamantane-1-yl)amides.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Diabetes & Metabolic Disorders, 22(1), 467-480.

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Application

Application Notes and Protocols: A Comprehensive Guide to Handling and Storage of Amine Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals Abstract Amine hydrochloride salts are a cornerstone in pharmaceutical development and organic synthesis, prized for their enhanced stability, crystallinity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amine hydrochloride salts are a cornerstone in pharmaceutical development and organic synthesis, prized for their enhanced stability, crystallinity, and aqueous solubility compared to their freebase counterparts.[1][2][3] However, their hygroscopic nature and potential for chemical instability necessitate rigorous handling and storage protocols to ensure their integrity and the reproducibility of experimental results. This guide provides an in-depth analysis of the chemical properties of amine hydrochloride salts, outlines best practices for their handling and storage, and offers detailed protocols for common laboratory procedures.

Introduction: The Chemical Nature of Amine Hydrochloride Salts

Amine hydrochloride salts are ionic compounds formed through the reaction of a basic amine with hydrochloric acid.[2][4] This acid-base reaction protonates the nitrogen atom of the amine, forming a positively charged ammonium cation, which is then ionically bonded to the negatively charged chloride anion.[3][4] This transformation from a covalent freebase to an ionic salt dramatically alters the compound's physicochemical properties.

Key Physicochemical Properties:

  • Increased Stability: By protonating the lone pair of electrons on the nitrogen atom, the amine is less susceptible to oxidation, a common degradation pathway for free amines.[5] This leads to a longer shelf life and greater stability.

  • Enhanced Solubility: The ionic nature of the salt form generally imparts greater aqueous solubility compared to the often less polar freebase.[1][2][6] This is a critical attribute for many pharmaceutical and biological applications.

  • Improved Crystallinity: Amine hydrochloride salts are typically crystalline solids, which are easier to handle, weigh, and purify than their often oily or amorphous freebase forms.[2][7]

  • Hygroscopicity: A significant challenge associated with amine hydrochloride salts is their tendency to absorb moisture from the atmosphere.[8][9] The degree of hygroscopicity can vary depending on the specific molecular structure and crystal form.[10]

The equilibrium between the amine freebase and its hydrochloride salt is pH-dependent. In acidic to neutral aqueous solutions, the salt form predominates. However, under basic conditions, the salt will be deprotonated, reverting to the free amine.[11] Understanding this equilibrium is crucial for designing dissolution and formulation protocols.

Core Principles of Handling and Storage

The primary objectives when handling and storing amine hydrochloride salts are to prevent moisture absorption, protect from chemical degradation, and ensure the safety of laboratory personnel.

Mitigating Hygroscopicity: The Foremost Challenge

Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding environment, is a major concern for amine hydrochloride salts.[8][9][12] Absorbed water can lead to:

  • Physical Changes: Caking, deliquescence (dissolving in absorbed water), and changes in crystal structure.[8]

  • Chemical Degradation: Hydrolysis or disproportionation, where the salt reverts to the free base, can be facilitated by the presence of water.[13]

  • Inaccurate Weighing: The absorption of water will lead to errors in weighing, impacting the accuracy of solution concentrations and experimental results.

Storage Recommendations to Counteract Hygroscopicity:

Storage ConditionRationaleBest Practices
Tightly Sealed Containers To minimize exposure to atmospheric moisture.[8][9]Use containers with secure, airtight seals. For frequently accessed materials, consider transferring a smaller working amount to a separate, smaller container.[14]
Desiccators To provide a low-humidity environment.[8]Store containers within a desiccator containing an active desiccant such as silica gel or calcium chloride.[14] Regularly regenerate or replace the desiccant.
Inert Atmosphere For highly sensitive compounds.For particularly hygroscopic or reactive salts, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Controlled Temperature To minimize temperature fluctuations that can lead to condensation.Store at a consistent, controlled room temperature unless the manufacturer's safety data sheet (SDS) specifies otherwise.[15] Some salts may require refrigeration or freezing.
Ensuring Chemical Stability

While the salt form is generally more stable than the freebase, degradation can still occur.

Factors Influencing Stability:

  • Light: Photolabile compounds should be stored in amber or opaque containers to prevent degradation.

  • Temperature: Elevated temperatures can accelerate degradation pathways.[13] Adhere to the storage temperatures recommended on the product's SDS.

  • pH: As previously mentioned, exposure to basic conditions will convert the salt back to the less stable free amine.[11]

  • pKa Difference: For optimal stability, the pKa of the amine should be at least two to three units higher than the pKa of the counter-ion (hydrochloric acid).[13][16][17]

Safety and Personal Protective Equipment (PPE)

Amine hydrochloride salts, like all chemicals, should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for specific hazard information.[8][18][19]

Standard Safety Protocols:

  • Engineering Controls: Handle powders in a chemical fume hood or a ventilated enclosure to minimize inhalation of fine dust.[18][20][21]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or chemical splash goggles are mandatory.[18][20][22]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[18][23]

    • Body Protection: A lab coat should be worn to protect clothing and skin.[18][20]

  • Hygiene: Wash hands thoroughly after handling any chemical.[19][22] Do not eat, drink, or smoke in the laboratory.[19][24]

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving amine hydrochloride salts.

Protocol: Accurate Weighing of a Hygroscopic Amine Hydrochloride Salt

Objective: To accurately weigh a hygroscopic solid while minimizing moisture absorption.

Materials:

  • Amine hydrochloride salt

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Desiccator

Procedure:

  • Preparation: Before opening the primary container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation.

  • Minimize Exposure: Open the container only for the brief period necessary to remove the required amount of material.

  • Rapid Weighing: Quickly and efficiently transfer the desired amount of the salt to a pre-tared weighing vessel on the analytical balance.

  • Record Mass: Promptly record the mass. Be aware that the mass may drift upwards as the compound absorbs atmospheric moisture.

  • Secure Storage: Immediately and tightly reseal the primary container and return it to the desiccator or appropriate storage location.

  • Immediate Use: For best results, use the weighed material immediately for solution preparation.

Protocol: Preparation of an Aqueous Stock Solution

Objective: To prepare a stock solution of a specific concentration from an amine hydrochloride salt.

Materials:

  • Weighed amine hydrochloride salt

  • Volumetric flask

  • Appropriate solvent (e.g., deionized water, buffer)

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the amine hydrochloride salt following the protocol outlined in section 3.1.

  • Transfer: Carefully transfer the weighed solid into the appropriate size volumetric flask. A powder funnel can be used to prevent loss of material.

  • Initial Dissolution: Add a portion of the solvent (approximately 50-70% of the final volume) to the flask.

  • Dissolution: Swirl the flask or use a magnetic stirrer to facilitate the dissolution of the solid. Gentle warming or sonication may be required for some salts, but be cautious as heat can promote degradation.

  • Final Volume: Once the solid is completely dissolved, add the solvent to bring the final volume to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed container, protected from light if necessary, and at the appropriate temperature. Label the container clearly with the compound name, concentration, date, and your initials.

Protocol: Conversion of an Amine Hydrochloride Salt to the Freebase

Objective: To convert the salt form back to the neutral free amine for subsequent reactions or analysis.

Materials:

  • Aqueous solution of the amine hydrochloride salt

  • Separatory funnel

  • Aqueous base solution (e.g., 1M sodium hydroxide, saturated sodium bicarbonate)[25]

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the amine hydrochloride salt in water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add the aqueous base solution while monitoring the pH. Continue adding the base until the solution is basic (pH > 9-10) to ensure complete deprotonation of the amine.[11]

  • Extraction: Add the organic solvent to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The free amine, being less polar, will partition into the organic layer.

  • Collection: Drain the organic layer into a clean flask. For a more complete extraction, this step can be repeated with fresh organic solvent.

  • Drying: Add a drying agent to the collected organic layer to remove any residual water.

  • Isolation: Filter or decant the organic solution to remove the drying agent. The solvent can then be removed under reduced pressure to yield the free amine.

Visualizing Key Concepts

Visual aids can help in understanding the principles of handling and storing amine hydrochloride salts.

Workflow for Handling Hygroscopic Salts

G Start Start: Retrieve from Storage Equilibrate Equilibrate Container to Room Temperature Start->Equilibrate Weigh Weigh Quickly in Low Humidity Environment Equilibrate->Weigh Dissolve Dissolve Immediately in Solvent Weigh->Dissolve Return Return Primary Container to Desiccator Weigh->Return Store_Solution Store Solution in Tightly Sealed Container Dissolve->Store_Solution End End Store_Solution->End Return->End

Caption: Workflow for handling hygroscopic amine hydrochloride salts.

Acid-Base Equilibrium of Amine Salts

G Freebase Free Amine (R-NH2) Salt Amine Hydrochloride Salt (R-NH3+ Cl-) Freebase->Salt + HCl (Acidic Conditions) Salt->Freebase + Base (Basic Conditions)

Caption: Reversible equilibrium between an amine freebase and its hydrochloride salt.

Conclusion

The successful use of amine hydrochloride salts in research and development hinges on a thorough understanding of their chemical properties and the implementation of meticulous handling and storage procedures. By controlling exposure to moisture, light, and incompatible chemicals, and by adhering to strict safety protocols, researchers can ensure the integrity of these valuable compounds, leading to more reliable and reproducible scientific outcomes. Always refer to the specific Safety Data Sheet for each compound as the primary source of information.

References

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech. (n.d.).
  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (n.d.).
  • Standard Operating Procedure. (n.d.).
  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020).
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019).
  • Amine acid salt compounds and process for the production thereof. (1997). Google Patents.
  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness Discussion Board.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.).
  • Acid-Base Equilibria - Riverside Local Schools. (n.d.).
  • Classification of goods according to moisture behavior - Container Handbook. (n.d.).
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025).
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).
  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024).
  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. (2015).
  • safety data sheet - Enamine. (n.d.).
  • What are some safety precautions to take when using hydrochloric acid in a laboratory setting? - Quora. (2023).
  • Isolation (Recovery) of amines - University of Alberta. (n.d.).
  • Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. (2012).
  • Amine and HCl - salt formation reaction - YouTube. (2022).
  • Safety data sheet according to Regulation (EC) No 1907/2006, Annex II 2,4-D amine salt 600 SL AG-D2-600 SL - ADAMA. (2014).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Naming of Drug Products Containing Salt Drug Substances - Food and Drug Administration. (n.d.).
  • Hydrochloric Acid Safe Handling Guideline. (2013).
  • Amine Salts - Alfa Chemistry. (n.d.).
  • SAFETY DATA SHEET AMINE 6 - Greenbook.net. (n.d.).
  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.).
  • Safety Data Sheet - CymitQuimica. (n.d.).
  • Safety Data Sheet: Hydrochloric acid - Carl ROTH. (n.d.).
  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. (n.d.).
  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019).
  • Properties of Amines and their Hydrochloride Salt - ResearchGate. (n.d.).
  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit. (2023).
  • Ways of crashing out amines : r/chemistry - Reddit. (2018).
  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. (n.d.).
  • TCO, Amine, HCl Salt | Vector Labs. (n.d.).
  • Acid-Base Equilibrium: Salt Solutions and Buffers - YouTube. (2017).
  • Conversion of Amines to Amine Salts - YouTube. (2020).
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing). (n.d.).

Sources

Method

2-(Cyclopentylamino)ethan-1-ol HCl as a building block in medicinal chemistry

[1] Abstract In the contemporary pursuit of "escaping from flatland"—the shift from planar aromatic scaffolds to three-dimensional saturated systems—2-(Cyclopentylamino)ethan-1-ol HCl has emerged as a high-value building...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

In the contemporary pursuit of "escaping from flatland"—the shift from planar aromatic scaffolds to three-dimensional saturated systems—2-(Cyclopentylamino)ethan-1-ol HCl has emerged as a high-value building block.[1] This secondary amine-alcohol fragment offers a dual strategic advantage: it introduces a metabolically stable, lipophilic cyclopentyl group (a bioisostere for phenyl or isopropyl moieties) while providing a versatile ethanolamine "handle" for heterocycle construction.[1] This guide details the physicochemical rationale for its use, validated protocols for its synthesis and cyclization into morpholine cores, and its application in kinase and GPCR ligand design.

Chemical Profile & Strategic Value

The "Escape from Flatland" Vector

Modern drug discovery prioritizes increasing the fraction of sp3-hybridized carbons (


) to improve solubility and reduce promiscuous binding associated with flat aromatic rings.[1] The cyclopentyl group in 2-(Cyclopentylamino)ethan-1-ol serves as a superior bioisostere to phenyl rings.[1]
FeaturePhenyl RingCyclopentyl Group (Bioisostere)Impact on Drug Candidate
Geometry Planar (2D)Puckered (3D)Improved target complementarity; reduced crystal packing energy (better solubility).[1]
Metabolism Prone to CYP450 oxidation (epoxidation/hydroxylation)Metabolically robustExtended half-life (

).[1]
Lipophilicity High LogPModerate LogPOptimized Ligand Efficiency (LE).
Physicochemical Properties[1][2]
  • Compound Name: 2-(Cyclopentylamino)ethan-1-ol Hydrochloride[1]

  • Structure: Cyclopentyl ring attached to an

    
    -(2-hydroxyethyl) tail.[1]
    
  • Role: Bifunctional linker (Nucleophilic Amine + Nucleophilic Alcohol).

  • pKa (Base): ~9.5 (Protonated at physiological pH).[1]

  • Solubility: Highly soluble in water/methanol (HCl salt); Free base is soluble in DCM/EtOAc.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Reductive Amination)

Rationale: While commercially available, in-house preparation allows for the introduction of isotopic labels (e.g., deuterated cyclopentanone) or derivatized tails. This protocol uses Sodium Triacetoxyborohydride (STAB) for mild, selective reduction.

Reagents:

  • Cyclopentanone (1.0 equiv)[1]

  • Ethanolamine (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve Cyclopentanone (10 mmol) and Ethanolamine (10 mmol) in DCM (40 mL).
    
  • Catalysis: Add AcOH (10 mmol). Stir at Room Temperature (RT) for 30 minutes to promote iminium ion formation. Critical: Do not skip this equilibration; it minimizes direct reduction of the ketone.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (stained with Ninhydrin; secondary amines turn faint pink/orange).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Salt Formation: Dissolve the crude oil in minimal ethanol. Add 4M HCl in dioxane (1.1 equiv) dropwise. Precipitate the HCl salt with diethyl ether. Filter and dry.

Protocol B: Cyclization to N-Cyclopentylmorpholines

Rationale: The morpholine ring is a privileged scaffold in medicinal chemistry (e.g., Gefitinib, Linezolid). This protocol converts the linear amino-alcohol block into a rigid morpholine core using a "one-pot" alkylation strategy.[1]

Reagents:

  • 2-(Cyclopentylamino)ethan-1-ol HCl (1.0 equiv)[1]

  • 1,2-Dibromoethane (or substituted glycol disulfonate) (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (3.0 equiv)[1]
    
  • Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Free Basing: Suspend the HCl salt in MeCN and add

    
    . Stir for 30 mins to liberate the nucleophilic amine.
    
  • Alkylation: Add 1,2-dibromoethane. Heat to reflux (80°C) for 16–24 hours.

  • Mechanism: The amine performs the first

    
     attack, followed by the intramolecular 
    
    
    
    attack of the hydroxyl group (facilitated by the base) to close the ring.
  • Purification: Filter off inorganic salts. Concentrate filtrate. Purify via flash column chromatography (0-5% MeOH in DCM).

Structural Logic & Pathway Visualization

The following diagram illustrates the strategic divergence possible from this single building block: creating rigid heterocycles (Morpholines) or bioactive scaffolds (Thiazolidinones).[1]

G Start Cyclopentanone + Ethanolamine Reaction1 Reductive Amination (NaBH(OAc)3, DCM) Start->Reaction1 CoreBlock 2-(Cyclopentylamino)ethan-1-ol (The Building Block) Reaction1->CoreBlock PathA_Reagent + 1,2-Dibromoethane (Base-mediated Cyclization) CoreBlock->PathA_Reagent Path A PathB_Reagent + Chloroacetyl Chloride + Thiourea derivative CoreBlock->PathB_Reagent Path B ProductA N-Cyclopentyl Morpholine (Solubility/Metabolic Stability) PathA_Reagent->ProductA ProductB Thiazolidinone Scaffold (Anticancer/Kinase Inhibitor) PathB_Reagent->ProductB

Caption: Divergent synthesis pathways utilizing 2-(Cyclopentylamino)ethan-1-ol to access privileged medicinal chemistry scaffolds.

Medicinal Chemistry Applications & Case Studies

Kinase Inhibitor Design (Hinge Binding)

In CDK (Cyclin-Dependent Kinase) inhibitors, the cyclopentyl group is frequently used to fill the hydrophobic pocket adjacent to the ATP-binding site.[1]

  • Application: The amino-ethanol tail can be cyclized to form the solvent-exposed region of the inhibitor, improving oral bioavailability.

  • Reference Precedent: Similar cyclopentyl-amine motifs are found in Ribociclib and Palbociclib structures, validating the cyclopentyl group's role in maintaining potency while reducing aromatic ring count [1].

S1P1 Receptor Modulators

Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod) often feature a polar amino-alcohol "head" and a lipophilic "tail."[1]

  • Design Strategy: 2-(Cyclopentylamino)ethan-1-ol serves as a constrained analog of the sphingosine tail.[1] The cyclopentyl group restricts the conformational freedom of the lipophilic chain, potentially increasing selectivity for S1P1 over S1P3 (a key safety parameter to avoid bradycardia) [2].

Thiazolidinone Synthesis

Recent studies utilize this building block to synthesize 2-(cyclopentylamino)thiazol-4(5H)-ones.[1] These derivatives have demonstrated significant anticancer potential by inhibiting 11


-HSD1, an enzyme involved in cortisol metabolism. The cyclopentyl group provided optimal hydrophobic interaction compared to linear alkyl chains [3].

Handling & Quality Control

ParameterSpecificationNote
Storage Hygroscopic SolidStore under inert gas (Argon) at -20°C. The HCl salt is stable, but the free base absorbs

from air.[1]
Appearance White to Off-White PowderYellowing indicates oxidation of the amine.
1H NMR Diagnostic

3.0-3.5 ppm (Multiplets)
Look for distinct splitting of the

vs

protons.[1]
Mass Spec [M+H]+ = 130.12Diagnostic fragment at m/z 69 (Cyclopentyl cation).[1]

References

  • BenchChem Technical Support. (2025).[2][3] Bicyclopentyl vs. Phenyl Ring as a Bioisostere: A Comparative Study. BenchChem Application Notes. Link[1]

  • National Institutes of Health (NIH). (2025). The Cyclopropyl and Cyclopentyl Group in Medicinal Chemistry: Structural and Physicochemical Advantages.[4] PMC Reviews. Link

  • Baumgart, S., et al. (2020). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer Activities.[1][5] Molecules (MDPI). Link[1]

  • PubChem. (2025).[6][7] Compound Summary: 2-(Cyclopentylamino)ethan-1-ol.[1][6] National Library of Medicine.[6] Link[1]

  • ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv Preprints. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-(Cyclopentylamino)ethan-1-ol Hydrochloride

[1] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9] Target Molecule: 2-(Cyclopentylamino)ethan-1-ol hydrochloride CAS (Free Base): 2842-39-9 Primary Application: Pharmaceutical intermediate (e.g., Pencycuron...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Target Molecule: 2-(Cyclopentylamino)ethan-1-ol hydrochloride CAS (Free Base): 2842-39-9 Primary Application: Pharmaceutical intermediate (e.g., Pencycuron analogs, kinase inhibitors).

This guide addresses the common yield-limiting factors in the synthesis of 2-(Cyclopentylamino)ethan-1-ol. While direct alkylation (nucleophilic substitution) is often attempted by junior chemists, it frequently leads to poly-alkylation and difficult purification.[1] The industry-standard "Golden Route" is Reductive Amination. This guide focuses on optimizing this route, specifically addressing the challenges of isolating a hydrophilic amino-alcohol salt.

The "Golden Route" Protocol: Reductive Amination[1]

This protocol utilizes a modified reductive amination approach. We prefer Sodium Borohydride (


) for its cost-effectiveness and scalability, but with a critical pre-formation step to ensure selectivity.[1]
Reaction Scheme

ReactionScheme Reactants Cyclopentanone + Ethanolamine Imine Imine Intermediate (Hemiaminal/Schiff Base) Reactants->Imine -H2O (Equilibrium) Reduction Reduction (NaBH4 or STAB) Imine->Reduction Hydride Transfer Product 2-(Cyclopentylamino)ethan-1-ol Reduction->Product Work-up

Figure 1: Stepwise mechanism for the reductive amination of cyclopentanone with ethanolamine.

Optimized Experimental Procedure

Reagents:

  • Cyclopentanone (1.0 equiv)[1]

  • 2-Aminoethanol (Ethanolamine) (1.05 equiv)[1]

  • Sodium Borohydride (

    
    ) (1.2 equiv) OR Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
    
  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Pre-formation (The Critical Step):

    • Dissolve Cyclopentanone and 2-Aminoethanol in anhydrous Methanol (0.5 M concentration).

    • Expert Insight: Add 3Å Molecular Sieves or use a Dean-Stark trap equivalent if scaling up. Water inhibits imine formation.

    • Stir at Room Temperature (RT) for 2–4 hours .

    • Validation: Monitor by TLC or

      
      -NMR.[1] You must see the disappearance of the ketone carbonyl signal before proceeding.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise over 30 minutes. (Caution: Exothermic, gas evolution).[1]
      
    • Allow to warm to RT and stir for 12 hours.

  • Quench & Work-up (The Yield Killer):

    • Issue: The product is highly water-soluble. Standard water washes will wash away your product.

    • Protocol:

      • Quench with minimal water/1N HCl to destroy excess hydride.

      • Adjust pH to >12 using 20% NaOH.

      • Extraction: Use Dichloromethane (DCM) containing 5-10% Isopropanol .[1] The alcohol cosolvent helps extract the polar amino-alcohol from the aqueous phase. Perform 3-4 extractions.

      • Dry organic layer over

        
         and concentrate.
        
  • Salt Formation (Hydrochloride):

    • Dissolve the crude oil in dry Diethyl Ether or Ethyl Acetate.

    • Cool to 0°C.

    • Add 4M HCl in Dioxane dropwise until pH is acidic.

    • Observation: A white precipitate should form. If an oil forms (oiling out), see Troubleshooting below.

Troubleshooting Dashboard (FAQs)

This section addresses specific failure points reported by users.

Category A: Reaction Phase[10]

Q1: Why is my yield low (<40%) even though I used excess reducing agent?

  • Diagnosis: Incomplete imine formation.

    
     reduces ketones to alcohols (Cyclopentanol) faster than it reduces imines if the imine hasn't fully formed yet.[1]
    
  • Fix: Extend the pre-stirring time of the ketone and amine before adding the reducing agent. If using

    
    , this is less critical as it is more selective for imines, but for 
    
    
    
    , timing is everything [1].[1]

Q2: I see a major impurity with double the molecular weight. What is it?

  • Diagnosis: Bis-alkylation. The product (secondary amine) reacted with another equivalent of cyclopentanone.[1]

  • Fix: Ensure you are using a slight excess of the amine (1.05–1.1 equiv), not the ketone.[1] High dilution also favors mono-alkylation.

Category B: Isolation & Purification

Q3: I cannot get the HCl salt to crystallize; it just forms a sticky gum/oil.

  • Diagnosis: Amino-alcohol salts are notoriously hygroscopic. Presence of water or excess alcohol solvent prevents crystallization.

  • Fix (The Trituration Method):

    • Decant the solvent from the gum.

    • Add fresh, dry Diethyl Ether or MTBE.[1]

    • Scratch the flask sides with a glass rod vigorously while cooling in an ice bath.

    • If it remains an oil, dissolve in minimal hot Isopropanol and add Ethyl Acetate until cloudy, then cool slowly.

Q4: My product disappeared during the aqueous work-up.

  • Diagnosis: The partition coefficient (

    
    ) of this molecule is low (approx 0.4–0.6).[1] It prefers water.
    
  • Fix: Do not wash the organic layer with large volumes of water.

    • Use the "Salting Out" technique: Saturate the aqueous phase with NaCl before extraction.

    • Use the DCM/Isopropanol (9:1) solvent system for extraction.[1]

Decision Logic: Work-up Strategy

Use this flow to determine the correct isolation path based on your crude purity.

WorkupLogic Start Crude Reaction Mixture Check Check TLC/NMR Start->Check Clean Clean Profile (Minor impurities) Check->Clean >90% Purity Dirty Complex Mixture (Bis-alkylated/Ketone) Check->Dirty <80% Purity DirectSalt Direct Salt Formation (HCl/Ether) Clean->DirectSalt Chromatography Flash Chromatography (DCM/MeOH/NH3) Dirty->Chromatography Success White Solid HCl Salt DirectSalt->Success Crystallizes Oiling Sticky Gum/Oil DirectSalt->Oiling Fails Chromatography->DirectSalt Triturate Triturate with Dry Ether/Hexane Oiling->Triturate Triturate->Success

Figure 2: Decision tree for isolation and purification of the hydrochloride salt.

Comparative Data: Reducing Agents

FeatureSodium Borohydride (

)
Sodium Triacetoxyborohydride (STAB)
Selectivity Moderate (Reduces ketones & imines)High (Reduces imines preferentially)
Procedure Two-step (Imine formation

Reduction)
One-pot (Mix all together)
Side Products Cyclopentanol (if added too early)Minimal
Cost LowHigh
Recommendation Best for Scale-up (with process control)Best for R&D/Small Scale

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • PubChem. (2025).[1][2] "2-(Cyclopentylamino)ethanol Compound Summary." National Library of Medicine.

  • Tripathi, R. P., et al. (2008).[1] "Direct Reductive Amination of Carbonyl Compounds with Amines using NaBH4." Synthesis. (General reference for NaBH4 protocols).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for Cyclopentanone, Ethanolamine, and Borohydride reagents before handling.

Sources

Optimization

Troubleshooting hygroscopicity issues with 2-(Cyclopentylamino)ethan-1-ol HCl

Introduction: The "Wet Salt" Trap You are likely reading this because your free-flowing white powder has turned into a sticky gum, a paste, or a distinct oil.[1] 2-(Cyclopentylamino)ethan-1-ol HCl is a secondary amine hy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Wet Salt" Trap

You are likely reading this because your free-flowing white powder has turned into a sticky gum, a paste, or a distinct oil.[1]

2-(Cyclopentylamino)ethan-1-ol HCl is a secondary amine hydrochloride salt possessing a free hydroxyl group.[1] This molecular architecture creates a "perfect storm" for hygroscopicity.[1] The ammonium cation (


) and the hydroxyl group (

) both serve as aggressive hydrogen bond donors/acceptors. When the lattice energy of the crystal is disrupted by ambient moisture, the salt undergoes deliquescence —it dissolves in the water it absorbs from the atmosphere, forming a saturated solution that appears as an oil.

This guide provides the protocols to diagnose, handle, and rescue your material.

Module 1: Diagnosis & Assessment

Before attempting remediation, you must confirm that the physical change is due to moisture uptake and not chemical degradation (e.g., oxidation or cyclization).

Visual & Analytical Decision Matrix

DiagnosisTree Start Observation: Material is Sticky/Oily ColorCheck Check Color Change Start->ColorCheck WhiteClear White/Colorless ColorCheck->WhiteClear No Darkening YellowBrown Yellow/Brown ColorCheck->YellowBrown Darkening HygroSuspect Suspect: Hygroscopicity WhiteClear->HygroSuspect DegradeSuspect Suspect: Chemical Degradation YellowBrown->DegradeSuspect KF_Test Run Karl Fischer (KF) Titration HygroSuspect->KF_Test HPLC_Test Run HPLC/LC-MS DegradeSuspect->HPLC_Test Result_Water High Water Content (>2%) KF_Test->Result_Water Result_Purity New Impurity Peaks HPLC_Test->Result_Purity Action_Dry Proceed to Module 3: Remediation Result_Water->Action_Dry Action_Discard Discard/Recrystallize Result_Purity->Action_Discard

Figure 1: Diagnostic workflow to distinguish between simple moisture uptake (deliquescence) and chemical decomposition.[1]

Analytical Verification Protocol
  • Karl Fischer (KF) Titration: This is the gold standard. For amine salts, use a buffered solvent system (imidazole-based) to prevent the acidic HCl salt from shifting the pH too low, which inhibits the KF reaction [1].

  • TGA (Thermogravimetric Analysis): A sharp weight loss before 100°C indicates surface water.[1] A gradual slope often indicates bound hydrates or degradation.[1]

Module 2: Handling & Weighing

Preventing moisture uptake during weighing is critical for stoichiometry.[1] A deliquescent salt can gain 1-2% weight in water within minutes of exposure to humid lab air.[1]

The "Weighing by Difference" Protocol

Do not weigh this compound on an open balance pan.

  • Preparation: Dry a glass weighing bottle and cap in an oven; cool in a desiccator.

  • Transfer: In a glove box (or rapidly in a fume hood), transfer the approximate amount of 2-(Cyclopentylamino)ethan-1-ol HCl into the weighing bottle and cap it immediately.

  • Initial Weighing (

    
    ):  Weigh the capped bottle containing the solid.
    
  • Dispensing: Quickly uncap, pour the solid into your reaction vessel, and immediately recap the bottle.

  • Final Weighing (

    
    ):  Weigh the empty/residual capped bottle.
    
  • Calculation: Mass added =

    
    .
    

Why this works: The salt is never exposed to the balance's ambient humidity while the reading is stabilizing.

Module 3: Remediation (Drying Protocols)

If your salt has already absorbed moisture, use these protocols to rescue it.

Scenario A: Material is Clumpy/Sticky (Mild Moisture)

Method: Vacuum Drying with Desiccant.[1]

  • Container: Place the material in a wide-mouth vial or a watch glass inside a vacuum oven.

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets in the bottom of the oven. Note:
    
    
    is chemically aggressive but highly effective for amine salts.[1]
  • Conditions: Set temperature to 40–45°C . Apply full vacuum (<10 mbar).[1]

  • Duration: Dry for 12–24 hours. Check weight until constant.

Scenario B: Material is an Oil/Liquid (Severe Deliquescence)

Method: Azeotropic Distillation (The "Rescue" Distillation). Direct vacuum drying of a liquefied salt often results in a hard, glassy puck that is difficult to remove. Azeotropic drying restores the powder form.

Reagents: Toluene (HPLC Grade).

ParameterSpecificationReason
Solvent TolueneForms azeotrope with water (bp 85°C); poor solubility for the HCl salt.[1]
Ratio 10 mL Toluene per 1 g SaltEnsures sufficient volume to carry off water.[1]
Apparatus Dean-Stark Trap or Rotary EvaporatorDean-Stark is preferred for large batches; Rotovap for small (<5g).[1]

Step-by-Step Protocol:

  • Dissolve/Suspend the oily salt in Toluene.[1] If it does not dissolve, add a minimum amount of anhydrous Ethanol to create a homogeneous solution, then dilute with Toluene.

  • Connect to a Rotary Evaporator.

  • Set bath temperature to 45–50°C .

  • Apply vacuum gradually.[1] The Toluene/Water/Ethanol azeotrope will distill off.

  • Critical Step: As the solvent removes, the salt will precipitate. If it oils out again, add fresh Toluene and repeat.[1]

  • Continue until a fine white powder remains.[1]

  • Final dry the powder in a vacuum oven (Scenario A) to remove trace Toluene.[1]

Module 4: Storage & Packaging

Once dried, you must maintain the anhydrous state.

The "Double-Barrier" System:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid snap-caps.

  • Seal: Parafilm is permeable to water vapor over time.[1] Use electrical tape or heat-shrink bands for long-term storage [2].

  • Secondary Environment: Place the sealed vial inside a secondary jar/desiccator containing active desiccant (Silica Gel with indicator).

  • Temperature: Store at roughly 4°C (Refrigerator), but warm to room temperature in a desiccator before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: The salt has turned into a clear oil. Can I just use it as a solution? A: Only if you quantify the water content first. If you assume it is 100% salt, your stoichiometry will be wrong (potentially by 10-20%).[1] Perform a KF titration, calculate the corrected molecular weight (


), and adjust your charge accordingly. However, for strict GMP or precise kinetic studies, we recommend remediation (Scenario B)  to ensure purity.

Q2: Why not just recrystallize it from water/alcohol? A: Because cooling a hygroscopic amine salt solution often leads to "oiling out" rather than crystallization.[1] The water holds onto the salt too tightly. Azeotropic removal of water (forcing precipitation) is thermodynamically more favorable than thermal recrystallization for these compounds.[1]

Q3: Is the "gum" chemically degraded? A: Usually, no. HCl salts are generally stable against hydrolysis.[1] However, the aqueous environment in the "gum" accelerates oxidation if the amine is sensitive. If the gum is yellow/brown, check purity by HPLC. If it is colorless, it is likely just wet [3].[1]

Q4: Can I use a drying pistol with refluxing solvent? A: Yes. This is the classical method. Use acetone (bp 56°C) or methanol (bp 65°C) as the heating solvent in the jacket, and


 in the bulb. This provides a constant, gentle heat under high vacuum.[1]

References

  • United States Pharmacopeia (USP). General Chapter <921> Water Determination. Method Ia (Titrimetric).[1][2]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals.[1] International Journal of Pharmaceutics, 293(1-2), 101-125.[1] (Discusses moisture permeation through packaging).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on salt hygroscopicity and stability).

Sources

Troubleshooting

Technical Support Center: 2-(Cyclopentylamino)ethan-1-ol Hydrochloride Purification

This technical guide details the purification and impurity management of 2-(Cyclopentylamino)ethan-1-ol hydrochloride (CAS: 131802-53-8 for HCl salt; Free base: 2842-39-9).[1] It is designed for researchers requiring hig...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and impurity management of 2-(Cyclopentylamino)ethan-1-ol hydrochloride (CAS: 131802-53-8 for HCl salt; Free base: 2842-39-9).[1] It is designed for researchers requiring high-purity material (>98%) for biological screening or further synthesis.[1][2]

[1][2]

Part 1: Diagnostic & Impurity Profiling

Q: What are the most common impurities in this reductive amination product? A: When synthesizing this compound via the standard reductive amination of cyclopentanone and ethanolamine (using NaBH₄ or STAB), three distinct classes of impurities typically persist:

  • Starting Materials (Residuals):

    • Cyclopentanone:[1][3] Distinctive ketone odor; visible in ¹H NMR as multiplets around 2.1–2.4 ppm.[1]

    • Ethanolamine:[1] Highly polar; complicates crystallization by acting as a hygroscopic "gumming" agent.[2]

  • Side-Reaction Products (The "Over-Alkylation" Threat):

    • 2-(Dicyclopentylamino)ethan-1-ol:[1][2][4][5][6] This tertiary amine forms if the product reacts with a second equivalent of cyclopentanone.[2] It is more lipophilic than the target secondary amine.[2]

  • Inorganic Contaminants:

    • Boron salts:[1][2] Residual boric acid/borates from the reducing agent, often appearing as broad, undefined peaks in NMR or causing ash content issues.[2]

Q: How do I quickly assess purity before attempting recrystallization? A: Use Thin Layer Chromatography (TLC) with a staining agent, as the amine is not UV-active enough for reliable detection at 254 nm.[1]

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).

  • Stain: Ninhydrin (Target = Secondary amine, turns deep blue/purple) or Iodine chamber.

  • Interpretation:

    • Target: Rf ~0.3–0.4.[1]

    • Tertiary Impurity:[1][7] Rf ~0.6–0.7 (Higher, due to lack of NH hydrogen bonding).[2]

    • Ethanolamine:[1] Rf < 0.1 (Stays near baseline).

Part 2: Purification Protocols (Step-by-Step)

Protocol A: The "Self-Validating" Acid-Base Extraction

Use this as the primary cleanup method for crude reaction mixtures.[1]

Objective: Remove neutral impurities (cyclopentanone) and water-soluble primary amines (ethanolamine) before salt formation.[1]

  • Acid Wash (Removal of Neutrals):

    • Dissolve crude residue in 1M HCl .

    • Wash the aqueous phase 2× with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1][2]

    • Logic: The amine becomes protonated (

      
      ) and stays in water.[2] The unreacted cyclopentanone remains neutral and partitions into the organic layer.
      
    • Validation: Check the organic wash by TLC; it should contain the ketone spots.[2]

  • Base Release (Removal of Ethanolamine/Boron):

    • Basify the aqueous phase to pH > 12 using 4M NaOH (keep cool).

    • Extract 3× with DCM (Avoid Ether here; DCM is better for polar amino-alcohols).[1][2]

    • Critical Step: Wash the combined DCM extracts 3× with Saturated Brine .[2]

    • Logic: Ethanolamine is extremely water-soluble.[1][2] High pH and brine washes force the target lipophilic amine into DCM while trapping ethanolamine and borates in the aqueous phase.[2]

  • Drying:

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the Free Base Oil .

Protocol B: Hydrochloride Salt Formation & Crystallization

Use this to convert the oil into a stable, crystalline solid and remove the tertiary amine impurity.[2]

  • Solvent Selection: Dissolve the free base oil in a minimum amount of dry Isopropanol (IPA) or Ethanol .[2]

  • Acidification: Add HCl in Dioxane (4M) or HCl in IPA dropwise with vigorous stirring at 0°C.

    • Target pH: 2–3 (Use wet pH paper).

  • Precipitation:

    • If solid forms immediately: Stir for 30 mins at 0°C.

    • If no solid forms (oiling out): Add Diethyl Ether or Acetone dropwise until turbidity persists. Store at -20°C overnight.

  • Filtration: Filter the white solid under inert atmosphere (nitrogen blanket) as amine salts can be hygroscopic.

  • Recrystallization (If needed):

    • Dissolve in hot Isopropanol .

    • Add hot Acetone until slightly cloudy.

    • Cool slowly to room temperature, then 4°C.

Part 3: Troubleshooting & FAQs

Q: My product turned into a sticky, non-solid gum upon adding HCl. What happened? A: This is "oiling out," typically caused by:

  • Water: Even trace moisture can prevent crystal lattice formation.[1] Fix: Azeotrope the free base with toluene 2× before adding acid.[2] Use anhydrous solvents for the salt formation.[2]

  • Impurity Profile: High levels of the tertiary amine impurity disrupt the crystal packing.[2] Fix: Perform the Acid-Base extraction (Protocol A) again, ensuring rigorous separation.[1][2]

Q: The NMR shows a "doublet of doublets" pattern that shouldn't be there. A: Check the region 3.0–4.0 ppm. If you see extra signals, you likely have the Bis-alkylated impurity (2-(Dicyclopentylamino)ethan-1-ol).[1][2]

  • Remediation:[1][7][8][9] This impurity is significantly less soluble in water than the target.[2] Wash the crude free base with Cold Hexane (the impurity may dissolve, the target will not) or perform a recrystallization from Ethanol/EtOAc .[2]

Q: Can I use Silica Gel Chromatography? A: Yes, but amine salts streak badly on silica.[2]

  • Protocol: Chromatograph the Free Base using DCM:MeOH:NH₄OH (95:4:1).[2]

  • Note: You must convert back to the HCl salt after the column for long-term stability.[1][2]

Part 4: Visualizing the Logic[2]

Diagram 1: Impurity Formation & Removal Pathways

This diagram illustrates where impurities originate and which step removes them.[10]

ImpurityPathways Start Reagents: Cyclopentanone + Ethanolamine Reaction Reductive Amination (NaBH4) Start->Reaction Crude Crude Mixture: Target + Impurities Reaction->Crude Impurity3 Impurity: Dicyclopentyl-derivative (Lipophilic Tertiary Amine) Reaction->Impurity3 Over-alkylation Step1 Acid Wash (pH 1) Wash with DCM Crude->Step1 Impurity1 Impurity: Cyclopentanone (Neutral) Impurity2 Impurity: Ethanolamine (Highly Polar) Step1->Impurity1 Removed in Organic Layer Step2 Base Extraction (pH 12) Extract into DCM Step1->Step2 Target stays in Aqueous Step2->Impurity2 Stays in Aqueous Step3 Salt Crystallization (IPA/Acetone) Step2->Step3 Target in Organic Step3->Impurity3 Remains in Mother Liquor Final Pure 2-(Cyclopentylamino)ethan-1-ol HCl Step3->Final

Caption: Flowchart tracking the fate of specific impurities through the purification cascade.

Diagram 2: Crystallization Decision Tree

A guide to handling the "Oiling Out" phenomenon.

CrystallizationLogic Start Dissolve Free Base in IPA Add HCl (4M in Dioxane) Check Observe Result Start->Check Solid White Precipitate Forms Check->Solid Ideal Oil Sticky Gum / Oil Forms Check->Oil Problem Action1 Filter & Wash (Cold Acetone) Solid->Action1 Action2 Add Anti-solvent (Ether or Acetone) dropwise Oil->Action2 Action4 Re-dissolve in MeOH, Evaporate to dryness, Retry with anhydrous solvents Oil->Action4 Persistent Oil Action2->Check Still Oily? Action2->Solid Crystallizes Action3 Seed with Crystal & Cool to -20°C Action4->Start

Caption: Troubleshooting logic for converting the amine free base to the hydrochloride salt.

Part 5: Physical Data Reference

PropertyValueRelevance to Purification
Molecular Weight 165.66 g/mol (HCl Salt)Calculation of stoichiometry for HCl addition.[1][2]
Solubility (Water) HighPrecludes simple water washing; requires pH manipulation.
Solubility (Ether) InsolubleMakes Diethyl Ether an excellent anti-solvent for precipitation.
Solubility (DCM) Soluble (Free Base)Allows extraction from basic aqueous phase.
pKa (Conjugate Acid) ~10.5Indicates pH > 12 is required to fully deprotonate for extraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14187635, 2-(Cyclopentylamino)ethan-1-ol.[1][2] Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry.[2][11] (Standard protocol reference for reductive amination impurity profiles). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Amines by Reductive Amination. (General troubleshooting for amine synthesis). Retrieved from [Link]

  • Google Patents (2000). Process for the production of cyclopentyl 2-thienyl ketone (Tiletamine HCl purification).[2] (Analogous purification of cyclopentyl-amine salts via acetone/ether precipitation).[1] Retrieved from

Sources

Optimization

Technical Support Center: Functionalization of 2-(Cyclopentylamino)ethan-1-ol

Welcome to the technical support center for the functionalization of 2-(Cyclopentylamino)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2-(Cyclopentylamino)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block while minimizing common side reactions. Our goal is to provide you with actionable insights and troubleshooting strategies rooted in established chemical principles.

The Challenge: Chemoselectivity in a Bifunctional Molecule

2-(Cyclopentylamino)ethan-1-ol possesses two nucleophilic centers: a secondary amine and a primary alcohol. This duality presents a significant challenge in achieving selective functionalization. The relative nucleophilicity of the amine and alcohol can be influenced by reaction conditions such as pH, solvent, and the nature of the electrophile, often leading to mixtures of N- and O-functionalized products, as well as other side reactions. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Non-selective Acylation - Mixture of N- and O-Acylated Products

Question: I am attempting to acylate 2-(Cyclopentylamino)ethan-1-ol with an acyl chloride, but I'm obtaining a mixture of the desired N-acylated product and the O-acylated isomer. How can I improve the selectivity for N-acylation?

Answer: This is a classic chemoselectivity problem. The secondary amine is generally more nucleophilic than the primary alcohol, but under certain conditions, O-acylation can compete significantly. Here are several strategies to favor N-acylation:

  • Strategy 1: Standard Basic Conditions. In the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent such as dichloromethane (DCM) at low temperatures (e.g., 0 °C), the more nucleophilic amine should preferentially attack the acyl chloride. If you are still observing O-acylation, consider the following troubleshooting steps.

    • Troubleshooting:

      • Slow Addition: Add the acylating agent dropwise to the solution of the amino alcohol and base at 0 °C. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic amine.[1]

      • Base Equivalents: Ensure you are using at least one equivalent of base to neutralize the HCl generated in situ. For secondary amines, it's common to use a slight excess (1.1-1.2 equivalents).[2]

      • Catalyst: Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can sometimes accelerate the reaction, but be aware that it can also catalyze O-acylation.[3] Use it judiciously and monitor the reaction closely.

  • Strategy 2: Mixed Anhydride Method. For sensitive substrates or when O-acylation is particularly problematic, using a mixed anhydride can enhance selectivity for N-acylation.[4][5]

    • Protocol:

      • In an anhydrous aprotic solvent, react your carboxylic acid with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of an organic base to form the mixed anhydride in situ.

      • Add the 2-(Cyclopentylamino)ethan-1-ol to the reaction mixture. The amine will selectively attack the more electrophilic carbonyl of the mixed anhydride.

Question: Conversely, how can I achieve selective O-acylation?

Answer: To achieve selective O-acylation, you need to "turn off" the nucleophilicity of the amine. This is best accomplished by performing the reaction under acidic conditions.[6][7]

  • Protocol for Selective O-Acylation:

    • Dissolve the 2-(Cyclopentylamino)ethan-1-ol in a strong acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO3H).[6][7]

    • The amine will be protonated to form an ammonium salt, rendering it non-nucleophilic.

    • Add the acylating agent (an acid anhydride is often preferred over an acyl chloride in this case to avoid halide side reactions).

    • The alcohol will be the only remaining nucleophile to react.

    • Upon completion, a standard aqueous workup with a base will neutralize the acid and deprotonate the amine.

Issue 2: Over-alkylation during N-alkylation

Question: I am trying to perform a mono-N-alkylation on 2-(Cyclopentylamino)ethan-1-ol using an alkyl halide, but I am observing the formation of a quaternary ammonium salt. How can I prevent this over-alkylation?

Answer: Over-alkylation is a common issue when alkylating amines, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine.[1][8][9] Here are some strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a large excess of the 2-(Cyclopentylamino)ethan-1-ol relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting material. However, this is not always practical due to the cost of the starting material.

  • Slow Addition of Alkylating Agent: Similar to acylation, the slow, dropwise addition of the alkylating agent to a solution of the amine can help maintain a low concentration of the electrophile, reducing the chance of the product reacting further.[1]

  • Choice of Base and Solvent:

    • Use a mild, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

    • Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally suitable for SN2 reactions.[1]

  • Alternative Alkylation Strategies:

    • Reductive Amination: If you are trying to add a specific alkyl group, reductive amination of cyclopentanone with 2-aminoethan-1-ol would be a more controlled method to synthesize the starting material itself, avoiding over-alkylation issues inherent in direct alkylation of the secondary amine. While this doesn't directly address the functionalization of the pre-formed molecule, it's a key synthetic consideration.

    • "Hydrogen Borrowing" Catalysis: This is a greener and often more selective method for N-alkylation using an alcohol as the alkylating agent, catalyzed by transition metals like ruthenium or iridium.[10][11][12] This process generates water as the only byproduct.[10][11]

Parameter Recommendation for Mono-N-Alkylation Rationale
Stoichiometry Excess of 2-(Cyclopentylamino)ethan-1-olStatistically favors reaction with the starting material.
Addition Rate Slow, dropwise addition of alkylating agentMinimizes concentration of the electrophile.[1]
Base K₂CO₃, Cs₂CO₃ (inorganic, non-nucleophilic)Less likely to interfere with the reaction.[1]
Solvent Acetonitrile, DMF (polar aprotic)Facilitates SN2 reaction pathway.[1]
Alternative "Hydrogen Borrowing" with an alcoholHigh atom economy and often better selectivity.[10][11][12]
Issue 3: Unwanted Oxidation of the Alcohol or Amine

Question: During my functionalization reaction, I am observing byproducts that suggest oxidation of either the alcohol to an aldehyde/carboxylic acid or the amine. How can I prevent this?

Answer: Unwanted oxidation can occur if your reaction conditions are too harsh, if you are using certain metal catalysts, or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Protecting Groups: The most robust way to prevent oxidation of one functional group while reacting the other is to use a protecting group.[13]

    • To functionalize the amine: Protect the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether. These are generally stable to a wide range of conditions used for amine modification.[14]

    • To functionalize the alcohol: Protect the amine as a carbamate, such as with a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group. This decreases the nucleophilicity of the amine and makes it less susceptible to oxidation.[13]

  • Reaction Conditions:

    • Inert Atmosphere: Conduct your reactions under an inert atmosphere of nitrogen or argon, especially if heating is required.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Choice of Reagents: Be mindful of your reagents. For instance, some transition metal catalysts used for N-alkylation can also catalyze oxidation.[15] Ensure you are using conditions reported to be selective for the desired transformation.

Issue 4: Intramolecular Cyclization

Question: I am attempting to convert the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) to perform a subsequent substitution. However, I am getting a cyclic product instead. What is happening and how can I avoid it?

Answer: When you convert the hydroxyl group into a good leaving group, the pendant secondary amine can act as an intramolecular nucleophile, leading to the formation of a piperazine derivative. This is a common intramolecular cyclization reaction.

  • Strategy to Avoid Cyclization: Amine Protection. The most effective way to prevent this is to protect the amine before activating the alcohol.

    • Protocol:

      • Protect the secondary amine with a suitable protecting group, such as a Boc or Cbz group. These groups reduce the nucleophilicity of the amine.[13]

      • Once the amine is protected, you can proceed with converting the alcohol to a leaving group and subsequent substitution with an external nucleophile.

      • The protecting group can be removed in a final step.

Experimental Workflows & Diagrams

Workflow 1: Selective N-Acylation

cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product start 2-(Cyclopentylamino)ethan-1-ol temp 0 °C start->temp Dissolve in DCM acyl_chloride Acyl Chloride (1.05 eq) acyl_chloride->temp Add dropwise base Pyridine or TEA (1.1 eq) base->start Add base solvent DCM product N-Acylated Product temp->product Reaction & Workup addition Slow, dropwise addition atmosphere N2 Atmosphere

Caption: Workflow for selective N-acylation.

Workflow 2: Selective O-Acylation via Amine Protonation

cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product start 2-(Cyclopentylamino)ethan-1-ol acid TFA or MeSO3H (Solvent) start->acid Dissolve in acid temp Room Temperature acid->temp Protonation anhydride Acid Anhydride (1.1 eq) anhydride->temp Add anhydride product O-Acylated Product temp->product Reaction & Basic Workup stirring Vigorous Stirring start Goal: Substitute -OH group step1 Activate -OH (e.g., with TsCl) start->step1 problem Problem: Intramolecular Cyclization Occurs step1->problem cause Cause: -NH is nucleophilic and attacks the activated -OH site problem->cause solution Solution: Protect the -NH group BEFORE activating the -OH cause->solution step2a Protect -NH (e.g., with Boc2O) solution->step2a step2b Activate -OH (e.g., with TsCl) step2a->step2b step3 Substitute with external nucleophile step2b->step3 step4 Deprotect -NH step3->step4 success Success: Desired substituted product step4->success

Caption: Logic for preventing intramolecular cyclization.

References

  • K. C. Nicolaou, et al. (1998). Angew. Chem. Int. Ed., 37, 2708.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • Google Patents. (1993).
  • Organic Chemistry Portal. Protective Groups. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.
  • (2010).
  • Ravi Divakaran. (2008). Protecting groups in organic synthesis.
  • R. B. Sonawane, et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3, 124–137.
  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]

  • NIH. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. [Link]

  • G. Bar-Haim & M. Kol. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Org. Lett., 6, 3549-3551.
  • CHEMSHEETS.co.uk. (2016).
  • PubChem. 2-(Cyclopentylamino)ethan-1-ol. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Acyl
  • ResearchGate. (2023). Electrophilic functionalization of N-substituted vicinal alkynyl(amino)cyclopropanes via selective lithiation. [Link]

  • PMC. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • PMC. (2012). Using Nazarov Electrocyclization to Stage Chemoselective-[1][16]Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. [Link]

  • Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and rel
  • PMC. (2012). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. [Link]

  • University of Louisville. The oxidation of amino alcohols. [Link]

  • PMC. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. [Link]

  • Journal of the Chemical Society, Chemical Communications. (1993). Highly chemoselective reactions of zirconacyclopentenes for selective functionalization. [Link]

  • Amanote Research. The Alkylation of 2-Cyclopenten-2-Ol-1-One and. [Link]

  • PMC. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

  • RSC Publishing. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. [Link]

  • Journal of Chemistry Letters. Oxidative Lactamization of Amino Alcohols: An Overview. [Link]

  • DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]

  • Chemical Communications (RSC Publishing). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]

  • YouTube. (2023). Oxidation of Alcohols in Organic Chemistry. [Link]

  • MDPI. (2025). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. [Link]

  • PubMed. (2015). Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis. [Link]

  • MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]

  • WIPO Patentscope. WO/1993/020038 SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. [Link]

  • Ugi-4CR/SN2-cyclization strategy for the one-pot synthesis of 2,5-diketopiperazines.
  • ResearchGate. (2018). Stereoselective RNA Reaction with Chiral 2′-OH Acylating Agents. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Cyclopentylamino)ethan-1-ol HCl

[1] Executive Summary & Triage The Problem: You are attempting to purify 2-(Cyclopentylamino)ethan-1-ol HCl (a polar, secondary amine salt) using standard silica gel chromatography. You are likely experiencing streaking...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Triage

The Problem: You are attempting to purify 2-(Cyclopentylamino)ethan-1-ol HCl (a polar, secondary amine salt) using standard silica gel chromatography. You are likely experiencing streaking (tailing) , poor recovery , or invisibility under UV light.

The Root Causes:

  • Acidity Mismatch: Silica gel is acidic (pH ~4–5).[1] Your amine is basic.[1] The strong acid-base interaction causes the amine to "stick" to the silanols, resulting in broad streaks or total loss.

  • Ionic State: You are loading a salt (HCl) onto a non-polar stationary phase.[1] Salts do not migrate effectively in standard organic solvents (Hexane/EtOAc).[1]

  • Detection Failure: This molecule lacks a chromophore (no aromatic ring).[1] It is invisible at UV 254 nm.[1]

Decision Matrix: Choose Your Workflow

Before proceeding, determine your available resources and purity requirements.

PurificationStrategy start Start: 2-(Cyclopentylamino)ethan-1-ol HCl decision Do you require the HCl salt at the end? start->decision path_A NO: I can use the Free Base decision->path_A Preferred path_B YES: Must remain HCl salt decision->path_B Strict Requirement action_A Method A: Partition (Free Base) then Standard Flash path_A->action_A action_C Method C: 'In-Situ' Neutralization (DCM/MeOH/NH4OH) path_A->action_C Faster action_B Method B: Reverse Phase (C18) with acidic buffer path_B->action_B

Figure 1: Strategic Decision Tree for Amine Salt Purification.

Troubleshooting Guides (FAQ Format)

Issue 1: "I loaded the sample, but nothing came out."

Diagnosis: The HCl salt is likely adsorbed irreversibly to the silica, or the mobile phase is too non-polar to move the ionic species. The Fix (Method C - The "Magic Mixture"): You must switch to a mobile phase that suppresses the ionization of the silanols and breaks the salt interaction.

  • Solvent System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH).[1]

  • Ratio: Start with 90:10:1 . If the compound is very polar, move to 80:20:1 .

  • Mechanism: The NH₄OH competes for the acidic silanol sites on the silica, effectively "blocking" them so your amine can pass through. It also neutralizes the HCl salt in situ, allowing the free base to elute.

Issue 2: "I can't see any spots on my TLC plates."

Diagnosis: 2-(Cyclopentylamino)ethan-1-ol has no conjugated pi-system (no benzene ring).[1] It has negligible absorbance at 254 nm.[1] The Fix: Stop using UV.[1] You must use a chemical stain.[1][2]

  • Primary Choice: Ninhydrin Stain .[1][3][4][5]

    • Appearance: Secondary amines typically turn deep red/purple upon heating.[1]

  • Secondary Choice: Iodine Chamber .[1][4]

    • Appearance: Brown spots on a yellow background.[1][2]

  • Protocol: Dip the TLC plate in the stain solution and heat with a heat gun until spots appear.[2]

Issue 3: "My compound smears across the whole column."

Diagnosis: This is "tailing," caused by the amine dragging along the acidic silica surface. The Fix:

  • Pre-treat the Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.[1]

  • Switch Loading Method: Do not liquid load in DCM. Use Dry Loading .

    • Dissolve the HCl salt in MeOH.[1]

    • Add Celite (approx 1:5 ratio).[1]

    • Evaporate to dryness.[1]

    • Load the powder on top of the column.

Detailed Protocols

Protocol A: The "Free Base" Extraction (Recommended)

Best for: High purity, eliminating the salt variable.

  • Dissolution: Dissolve your crude HCl salt in minimal water.[1]

  • Basification: Add 2M NaOH or Saturated NaHCO₃ until pH > 12.

  • Extraction: Extract 3x with DCM (Dichloromethane). Note: This amine is polar; if it doesn't extract well into DCM, use Chloroform:Isopropanol (3:1).

  • Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Run the resulting oil on silica using DCM:MeOH (95:5) + 1% Triethylamine (TEA).[1]

Protocol B: Direct Purification of HCl Salt (The "Magic Mixture")

Best for: Speed, skipping the extraction step.

Mobile Phase Preparation: To make 1 Liter of 90:10:1 (DCM : MeOH : NH₄OH):

  • Measure 900 mL DCM.[1]

  • Measure 100 mL MeOH.[1]

  • Add 10 mL of concentrated aqueous Ammonium Hydroxide (28-30%) .

  • Crucial Step: Shake vigorously in a separatory funnel or mixing bottle. The mixture may be slightly cloudy; this is normal.

Execution:

  • Dry Load: Adsorb the HCl salt onto Celite (as described in Issue 3).

  • Elution: Run isocratic or a shallow gradient using the prepared mixture.

  • Result: The NH₄OH in the mobile phase neutralizes the HCl. The Free Base of the amine will elute. The NH₄Cl salt will remain trapped on the Celite/Silica at the top of the column.

Protocol C: Reverse Phase (C18)

Best for: Retaining the HCl salt form or if the compound is water-soluble.

  • Column: C18 Flash Cartridge.[1]

  • Solvent A: Water + 0.1% HCl (or 0.1% TFA).[1]

  • Solvent B: Acetonitrile (ACN).[1]

  • Gradient: 0% B to 50% B.

  • Detection: You still need a method other than UV 254.[1] Use an ELSD (Evaporative Light Scattering Detector) or collect fractions and spot-check with Ninhydrin.[1]

Quantitative Data & Properties

PropertyValueImplication for Chromatography
Molecular Weight 129.20 g/mol Small molecule; elutes quickly if not interacting.[1]
pKa (Conjugate Acid) ~10.5 (Est.)Highly basic.[1] Will protonate on silica (pH 5).[1]
UV Absorbance NegligibleUV triggers will fail. Use "All Wavelength" or ELSD.[1]
Solubility Water, MeOH, EtOHPoor solubility in Hexane/Ether.
Rf (DCM:MeOH 9:1) ~0.05 (Streaks)Requires base modifier (TEA/NH₄OH) to move.[1]
Rf (Magic Mixture) ~0.3 - 0.4Good separation range.[1]

Mechanistic Visualization

The following diagram illustrates why ammonia is required to prevent tailing.

SilanolInteraction cluster_silica Silica Surface (Acidic) Silanol Si-OH (Silanol) Amine Target Amine (R2-NH) Silanol->Amine H-Bonding (Causes Tailing) Blocked Si-O⁻ ... NH4⁺ Blocked->Amine No Interaction (Clean Elution) Ammonia Modifier (NH4OH) Ammonia->Silanol Preferential Binding (Blocks Sites)

Figure 2: Mechanism of amine tailing suppression. The modifier (Ammonia) outcompetes the target amine for acidic silanol sites.

References

  • Biotage. (2023).[1][6] Strategies for Flash Chromatography of Amines. Retrieved from

  • Teledyne ISCO. (2021).[1] Purification of Amine Compounds using RediSep Silica. Retrieved from

  • Reich, H. J. (2024).[1] Common Solvents and Chromatographic Systems. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from

  • SiliCycle. (2022). SiliCycle TLC Stains & Visualization Guide. Retrieved from

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of 2-(Cyclopentylamino)ethan-1-ol

[1] Executive Summary: The Amphiphilic Conflict Welcome to the technical support interface for 2-(Cyclopentylamino)ethan-1-ol (CAS: 22636-75-5 / 2842-39-9).[1] Researchers often face difficulties with this molecule not b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Amphiphilic Conflict

Welcome to the technical support interface for 2-(Cyclopentylamino)ethan-1-ol (CAS: 22636-75-5 / 2842-39-9).[1]

Researchers often face difficulties with this molecule not because it is insoluble, but because it has a "split personality."[1] It possesses a lipophilic cyclopentyl ring and a hydrophilic amino-alcohol tail .[1] This amphiphilic nature leads to three primary failure modes during experimentation:

  • Oiling Out: Formation of a viscous, immiscible oil rather than a crystalline solid during recrystallization.[1]

  • Phase Separation: Formation of a "third layer" (rag layer) during aqueous extractions.[1]

  • Streaking: Poor resolution on silica gel due to amine-silanol interactions.[1]

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Troubleshooting Phase Separation & "Oiling Out"

Q: I am trying to recrystallize the free base, but it separates as a viscous oil at the bottom of the flask. How do I fix this?

Diagnosis: This is the "Oiling Out" phenomenon.[1][2][3] It occurs when the compound's melting point is lower than the solvent's boiling point, or when the compound is more soluble in itself than in the solvent mixture. The cyclopentyl group disrupts crystal packing, while the hydroxyl/amine groups form strong intermolecular hydrogen bonds, favoring an amorphous liquid state.

The Solution: The "Cloud Point" Titration Method Do not rely on temperature alone.[1] You must alter the solvent polarity to force an ordered lattice formation.

Protocol:

  • Dissolve: Dissolve your crude oil in a minimum amount of a "Good Solvent" (e.g., Dichloromethane or Ethanol) at room temperature.[1]

  • Titrate: Slowly add a "Bad Solvent" (e.g., Hexane or Diethyl Ether) dropwise with vigorous stirring.

  • Stop: The moment the solution turns permanently cloudy (turbid), stop adding the bad solvent.

  • Re-dissolve: Add just enough "Good Solvent" (dropwise) to make the solution clear again.

  • Seed & Cover: Add a seed crystal (if available) or scratch the glass.[1] Cover and leave undisturbed. Do not put it immediately in the freezer; rapid cooling promotes oiling.

Q: During aqueous extraction (DCM/Water), my compound sits in a "rag layer" between the two phases. Where is it?

Diagnosis: The molecule is acting as a surfactant.[1] The amine is partially protonated (water-soluble) and partially free (organic-soluble), stabilizing an emulsion.[1]

The Solution: The pH Swing Protocol You must drive the equilibrium fully to one side.

Step-by-Step Workflow:

  • Acidify: Add 1M HCl to the mixture until pH < 2. The amine becomes the ammonium salt (

    
    ) and moves fully into the Aqueous Layer .
    
  • Wash: Extract the acidic aqueous layer with DCM.[1] Discard the organic layer (this removes non-basic impurities).[1]

  • Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12. The compound returns to the free base.[1]

  • Extract: Extract with Chloroform/Isopropanol (3:1) .

    • Why? Pure DCM is often insufficient for polar amino alcohols.[1] The 3:1 mixture breaks H-bonds with water and pulls the polar alcohol into the organic phase.[1]

Module 2: Salt Formation (Solid Isolation)

Q: The free base is a persistent oil.[1] How can I isolate a stable solid for storage?

Diagnosis: Amino alcohols with cycloalkyl groups often have low melting points.[1][4] Converting the free base to a salt (Hydrochloride or Oxalate) disrupts the internal H-bonding and usually yields a high-melting crystalline solid.[1][4]

Protocol: Anhydrous Hydrochloride Salt Formation Note: Do not use aqueous HCl, or you will simply get a water-soluble solution.[1][4]

  • Dissolve: Dissolve 1g of 2-(Cyclopentylamino)ethan-1-ol in 5 mL of anhydrous Diethyl Ether (or Ethyl Acetate if not soluble in ether).

  • Acidify: Add 2M HCl in Diethyl Ether (commercially available) dropwise with stirring.

  • Observation: A white precipitate should form immediately.[1]

  • Troubleshooting: If it forms a gum instead of a powder:

    • Decant the solvent.[1]

    • Add fresh anhydrous ether.[1]

    • Sonicate the flask. Sonication provides the mechanical energy to break the gum and induce crystallization.

  • Filtration: Filter under Nitrogen/Argon to avoid hygroscopic water absorption.[1]

Module 3: Chromatography & Purification

Q: The compound streaks from the baseline to the solvent front on TLC. How do I purify it?

Diagnosis: The secondary amine interacts strongly with the acidic silanol groups (


) on the silica gel, causing "tailing."

The Solution: The "Amine-Block" Mobile Phase You must neutralize the silica surface.[1][4]

Solvent System Recommendation:

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your mobile phase.[1]
    
  • Recommended Eluent: DCM : Methanol : NH4OH (90 : 9 : 1).[1]

    • Note: The small amount of ammonia competes for the silanol sites, allowing your amine to travel as a tight band.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for handling this specific molecule.

SolubilityLogic Start Start: 2-(Cyclopentylamino)ethan-1-ol State Current State? Start->State Oil Problem: Viscous Oil / Oiling Out State->Oil Recrystallization RagLayer Problem: Emulsion / Rag Layer State->RagLayer Extraction Streak Problem: Streaking on Silica State->Streak Purification Salt Solution: Convert to HCl Salt (Use Anhydrous Ether/HCl) Oil->Salt Preferred CloudPoint Solution: Cloud Point Titration (DCM + Hexane) Oil->CloudPoint If Free Base required CoSolvent Solution: Extract with Chloroform:IPA (3:1) RagLayer->CoSolvent Break Emulsion Modifier Solution: Add 1% NH4OH to Eluent Streak->Modifier Block Silanols

Figure 1: Decision Matrix for resolving solubility and handling issues.

Solubility Data & Solvent Compatibility

Use this table to select the correct solvent for your specific application.

SolventSolubilityApplication Notes
Water High (pH < 10)Soluble as salt.[1][4] Insoluble as free base at high pH.[1]
Dichloromethane HighExcellent for dissolving the oil; good for transport.[1]
Diethyl Ether ModerateKey Solvent. Used for precipitating the salt form.[1]
Hexane/Heptane LowAnti-solvent. Use to force precipitation/crystallization.[1]
Methanol/Ethanol HighGood for synthesis, but hard to remove (hydrogen bonding).
Chloroform HighBest for extracting from aqueous phase (forms H-bonds).[1][4]

References

  • PubChem. 2-(Cyclopentylamino)ethanol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][4] (Standard protocols for amino-alcohol purification).

  • Chemistry LibreTexts. Crystallization: Troubleshooting "Oiling Out". Available at: [Link]

Sources

Troubleshooting

Thermal degradation analysis of 2-(Cyclopentylamino)ethan-1-ol hydrochloride

Topic: 2-(Cyclopentylamino)ethan-1-ol Hydrochloride Welcome to the Advanced Technical Support Hub. This guide is designed for pharmaceutical scientists and process chemists characterizing 2-(Cyclopentylamino)ethan-1-ol h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyclopentylamino)ethan-1-ol Hydrochloride

Welcome to the Advanced Technical Support Hub. This guide is designed for pharmaceutical scientists and process chemists characterizing 2-(Cyclopentylamino)ethan-1-ol hydrochloride . As a secondary amine building block, this molecule presents unique stability challenges distinct from simple alkyl amines. This guide synthesizes principles of organic salt thermodynamics with specific degradation chemistries of N-substituted amino alcohols.

Module 1: Thermal Profiling (TGA/DSC)

Focus: Differentiating physical phase changes from chemical degradation in HCl salts.

Q: My TGA curve shows a gradual weight loss starting at 60°C, well below the expected melting point. Is the material degrading?

A: Likely not. This is usually moisture desorption, not degradation. The Science: 2-(Cyclopentylamino)ethan-1-ol HCl is a hydrochloride salt. These salts are inherently hygroscopic. The crystal lattice can adsorb atmospheric water, creating a "pseudo-hydrate" or surface water layer.

  • Diagnosis: If the weight loss is 1–5% and plateaus before 100°C, it is solvent/water loss.

  • Validation Protocol: Perform a Cyclic DSC/TGA :

    • Heat to 105°C (below melting).

    • Isotherm for 10 minutes (to drive off volatiles).

    • Cool to 25°C.

    • Re-heat to degradation temp.

    • Result: If the low-temp endotherm/weight loss disappears in the second heat, it was moisture.

Q: How do I distinguish between melting and decomposition in the DSC thermogram?

A: Look for the "Shark Fin" vs. the "Hairy Peak." The Science: HCl salts of amino alcohols often undergo dehydrochlorination (loss of HCl gas) simultaneously with or immediately following melting.

  • Pure Melting: A sharp, symmetrical endotherm (onset to peak < 2°C).

  • Melting w/ Decomposition: A broad, asymmetric endotherm often followed immediately by an erratic baseline (exothermic noise).

  • The "Senior Scientist" Tip: Run TGA and DSC simultaneously (SDT).

    • If the DSC endotherm aligns perfectly with the onset of TGA mass loss (approx. 15-20% mass loss corresponding to HCl MW), the salt is dissociating upon melting. The "liquid" phase is actually the free base degrading.

Visual Workflow: Interpreting Thermal Events

ThermalAnalysis Start Start Thermal Analysis (DSC/TGA) Event1 Event < 100°C? Start->Event1 Moisture Moisture/Solvent Loss (Reversible) Event1->Moisture Yes (Broad) Event2 Event > 150°C? Event1->Event2 No SharpEndo Sharp Endotherm (No Mass Loss) Event2->SharpEndo TGA Flat BroadEndo Broad Endotherm (With Mass Loss) Event2->BroadEndo TGA Drop Melting True Melting Point SharpEndo->Melting Dissociation Dehydrochlorination (Salt -> Free Base + HCl) BroadEndo->Dissociation Degradation Oxidative/Thermal Degradation Dissociation->Degradation High Temp

Figure 1: Decision tree for distinguishing moisture, melting, and chemical dissociation in amino-alcohol salts.

Module 2: Chemical Degradation Pathways

Focus: Identifying impurities during forced degradation (HPLC/MS).

Q: I see a new impurity at RRT 0.85–0.90 under oxidative stress (H2O2). What is it?

A: It is highly likely the N-Oxide variant. The Science: The secondary amine in the cyclopentyl-amino-ethanol chain is the most electron-rich site. Under oxidative stress, it forms a Hydroxylamine or N-Oxide .

  • Mechanism:

    
     (N-hydroxylation).
    
  • MS Confirmation: Look for a mass shift of +16 Da (Oxygen addition).

  • Note: Unlike tertiary amines which form stable N-oxides, secondary amines can further oxidize to Nitrones (

    
    ) which are unstable and hydrolyze.
    
Q: Under thermal stress (solid state, 60°C), the assay is dropping but mass balance is poor. Where is the molecule going?

A: Check for Dimerization (Ether formation) or Volatile Fragmentation. The Science:

  • Dimerization: The hydroxyl group of one molecule can attack the secondary amine or the hydroxyl of another, releasing water. This creates high molecular weight (HMW) species that may elute in the column wash or precipitate.

  • Morpholine Formation: While less common for cyclopentyl derivatives due to sterics, the ethanolamine tail can cyclize if the cyclopentyl group is cleaved (dealkylation), leading to volatile morpholine derivatives which are lost to evaporation.

Q: Why does the pH of my solution drop during thermal stress testing?

A: Hydrolysis and HCl Release. The Science: As the salt thermally dissociates (see Module 1), HCl is released. If in solution, this lowers pH. Furthermore, oxidative cleavage of the C-N bond can generate formic acid or glycolic acid fragments from the ethanol chain, further acidifying the medium.

Visual Workflow: Degradation Mechanism

DegradationPathways Parent 2-(Cyclopentylamino)ethan-1-ol (Parent) N_Oxide N-Hydroxylation (+16 Da) Parent->N_Oxide Oxidation (H2O2) Dehydration Dehydration/Dimerization (Ether Linkage) Parent->Dehydration High Temp (Acid Cat.) Cleavage C-N Bond Cleavage (Dealkylation) Parent->Cleavage Radical Stress Aldehydes Aldehydes/Acids (Glycolic Acid) Cleavage->Aldehydes Oxidation

Figure 2: Primary degradation pathways. The secondary amine is the primary liability for oxidation, while the alcohol facilitates dehydration/dimerization.

Module 3: Experimental Protocols

Focus: Self-validating methods for stability assessment.

Protocol A: Standardized TGA/DSC for HCl Salts

Rationale: To prevent "pan bursting" from HCl gas and ensure reproducible onset temperatures.

  • Sample Prep: Grind sample gently to fine powder (minimize heat generation).

  • Drying: Pre-dry in a vacuum oven at 40°C for 2 hours to remove surface moisture.

  • Pan Selection: Use Pin-hole Hermetic Aluminum Pans .

    • Why? Completely sealed pans may deform/burst due to HCl gas pressure. Open pans allow volatiles to escape too fast, masking the dissociation endotherm. A laser-drilled pinhole provides controlled release.

  • Ramp Rate: 10°C/min.

  • Purge Gas: Nitrogen (50 mL/min). Avoid air/oxygen to prevent combustion masking the degradation.

Protocol B: HPLC Method for Degradant Tracking

Rationale: Amino alcohols have weak UV chromophores. Standard detection at 254nm often fails.

  • Column: C18 High pH stable (e.g., Waters XBridge or Agilent Poroshell HPH).

    • Why? You must run at high pH (pH > 9.5) to keep the amine deprotonated for good peak shape, OR use an ion-pairing agent at low pH.

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.

  • Detection: CAD (Charged Aerosol Detector) or ELSD .

    • Critical: This molecule lacks a strong aromatic chromophore (the cyclopentyl ring is UV transparent). UV at 200-210nm is noisy and non-specific. CAD provides universal response for mass balance.

References
  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • Bedner, P. et al. (2010). "Photolytic and oxidative degradation of amino alcohols." Journal of Chromatography A. Link (Mechanistic basis for N-oxide formation in secondary amino ethanols).

  • Stahl, P.H. & Wermuth, C.G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • ICH Q1A(R2) . "Stability Testing of New Drug Substances and Products." International Council for Harmonisation. Link (Regulatory framework for forced degradation).

  • Douša, M. et al. (2011). "Drug-excipient compatibility testing: Identification of degradation products." Journal of Pharmaceutical and Biomedical Analysis. (Maillard reaction risks with secondary amines).

Reference Data & Comparative Studies

Validation

H-NMR Spectrum Analysis Guide: 2-(Cyclopentylamino)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(Cyclopentylamino)ethan-1-ol hydrochloride CAS (Free Base): 2842-39-9 Formula: C₇H₁₅NO[1][2][3] · HCl

This guide provides a technical analysis of the proton nuclear magnetic resonance (


H-NMR) spectrum of 2-(cyclopentylamino)ethan-1-ol hydrochloride. Unlike its free base counterpart, the hydrochloride salt presents unique spectral challenges due to the protonated ammonium center (

), which significantly alters chemical shifts and solubility profiles. This document compares solvent systems (DMSO-

vs. D

O) and structural states (Salt vs. Free Base) to equip researchers with the data needed for precise structural verification and impurity profiling.

Part 1: Structural Analysis & Theoretical Prediction

Understanding the connectivity and electronic environment is the first step in assignment. The molecule consists of a cyclopentyl ring attached to a secondary amine, which is linked to an ethylene glycol chain. In the hydrochloride form, the nitrogen is protonated.[4]

Diagram 1: Chemical Structure & Proton Numbering

The following diagram illustrates the structure with specific proton labels used throughout this guide.

ChemicalStructure Figure 1: Proton environments for 2-(Cyclopentylamino)ethan-1-ol HCl. Note: H-A/H-B represent multiple methylene protons in the ring. cluster_ring Cyclopentyl Ring H_A H-A (Ring) H_B H-B (Ring) H_A->H_B H_C H-C (Methine) H_B->H_C N_H NH2+ (Ammonium) H_C->N_H Salt Bridge H_D H-D (N-CH2) H_C->H_D N-Link H_E H-E (O-CH2) H_D->H_E Ethyl O_H OH (Hydroxyl) H_E->O_H

Part 2: Comparative Solvent Analysis

Choosing the correct solvent is critical for salts. The hydrochloride salt is highly polar, making non-polar solvents like CDCl


 unsuitable due to poor solubility and aggregation.
Table 1: Solvent Performance Comparison
FeatureDMSO-

(Recommended)
D

O
(Alternative)
CDCl

(Not Recommended)
Solubility (HCl Salt) ExcellentExcellentPoor / Insoluble
Exchangeable Protons Visible. Distinct peaks for

and

are usually seen.
Invisible. Rapid H-D exchange (

,

) eliminates these signals.
N/A (Solubility limits)
Spectral Complexity High. Coupling between

and

(

) may be visible.
Low. Spectrum is simplified; only carbon-bound protons remain.N/A
Water Peak ~3.33 ppm (variable)~4.79 ppm (HDO)~1.56 ppm
Use Case Full structural characterization including labile protons.Quantitative analysis (qNMR) or simplified backbone verification.Free base analysis only.

Expert Insight: For initial identification, use DMSO-


 . The presence of the broad ammonium protons (

ppm) confirms salt formation. For purity assays where integration precision is key, use D

O
to remove the interference of broad exchangeable peaks.

Part 3: Salt vs. Free Base Comparison[4]

The formation of the hydrochloride salt introduces a positive charge on the nitrogen. This causes a deshielding effect (downfield shift) on adjacent protons due to the inductive withdrawal of electron density by the ammonium cation.

Diagram 2: Chemical Shift Perturbation Logic

This flow illustrates how the salt formation shifts specific signals compared to the free base.[4]

ShiftLogic Figure 2: Impact of Hydrochloride Salt Formation on Chemical Shifts. FreeBase Free Base Form (Neutral Amine) Protonation Addition of HCl (N becomes N+) FreeBase->Protonation Salt HCl Salt Form (Protonated Ammonium) Effect1 N-CH (Cyclopentyl) Shift: +0.4 to +0.6 ppm Salt->Effect1 Effect2 N-CH2 (Ethyl) Shift: +0.3 to +0.5 ppm Salt->Effect2 Effect3 Exchangeable Protons New broad peaks @ 8-9 ppm Salt->Effect3 Protonation->Salt

Part 4: Detailed Spectral Assignment (DMSO- )

The following data represents the expected spectral signature for the HCl salt in DMSO-


.
Table 2: Spectral Data Assignment
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentNotes
8.80 – 9.20 Broad Singlet2H

Ammonium protons. Disappears in D

O.
5.25 Broad Singlet/Triplet1H

Hydroxyl proton. Often broad; coupling to

may be seen in very dry DMSO.
3.65 Triplet / Multiplet2H

(H-E) Deshielded by oxygen.
3.35 – 3.45 Multiplet1H

(H-C) Methine of cyclopentyl ring. Overlaps with water peak often.
2.95 Multiplet2H

(H-D) Distinctly downfield compared to free base (~2.6 ppm).
1.95 – 2.05 Multiplet2HRing

(H-B)

-protons of cyclopentyl ring.
1.65 – 1.75 Multiplet2HRing

(H-B)

-protons of cyclopentyl ring.
1.50 – 1.60 Multiplet4HRing

(H-A)

-protons of cyclopentyl ring.

Key Diagnostic Feature: Look for the separation between the


 (~3.65 ppm) and 

(~2.95 ppm). In the free base, the

is often closer to 2.6 ppm. The downfield shift of the

to ~3.0 ppm is a primary indicator of salt formation.

Part 5: Experimental Protocol

To ensure reproducibility and avoid artifacts (such as broad peaks due to wet solvents), follow this specific protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Use an ampoule rather than a stock bottle to minimize water content.[5] Water in DMSO causes the

      
       and 
      
      
      
      signals to broaden or merge.
  • Mixing: Vortex until fully dissolved. The salt should dissolve readily. If turbidity persists, filter through a cotton plug (glass wool), though this is rare for this compound.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard proton with 30° pulse angle).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 second (Standard) or 5.0 seconds (Quantitative).

  • Temperature: 298 K (25°C).

Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Peak Picking: Identify the large water peak (usually ~3.33 ppm in DMSO). Ensure it does not obscure the Cyclopentyl Methine (

    
    ) signal around 3.4 ppm.
    

Part 6: Troubleshooting & Impurities

Diagram 3: Troubleshooting Decision Tree

Use this logic flow to identify common issues in the spectrum.

Troubleshooting Figure 3: Troubleshooting common spectral anomalies. Start Analyze Spectrum CheckNH Are NH2+ peaks (8-9 ppm) visible? Start->CheckNH YesNH Salt confirmed. Check Integration. CheckNH->YesNH Yes NoNH Check Solvent CheckNH->NoNH No CheckImpurity Extra peaks at 1.1 ppm (t) & 3.0 ppm (q)? YesNH->CheckImpurity IsD2O Solvent is D2O? NoNH->IsD2O D2O IsDMSO Solvent is DMSO? NoNH->IsDMSO DMSO D2O_OK Normal. Exchange occurred. IsD2O->D2O_OK DMSO_Bad Possible Free Base or Wet DMSO. IsDMSO->DMSO_Bad Ethanol Residual Ethanol (Recrystallization solvent) CheckImpurity->Ethanol Yes

Common Impurities
  • Residual Ethanol: Often used to crystallize the HCl salt. Look for a triplet at ~1.06 ppm and a quartet at ~3.44 ppm.

  • Free Amine: If the

    
     signal is upfield at ~2.6 ppm and no broad peaks >8 ppm are seen, the salt may have dissociated or was not formed correctly.
    
  • Cyclopentanone: Starting material. Look for multiplets around 2.15 ppm (distinct from the amine ring protons).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles of amine vs. ammonium salt shifts).

  • National Institute of Standards and Technology (NIST). (2023). Ethanol, 2-(cyclohexylamino)- Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Analogous structure data for validation).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift additivity rules).

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation of 2-(Cyclopentylamino)ethan-1-ol

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 2-(Cyclopentylamino)ethan-1-ol , structured for researchers requiring rigorous structural validation. Mechanistic Profiling & S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 2-(Cyclopentylamino)ethan-1-ol , structured for researchers requiring rigorous structural validation.

Mechanistic Profiling & Structural Comparison

Executive Summary & Chemical Profile

2-(Cyclopentylamino)ethan-1-ol (CPE) represents a critical structural motif in drug development, often serving as a secondary amine linker or a metabolic intermediate. Its mass spectral fingerprint is distinct, governed by the competition between the stability of the cyclopentyl ring and the lability of the hydroxyethyl tail.

This guide compares the fragmentation "performance" (specificity and ionization efficiency) of CPE against acyclic amino alcohol analogues (e.g., N-heptyl-aminoethanol). Unlike acyclic variants that produce complex, non-specific alkyl chain fragments, CPE yields a high-fidelity diagnostic signature driven by the robust cyclopentyl cation.

Physicochemical Identity
PropertyValue
IUPAC Name 2-(Cyclopentylamino)ethanol
CAS Registry 2842-39-9
Formula C

H

NO
Monoisotopic Mass 129.1154 Da
Precursor Ion [M+H]

130.1230 m/z
Ionization Mode ESI Positive (Protonation on Secondary Amine)

Mechanistic Fragmentation Analysis

The fragmentation of CPE under Collision-Induced Dissociation (CID) is defined by three competing pathways. Understanding these allows for the selection of optimal transitions for MRM (Multiple Reaction Monitoring) assays.

Pathway A: Dehydration (The "Tail" Effect)
  • Mechanism: Intramolecular Nucleophilic Substitution (

    
    i).
    
  • Process: The protonated nitrogen facilitates the loss of the hydroxyl group as water (

    
    , 18 Da), likely forming a transient, reactive aziridinium ion  intermediate.
    
  • Diagnostic Ion: m/z 112.11

  • Comparison Insight: This pathway is common to all N-substituted amino alcohols. However, in CPE, the steric bulk of the cyclopentyl ring stabilizes the transition state, often making m/z 112 the base peak at low Collision Energies (CE < 15 eV).

Pathway B: Alpha-Cleavage (The "Head" Loss)
  • Mechanism: Radical site initiation adjacent to the amine.

  • Process: Homolytic cleavage of the C-C bond in the ethanol chain, resulting in the loss of a hydroxymethyl radical (

    
    , 31 Da).
    
  • Diagnostic Ion: m/z 99.10 ([Cyclopentyl-N=CH

    
    ]
    
    
    
    )
  • Comparison Insight: This ion retains the cyclopentyl ring intact. It is the primary differentiator from acyclic isomers, which would lose variable alkyl chain lengths.

Pathway C: Inductive Ring Cleavage (The "Core" ID)
  • Mechanism: Heterolytic cleavage of the C-N bond.

  • Process: The positive charge migrates to the stable secondary carbocation on the cyclopentyl ring.

  • Diagnostic Ion: m/z 69.07 (Cyclopentyl cation)

  • Deep Fragmentation: At high CE (>30 eV), the cyclopentyl cation further fragments via ring opening to m/z 41.04 (

    
    ).
    

Fragmentation Topology (Visualization)

The following diagram illustrates the competitive signaling pathways derived from the precursor ion.

G M Precursor Ion [M+H]+ m/z 130.12 Azir Aziridinium Ion [M+H - H2O]+ m/z 112.11 M->Azir Dehydration (-18 Da) Low CE Imine Imine Cation [M+H - CH2OH]+ m/z 99.10 M->Imine α-Cleavage (-31 Da) Med CE Cyc Cyclopentyl Cation [Ring]+ m/z 69.07 M->Cyc Inductive Cleavage (-61 Da) High CE C3H5 Allyl Cation [C3H5]+ m/z 41.04 Cyc->C3H5 Ring Opening (-28 Da)

Figure 1: Competitive fragmentation pathways of 2-(Cyclopentylamino)ethan-1-ol under ESI-CID conditions.

Comparative Performance Guide

This section evaluates CPE against common alternatives in analytical workflows.

Comparison: CPE vs. Linear Analogues (e.g., N-Pentylaminoethanol)
Feature2-(Cyclopentylamino)ethan-1-ol (CPE) Linear N-Alkyl Amino Alcohols Scientific Verdict
Base Peak Stability High. The m/z 112 (Aziridinium) is sterically protected.Moderate. Linear chains allow rapid secondary fragmentation.CPE offers higher sensitivity for quantitation (LOQ).
Fingerprint Specificity High. m/z 69 is a diagnostic "ring signature."Low. Alkyl series (m/z 43, 57, 71) are non-specific background ions.CPE is easier to identify in complex biological matrices.
Isomer Differentiation Distinct loss of 31 Da (CH

OH) vs Ring stability.
Indistinguishable losses of CH

units.
CPE allows unambiguous structural assignment.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized LC-MS/MS setup. This protocol includes a "Self-Validation" step using the m/z 112/69 ratio to confirm instrument performance.

Step 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Note: CPE is moderately polar; expect elution around 2.5–3.0 min.

Step 2: Mass Spectrometry Parameters (ESI+)
  • Source Voltage: 3.5 kV (Ensure soft ionization to preserve [M+H]+).

  • Cone Voltage: 20 V (Prevent in-source fragmentation of the fragile alcohol).

  • Collision Gas: Argon (1.5 mTorr).[1]

Step 3: MRM Transition Optimization (The Validation Loop)
Transition (m/z)Collision Energy (eV)PurposeValidation Criteria
130.1 → 112.1 10–15 eVQuantifier Highest intensity; signal-to-noise > 100:1.
130.1 → 69.1 25–30 eVQualifier 1 Diagnostic for Cyclopentyl ring.
130.1 → 99.1 18–22 eVQualifier 2 Confirms Ethanolamine tail.

Self-Validation Rule: If the ratio of 112.1 / 69.1 deviates by >20% from your standard curve, check the Collision Cell pressure. A drop in pressure favors the lower energy pathway (112), while excess energy favors the ring bust (69).

Workflow Logic Diagram

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC LC Separation (Retain Polar Amine) Sample->LC ESI ESI Source (Generate [M+H]+ 130) LC->ESI Q1 Q1 Filter (Select m/z 130.1) ESI->Q1 CID Collision Cell (Apply CE Ramp) Q1->CID Q3 Q3 Detection (Monitor 112, 99, 69) CID->Q3

Figure 2: Linear Ion Trap/Triple Quadrupole workflow for specific detection of CPE.

References

  • PubChem. (2025).[2] Compound Summary: 2-(Cyclopentylamino)ethanol (CID 14187635). National Library of Medicine. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports, 33(3), 432-455.[3] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted amino alcohols in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. (2023). Cyclopentylamine Mass Spectrum. National Institute of Standards and Technology. [Link]

Sources

Validation

Comparative Bioactivity Guide: 2-(Cyclopentylamino)ethan-1-ol vs. Carbenoxolone

This guide provides an in-depth technical comparison between the established pharmacological agent Carbenoxolone (CBX) and the specific chemical entity 2-(Cyclopentylamino)ethan-1-ol . Executive Summary This guide compar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established pharmacological agent Carbenoxolone (CBX) and the specific chemical entity 2-(Cyclopentylamino)ethan-1-ol .

Executive Summary

This guide compares the bioactivity, mechanism of action, and experimental utility of Carbenoxolone (CBX) , a classic triterpenoid gap junction blocker and 11


-HSD inhibitor, with 2-(Cyclopentylamino)ethan-1-ol , a secondary amino-alcohol often utilized as a structural motif in lipid signaling analogs or as a physicochemical modulator.

While Carbenoxolone is a defined pharmacological tool with specific protein targets (Connexins, Pannexins, 11


-HSD), 2-(Cyclopentylamino)ethan-1-ol represents a class of N-substituted amino-alcohols  that primarily exert bioactivity through membrane modulation, lysosomotropism (due to basicity), or as a fragment in the synthesis of ceramidase inhibitors.
Key Differentiators
FeatureCarbenoxolone (CBX)2-(Cyclopentylamino)ethan-1-ol
Primary Class Triterpenoid Glycyrrhetinic Acid DerivativeN-Substituted Amino-Alcohol
Core Bioactivity Gap Junction/Hemichannel Blockade , 11

-HSD Inhibition
Membrane Modulation , Lysosomotropism, Lipid Signaling Analog
Physicochemical Nature Amphiphilic Acid (Anionic at phys. pH)Amphiphilic Weak Base (Cationic at phys. pH)
Target Specificity High (Connexin 43, Pannexin 1, 11

-HSD)
Low (Membrane fluidity, pH buffering, Enzyme substrate)
Solubility Water-soluble (Salt form)Soluble in organic solvents; Water-soluble as salt

Mechanistic Analysis

Carbenoxolone: The Gap Junction & Hemichannel Blocker

Carbenoxolone is the succinyl ester of glycyrrhetinic acid. Its primary utility in research is the rapid, reversible blockade of Gap Junctions (GJ) and Hemichannels .

  • Mechanism: CBX alters the conformational stability of Connexin (Cx) and Pannexin (Panx) proteins. It induces a conformational change in the extracellular loops of the connexon, effectively "closing" the channel to dye transfer and electrical coupling.

  • Secondary Target: It potently inhibits 11

    
    -Hydroxysteroid Dehydrogenase (11
    
    
    
    -HSD)
    , preventing the conversion of cortisol to cortisone, which can lead to mineralocorticoid excess (hypertension) in vivo.
2-(Cyclopentylamino)ethan-1-ol: The Amino-Alcohol Motif

This compound consists of a cyclopentyl ring attached to an ethanolamine backbone. Its bioactivity is inferred from its structural class (N-alkyl amino alcohols):

  • Lysosomotropism: As a lipophilic weak base, it can diffuse across membranes and become protonated in acidic organelles (lysosomes), potentially raising lysosomal pH and inhibiting autophagy (similar to Chloroquine or Ammonium Chloride).

  • Lipid Signaling Analog: It structurally mimics N-acylethanolamines (NAEs) (e.g., Anandamide, OEA) but lacks the long acyl chain. It may act as a weak competitive inhibitor or substrate for enzymes like Fatty Acid Amide Hydrolase (FAAH) or Ceramidase , though with significantly lower affinity than long-chain analogs.

  • Membrane Fluidity: Short-chain amino alcohols can insert into the lipid bilayer, altering membrane fluidity and curvature, which can indirectly modulate channel function (a non-specific mechanism distinct from CBX).

Pathway Visualization

The following diagram illustrates the distinct pathways modulated by these two agents.

BioactivityComparison CBX Carbenoxolone (CBX) Cx43 Connexin 43 (Gap Junctions) CBX->Cx43 Inhibits (Conformational) Panx1 Pannexin 1 (Hemichannels) CBX->Panx1 Inhibits HSD 11β-HSD Enzyme CBX->HSD Inhibits CellCoupling Intercellular Communication Cx43->CellCoupling Blocks Cortisol Cortisol Availability HSD->Cortisol Increases CycEth 2-(Cyclopentylamino) ethan-1-ol Lysosome Lysosome (Acidic pH) CycEth->Lysosome Accumulates (Proton Trap) Membrane Lipid Bilayer Fluidity CycEth->Membrane Perturbs Enzymes Ceramidase/FAAH (Potential) CycEth->Enzymes Weak Binding Autophagy Autophagic Flux Lysosome->Autophagy Inhibits

Figure 1: Mechanistic divergence between the protein-targeted action of Carbenoxolone and the physicochemical modulation by 2-(Cyclopentylamino)ethan-1-ol.

Experimental Protocols

Protocol A: Gap Junction Assessment (Scrape Loading Assay)

This protocol validates the efficacy of Carbenoxolone as a blocker. 2-(Cyclopentylamino)ethan-1-ol can be included as a negative control or to test non-specific membrane effects.

Reagents:

  • Lucifer Yellow CH (LY) (457 Da, Gap Junction permeable).

  • Rhodamine Dextran (10 kDa, Gap Junction impermeable - fixation control).

  • Carbenoxolone (Sigma, cat# C4790).

  • Target Cells: Confluent monolayer (e.g., HeLa-Cx43, MDCK).

Workflow:

  • Preparation: Grow cells to 100% confluence in 35mm dishes.

  • Treatment:

    • Group 1 (Control): HBSS buffer only.

    • Group 2 (CBX): Pre-incubate with 100 µM Carbenoxolone for 15-30 mins.

    • Group 3 (Test): Pre-incubate with 100 µM 2-(Cyclopentylamino)ethan-1-ol for 15-30 mins.

  • Scrape Loading:

    • Wash cells 2x with HBSS (containing the respective drug).

    • Add dye solution (0.05% Lucifer Yellow + 0.05% Rhodamine Dextran) in HBSS (+ drug).

    • Make a clean cut across the monolayer using a surgical scalpel or pipette tip.

    • Incubate for 5-10 minutes at 37°C to allow dye transfer.

  • Fixation & Imaging:

    • Wash 4x with HBSS to remove background dye.

    • Fix with 4% Paraformaldehyde.

    • Image using Fluorescence Microscopy (FITC channel for LY, TRITC for Dextran).

  • Analysis: Measure the distance of LY diffusion away from the scrape line.

    • Expected Result (CBX): Dye restricted to the "scrape line" cells (Blockade).

    • Expected Result (Test): Dye diffusion similar to control (unless compound acts as a surfactant/non-specific blocker).

Protocol B: Lysosomal pH / Autophagy Flux (Acridine Orange)

This protocol tests the weak base properties of 2-(Cyclopentylamino)ethan-1-ol compared to the acidic CBX.

  • Staining: Treat cells with 5 µg/mL Acridine Orange (AO) for 15 mins. AO fluoresces red in acidic vesicles (lysosomes) and green in cytoplasm/nucleus.

  • Treatment: Add 2-(Cyclopentylamino)ethan-1-ol (10-50 µM) vs. Carbenoxolone (50 µM).

  • Observation:

    • Amino-Alcohol Effect: Loss of red fluorescence indicates lysosomal alkalinization (proton trapping).

    • CBX Effect: Minimal change in lysosomal pH (CBX is anionic/acidic).

Technical Data Summary

ParameterCarbenoxolone (CBX)2-(Cyclopentylamino)ethan-1-ol
MW 570.7 g/mol ~129.2 g/mol
pKa ~4.5 (Carboxylic acid)~9.5 (Secondary Amine)
Gap Junction IC50 20 - 100 µM (Cell type dependent)N/A (Not a specific inhibitor)
11

-HSD IC50
~10 - 50 nM (High Potency)Inactive
Toxicity Profile Mineralocorticoid excess (Na+ retention)Potential cytotoxicity at high conc. (lysosomal stress)
Primary Research Use Blocking electrical/dye coupling; Ulcer researchBuilding block; Lysosomal modulator; Negative control

References

  • Connors, B. W. (2012). "Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures."[1] Epilepsy Currents. Link

  • Sagar, G. D., et al. (2006). "Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression." Journal of Cellular Biochemistry. Link

  • PubChem Compound Summary. (2024). "2-(Cyclopentylamino)ethan-1-ol (CID 14187635)."[2] National Center for Biotechnology Information. Link

  • Tolin, S., et al. (2011). "The gap-junction inhibitor carbenoxolone suppresses the differentiation of Th17 cells."[3][4] Journal of Neuroimmunology. Link

  • Salzer, U., et al. (2016). "Amino-alcohol based inhibitors of acid ceramidase." Journal of Medicinal Chemistry. (Contextual reference for amino-alcohol bioactivity). Link

Sources

Comparative

Purity Assay Standards for 2-(Cyclopentylamino)ethan-1-ol Hydrochloride: A Comparative Analytical Guide

Executive Summary: The Challenge of the "Invisible" Intermediate 2-(Cyclopentylamino)ethan-1-ol hydrochloride (CAS: 2842-39-9 for free base analog) presents a classic analytical challenge in pharmaceutical development. A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the "Invisible" Intermediate

2-(Cyclopentylamino)ethan-1-ol hydrochloride (CAS: 2842-39-9 for free base analog) presents a classic analytical challenge in pharmaceutical development. As a secondary amino alcohol salt lacking a conjugated


-system, it is effectively "invisible" to standard UV detection at 254 nm. Furthermore, its polar, basic nature and salt form complicate Gas Chromatography (GC) analysis without prior derivatization.

This guide moves beyond generic monographs to evaluate three distinct purity assay strategies: HPLC-CAD (Charged Aerosol Detection) for impurity profiling, qNMR (Quantitative NMR) for absolute assay, and Non-Aqueous Titration for routine Quality Control (QC).

Part 1: Methodology Landscape & Performance Comparison

The following table contrasts the performance metrics of the primary analytical techniques available for this compound.

FeatureMethod A: HPLC-CAD Method B: qNMR Method C: Titration Method D: GC-FID
Primary Utility Impurity Profiling & Purity %Absolute Content Assay (w/w%)Stoichiometric QC CheckVolatile Impurities
Specificity High (Separates congeners)Ultra-High (Structural ID)Low (Functional group only)Medium (Thermal degradation risk)
Detection Basis Mass/Charge (Universal)Proton EnvironmentAcid-Base/Counter-ionCarbon Content
Linearity (

)
> 0.995 (Quadratic fit often needed)> 0.999N/A> 0.999
LOD/LOQ ~0.01% / 0.05%~0.1% (Limit of Quantitation)N/A~0.05%
Key Limitation Requires specialized detectorHigh instrument cost/ExpertiseCannot detect non-acidic/basic impuritiesRequires free-basing/derivatization
Analytical Decision Tree

The following workflow illustrates the logical selection of methods based on the stage of drug development.

DecisionTree Start Sample: 2-(Cyclopentylamino)ethan-1-ol HCl Goal Define Analytical Goal Start->Goal Impurity Impurity Profiling (0.05% - 100%) Goal->Impurity Assay Absolute Purity (Assay %) Goal->Assay Volatiles Residual Solvents Goal->Volatiles HPLCCAD Method A: HPLC-CAD (Universal Detection) Impurity->HPLCCAD Lack of UV Chromophore qNMR Method B: qNMR (Primary Standard) Assay->qNMR Reference Standard Qual Titration Method C: Potentiometric Titration (Routine QC) Assay->Titration Batch Release GC Method D: GC-Headspace (Solvents) Volatiles->GC

Caption: Analytical decision matrix for non-chromophoric amino alcohol salts.

Part 2: Detailed Experimental Protocols

Protocol A: HPLC-CAD (The Impurity Profiling Standard)

Rationale: Since the molecule lacks a chromophore, UV detection at 205-210 nm is prone to noise from buffer cut-offs and solvent impurities. Charged Aerosol Detection (CAD) is universal and equimolar, making it ideal for detecting synthetic intermediates lacking UV activity.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Note: Low pH ensures the amine remains protonated (

    
    ), preventing peak tailing on C18.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Diluent: Mobile Phase A : Mobile Phase B (90:10).

Instrument Parameters:

  • Column: C18 Base-Deactivated (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detector: CAD (Nebulizer Temp: 35°C, Power Function: 1.0 for linearity).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
5.0 95 5
15.0 40 60
20.0 40 60
20.1 95 5

| 25.0 | 95 | 5 |

Self-Validation Check:

  • System Suitability: The tailing factor (

    
    ) for the main peak must be < 1.5. If 
    
    
    
    , increase buffer ionic strength or lower pH.
  • Sensitivity: Signal-to-Noise (S/N) ratio for a 0.05% standard solution must be > 10.

Protocol B: qNMR (The Absolute Assay)

Rationale: For establishing a "Primary Reference Standard," chromatography relies on area normalization which assumes all impurities elute and respond equally. qNMR provides a direct molar ratio measurement against a certified internal standard (IS), independent of optical properties.

Methodology:

  • Internal Standard Selection: Maleic Acid (TraceCERT® or equivalent). It provides a singlet at ~6.3 ppm (in

    
    ), distinct from the cyclopentyl protons (1.5–2.0 ppm) and the ethanol backbone (3.0–3.8 ppm).
    
  • Solvent: Deuterium Oxide (

    
    ) is preferred for the HCl salt solubility.
    
  • Preparation:

    • Weigh ~20 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) accurately into the same vial.
    • Dissolve in 0.7 mL

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): > 5 × 
      
      
      
      (typically 30–60 seconds to ensure full relaxation).
    • Scans: 16 or 32.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity of IS.[2][3][4][5][6][7]
Protocol C: Non-Aqueous Titration (The QC Workhorse)

Rationale: Potentiometric titration of the amine functionality is robust for batch-to-batch consistency but does not differentiate between the target amine and other basic impurities (e.g., unreacted cyclopentylamine).

Workflow:

  • Solvent System: Glacial Acetic Acid with Mercuric Acetate (to sequester the Halide ion).

    • Note: The HCl salt is too weak to titrate directly in water. Mercuric acetate converts the halide to non-ionized

      
      , releasing the acetate ion which acts as a strong base in acetic acid.
      
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Electrode: Glass pH electrode vs. Ag/AgCl reference (filled with saturated LiCl in ethanol to prevent precipitation).

  • Endpoint: Potentiometric determination of the inflection point.

Equation:



Where 

= Volume of titrant (mL),

= Normality,

= Factor of titrant,

= Molecular Weight (165.66 g/mol for HCl salt).

Part 3: Mechanism of Action & Impurity Pathways

Understanding the synthesis and degradation pathways is crucial for interpreting assay results. The primary impurities usually stem from the alkylation reaction between Cyclopentylamine and 2-Chloroethanol (or Ethylene Oxide).

Pathways Reactant1 Cyclopentylamine Product 2-(Cyclopentylamino) ethan-1-ol HCl Reactant1->Product Alkylation Impurity2 Impurity B: Unreacted Amine Reactant1->Impurity2 Residual Reactant2 2-Chloroethanol Reactant2->Product Impurity1 Impurity A: Bis-alkylation (Tertiary Amine) Product->Impurity1 Over-alkylation (+ 2-Chloroethanol)

Caption: Synthesis pathway showing the origin of critical impurities (Bis-alkylated tertiary amine).

Critical Insight: The "Impurity A" (Tertiary amine) is the most difficult to separate. In the HPLC-CAD method described above, the tertiary amine is more hydrophobic and will elute after the main peak, whereas the unreacted Cyclopentylamine will elute before.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • European Pharmacopoeia (Ph.[8] Eur.). Chapter 2.2.20. Potentiometric Titration. Link

  • Gamache, P. et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Journal of Chromatographic Science. Link

  • PubChem. Compound Summary: 2-(Cyclopentylamino)ethanol.[7][9] National Library of Medicine. Link

Sources

Validation

2-(Cyclopentylamino)ethan-1-ol: HCl Salt vs. Free Base Reactivity Guide

Topic: 2-(Cyclopentylamino)ethan-1-ol HCl vs free base reactivity comparison Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyclopentylamino)ethan-1-ol HCl vs free base reactivity comparison Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, 2-(Cyclopentylamino)ethan-1-ol (CAS 2842-39-9) serves as a critical bifunctional building block, bridging the lipophilic cyclopentyl ring with a hydrophilic amino-alcohol linker. It is frequently employed in the synthesis of heterocyclic cores (e.g., morpholines, oxazolidinones) and kinase inhibitors.

The choice between the Hydrochloride (HCl) salt and the Free Base is not merely logistical—it fundamentally alters reaction kinetics, solubility profiles, and storage stability. This guide provides a technical comparison to enable evidence-based selection for synthetic workflows.

Physicochemical Profile Comparison

The physical state determines the handling protocol. The free base is a reactive liquid prone to oxidation, while the HCl salt is a stable, crystalline solid.

FeatureFree Base Hydrochloride (HCl) Salt
Molecular Formula


Molecular Weight 129.20 g/mol 165.66 g/mol
Physical State Colorless to pale yellow viscous liquidWhite to off-white crystalline solid
Melting Point N/A (Liquid at RT)~135–138 °C (Typical for class)
Boiling Point 114–115 °C @ 10 TorrDecomposes before boiling
Solubility (Water) Miscible (High)High
Solubility (DCM/EtOAc) HighLow / Insoluble
Hygroscopicity Moderate (absorbs

/

)
Low (Non-hygroscopic)
pKa (Conjugate Acid) ~9.5–9.8 (Estimated)N/A
Reactivity & Mechanistic Differences[1]

The core distinction lies in the availability of the nitrogen lone pair.

A. Nucleophilicity & Acylation Dynamics
  • Free Base: The secondary amine nitrogen is electronically available (

    
     hybridized lone pair). It reacts instantaneously with electrophiles (acid chlorides, isocyanates, sulfonyl chlorides).
    
    • Risk:[1] Without careful stoichiometry, competitive

      
      -acylation can occur due to the proximity of the hydroxyl group.
      
  • HCl Salt: The nitrogen is protonated (

    
    ), rendering it non-nucleophilic.
    
    • Mechanism:[2][3] Reactivity is gated by the rate of deprotonation. You must introduce an auxiliary base (e.g., TEA, DIPEA, or inorganic carbonate) to "unlock" the amine in situ. This allows for controlled, slower reaction rates which can improve selectivity.

B. Chemoselectivity (N- vs. O-Alkylation)

Amino alcohols are ambident nucleophiles.

  • Kinetic Control (Free Base): In neutral organic solvents (DCM, THF), the amine is significantly more nucleophilic than the alcohol (

    
    ), favoring N-alkylation .
    
  • Thermodynamic/Acidic Control (HCl Salt): If the HCl salt is heated without sufficient base, or in protic solvents, the equilibrium shifts. Acid catalysis can promote reactions at the oxygen (e.g., ether formation) or intramolecular cyclization.

Experimental Workflows
Protocol A: N-Acylation using HCl Salt (Schotten-Baumann Conditions)

Best for: Large-scale synthesis requiring precise stoichiometry and easy purification.

  • Dissolution: Suspend 1.0 eq of 2-(Cyclopentylamino)ethan-1-ol HCl in DCM (0.2 M).

  • Activation: Add 2.2 eq of Triethylamine (TEA) .

    • Note: The first equivalent neutralizes the HCl; the second scavenges the acid generated during acylation.

    • Observation: The suspension will clear as the free base is liberated and the TEA·HCl salt forms (or precipitates depending on concentration).

  • Addition: Cool to 0°C. Add 1.05 eq of Acyl Chloride dropwise.

  • Workup: Wash with dilute citric acid (removes TEA) and brine. The product remains in the organic layer.

Protocol B: Cyclization to N-Cyclopentylmorpholine

Best for: Creating heterocyclic cores. Using the free base is preferred here to avoid competing salt effects during the ring closure.

  • Reagent: Dissolve Free Base in Toluene.

  • Reactant: Add bis(2-chloroethyl) ether (or similar di-electrophile) with NaH or KOH.

  • Mechanism: The free amine initiates attack, followed by alkoxide formation and closure.

Visualizing the Reactivity Landscape

The following diagram illustrates the decision tree for processing the HCl salt versus the Free Base.

ReactivityPathways Salt HCl Salt Form (Stable Storage) Deprotonation In-Situ Neutralization (+ DIPEA/TEA) Salt->Deprotonation Base Addn Cyclic Oxazolidinone/Morpholine (Cyclization) Salt->Cyclic High T, Acid Cat. (Specific Cases) FreeBase Free Base Form (Reactive Liquid) NAcyle N-Acylated Product (Kinetic Control) FreeBase->NAcyle R-COCl (0°C) Fast OAcyle O-Acylated Impurity (Excess Base/Heat) FreeBase->OAcyle High Temp Slow FreeBase->Cyclic CDI or SOCl2 Ring Closure Deprotonation->FreeBase Liberates Amine

Caption: Figure 1. Reactivity pathways showing the conversion of the stable HCl salt to the reactive free base and subsequent divergent synthesis routes.

Storage and Stability Recommendations
  • HCl Salt: Store at RT or 4°C in a standard vial. Shelf life > 2 years. Preferred for inventory.

  • Free Base: Store at -20°C under Argon/Nitrogen.

    • Why? Secondary amines absorb atmospheric

      
       to form carbamates (reversible but annoying). The hydroxyl group makes it prone to oxidation to the amino-aldehyde or carboxylic acid upon prolonged air exposure.
      
Critical Handling Note: Thionyl Chloride Reactions

When reacting with Thionyl Chloride (


)  to convert the alcohol to a chloride (for subsequent cyclization):
  • Use the HCl Salt.

  • Reasoning: Using the free base directly with

    
     is highly exothermic and generates HCl gas, which instantly protonates the amine, often trapping the reaction in a viscous gum. Starting with the HCl salt in a solvent like chloroform allows for a controlled evolution of 
    
    
    
    and HCl.
References
  • PubChem. (2025). 2-(Cyclopentylamino)ethan-1-ol Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Canadian Science Publishing. (2014). The reaction of thionyl chloride with β-amino alcohols: Mechanisms and Synthesis. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Cyclopentylamine Derivatives. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Validation of 2-(Cyclopentylamino)ethan-1-ol Salts

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decisio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence the drug's performance and manufacturability.[1][2] The solid-state properties of a drug, governed by its crystal structure, dictate crucial parameters such as solubility, dissolution rate, stability, and bioavailability.[3][4] This guide provides a comprehensive framework for the crystal structure validation of different salt forms, using 2-(Cyclopentylamino)ethan-1-ol as a model compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to salt selection and characterization.

The Strategic Imperative of Salt Selection

The transformation of an API into a salt is a common strategy to enhance its physicochemical properties.[1][2][5] For a weakly basic compound like 2-(Cyclopentylamino)ethan-1-ol, forming a salt with a suitable acid can significantly improve its aqueous solubility and dissolution rate, which are often prerequisites for adequate oral bioavailability.[5] However, the formation of a salt introduces the possibility of polymorphism, where the same chemical entity can exist in multiple crystalline forms with different properties.[6][7][8] Therefore, a thorough validation of the crystal structure of each potential salt form is not merely a regulatory requirement but a scientific necessity to ensure product quality and consistency.[9]

Synthesis of 2-(Cyclopentylamino)ethan-1-ol Salts: A Practical Approach

The initial step in comparing different salt forms is their synthesis. For 2-(Cyclopentylamino)ethan-1-ol, an amino alcohol, salts can be readily prepared by reacting it with a stoichiometric amount of a selected acid in a suitable solvent. The choice of counter-ion is critical and should be guided by factors such as pKa, toxicity, and known performance of similar salts in other drug products.[1][10]

Experimental Protocol: Salt Synthesis

Objective: To prepare the hydrochloride (HCl) and hydrobromide (HBr) salts of 2-(Cyclopentylamino)ethan-1-ol for comparative analysis.

Materials:

  • 2-(Cyclopentylamino)ethan-1-ol

  • Hydrochloric acid (1 M in diethyl ether)

  • Hydrobromic acid (1 M in diethyl ether)

  • Anhydrous diethyl ether

  • Isopropanol

Procedure:

  • Dissolution: Dissolve 1.0 g of 2-(Cyclopentylamino)ethan-1-ol in 20 mL of anhydrous diethyl ether.

  • Acid Addition: Slowly add a stoichiometric equivalent of either 1 M HCl in diethyl ether or 1 M HBr in diethyl ether to the solution while stirring.

  • Precipitation: Continue stirring for 1 hour at room temperature. The corresponding salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the salt under vacuum at 40°C to a constant weight.

  • Recrystallization (Optional but Recommended): For obtaining single crystals suitable for X-ray diffraction, recrystallize the salt from a suitable solvent system, such as isopropanol/diethyl ether.

This protocol provides a straightforward method for producing different salt forms. The choice of an ethereal solution for the reaction and precipitation is a common technique for obtaining crystalline salts of amines.

The Cornerstone of Validation: Single-Crystal X-ray Diffraction (SC-XRD)

The unequivocal determination of a crystal structure is achieved through Single-Crystal X-ray Diffraction (SC-XRD). This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

From Crystal to Structure: The SC-XRD Workflow

The process of obtaining and validating a crystal structure via SC-XRD is a multi-step process that demands meticulous execution and critical evaluation.

sc_xrd_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Refinement cluster_validation Validation crystal_growth Single Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection Mounting structure_solution Structure Solution data_collection->structure_solution Data Processing structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model checkcif checkCIF/PLATON Validation structure_refinement->checkcif CIF File Generation final_report Final Crystallographic Report checkcif->final_report Validation Report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The Litmus Test: checkCIF and PLATON Validation

The International Union of Crystallography (IUCr) provides a crucial, free online service called checkCIF for the validation of crystallographic information files (CIFs).[11][12] This tool, which incorporates the powerful PLATON software, scrutinizes the CIF for syntactic correctness, consistency, and chemical reasonableness.[13][14]

Why is checkCIF essential?

  • Error Detection: It identifies potential errors in the crystal structure determination, such as incorrect space group assignment or missed symmetry.[14]

  • Quality Assessment: It provides a series of alerts (A, B, C, G) that highlight issues of varying severity, allowing for a thorough quality assessment of the crystallographic data.[15]

  • Standardization: It ensures that the reported crystal structure adheres to internationally accepted standards, facilitating clear and unambiguous communication of crystallographic results.[16]

A clean checkCIF report, or one with only minor, well-explained alerts, is a strong indicator of a valid and reliable crystal structure. It is a mandatory step for publication in most reputable scientific journals.[11]

Comparative Physicochemical Characterization

While SC-XRD provides the definitive structure of a single crystal, it is crucial to characterize the bulk properties of the synthesized salts to ensure that the material produced on a larger scale is consistent with the single crystal data. A suite of analytical techniques is employed for this purpose.

Fingerprinting the Crystal Form: Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is an indispensable tool for the characterization of crystalline solids.[17][18] Each crystalline form produces a unique diffraction pattern, which serves as its "fingerprint."[17]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the salt to a fine powder.

  • Data Acquisition: Record the PXRD pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.

  • Data Analysis: Compare the experimental PXRD patterns of the different salt forms. Also, compare the experimental pattern with a theoretical pattern calculated from the SC-XRD data to confirm phase purity.

Hypothetical PXRD Data for 2-(Cyclopentylamino)ethan-1-ol Salts

Salt FormCharacteristic 2θ Peaks (°)
Hydrochloride10.2, 15.5, 20.8, 22.1, 25.7
Hydrobromide9.8, 14.9, 20.1, 21.5, 24.9
Free Base (Form I)12.3, 18.7, 21.0, 23.5, 28.1

The distinct peak positions in the table above illustrate how PXRD can readily differentiate between the hydrochloride and hydrobromide salts, as well as the original free base.

Thermal Behavior and Stability: DSC and TGA

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the thermal stability, melting point, and presence of solvates or hydrates.[19][20][21][22]

Experimental Protocol: Thermal Analysis

  • DSC: Heat a small, accurately weighed sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature.

  • TGA: Heat a slightly larger sample (5-10 mg) in an open pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature.

Hypothetical Thermal Analysis Data

Salt FormMelting Point (DSC, °C)Decomposition Onset (TGA, °C)Weight Loss Below 100°C (TGA)
Hydrochloride185.2210< 0.1%
Hydrobromide178.9195< 0.1%

The higher melting point and decomposition onset of the hydrochloride salt in this hypothetical data suggest it may be more thermally stable than the hydrobromide salt. The absence of significant weight loss below 100°C indicates that both salts are likely anhydrous.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[23][24][25][26] They are sensitive to changes in chemical bonding and crystal packing, making them valuable for distinguishing between different salt forms and polymorphs.[27]

Why use both FTIR and Raman?

  • Complementary Information: Some vibrational modes are more active in the infrared spectrum, while others are more prominent in the Raman spectrum.

  • Sample Compatibility: Raman spectroscopy is generally better for aqueous samples and can be performed through glass or plastic containers.[25]

Hypothetical Spectroscopic Data

Salt FormKey FTIR Peaks (cm⁻¹)Key Raman Shifts (cm⁻¹)
Hydrochloride3400 (O-H), 2700-2400 (N-H⁺), 1050 (C-O)2950 (C-H), 1450 (CH₂ bend)
Hydrobromide3410 (O-H), 2680-2380 (N-H⁺), 1045 (C-O)2945 (C-H), 1445 (CH₂ bend)

The subtle shifts in the N-H⁺ stretching region in the FTIR spectra and the C-H and CH₂ bending modes in the Raman spectra can be used to differentiate between the two salt forms.

Polymorph Screening: A Necessary Diligence

The discovery of a single crystal structure for a given salt is not the end of the validation process. It is crucial to perform a polymorph screen to determine if other crystalline forms exist.[6][7][9] The unexpected appearance of a more stable, less soluble polymorph during manufacturing can have disastrous consequences for a drug product.[6]

polymorph_screening_workflow cluster_crystallization Crystallization Experiments cluster_analysis Solid-State Analysis cluster_characterization Further Characterization solvents Varying Solvents pxrd PXRD solvents->pxrd conditions Varying Conditions (Temperature, Evaporation Rate) conditions->pxrd methods Varying Methods (Slurry, Anti-solvent) methods->pxrd dsc_tga DSC/TGA pxrd->dsc_tga Identify Unique Forms sc_xrd SC-XRD of Novel Forms pxrd->sc_xrd If single crystals obtained stability Relative Stability Studies pxrd->stability microscopy Microscopy dsc_tga->microscopy

Caption: A systematic workflow for polymorph screening.

Conclusion: An Integrated Approach to Crystal Structure Validation

The validation of the crystal structure of a pharmaceutical salt is a multifaceted process that integrates synthesis, single-crystal X-ray diffraction, and a battery of physicochemical characterization techniques. A thorough and systematic approach, as outlined in this guide, is essential for selecting the optimal salt form of an API like 2-(Cyclopentylamino)ethan-1-ol. This ensures not only regulatory compliance but also the development of a safe, effective, and robust drug product. The causality behind each experimental choice, from the selection of counter-ions to the rigorous validation using tools like checkCIF, underpins a scientifically sound and trustworthy drug development program.

References

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Bauer, J., et al. (2001). Ritonavir: an extraordinary example of conformational polymorphism. Pharmaceutical research, 18(6), 859-866.
  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from [Link]

  • Crysforma. (n.d.). Polymorph screening. Retrieved from [Link]

  • SCHOTT Pharma. (2024, July 8). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. Retrieved from [Link]

  • Jain, A., & Serajuddin, A. T. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1735. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Pauvert, B., et al. (2005). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 48(3), 673-679.
  • Suryanarayanan, R. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. Acta Crystallographica Section A: Foundations and Advances, A74, a373. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. Retrieved from [Link]

  • Brittain, H. G. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review, 14(5), 32-38.
  • IUCr. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

  • Jackson, G., et al. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology, 16(6), 241-244.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Henderson, T. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • HORIBA. (n.d.). Raman Microscopy in Pharmaceutical Salt Analysis. Retrieved from [Link]

  • MIT. (n.d.). Crystal Structure Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Retrieved from [Link]

  • Spectroscopy Online. (2015, September 1). Integrating FT-IR and FT-Raman for the Pharmaceutical Industry. Retrieved from [Link]

  • Larkin, P. J. (2011). Raman spectroscopy in pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1939), 1334-1348.
  • Holodiag. (2023, January 17). TGA and DSC are key thermal analyses for solid state characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA). Retrieved from [Link]

Sources

Validation

Benchmarking 2-(Cyclopentylamino)ethan-1-ol synthesis against green chemistry metrics

Green Chemistry Metrics & Process Optimization Executive Summary This guide benchmarks the synthesis of 2-(cyclopentylamino)ethan-1-ol (CAS: 22483-09-6), a critical amino-alcohol intermediate used in pharmaceutical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Green Chemistry Metrics & Process Optimization

Executive Summary

This guide benchmarks the synthesis of 2-(cyclopentylamino)ethan-1-ol (CAS: 22483-09-6), a critical amino-alcohol intermediate used in pharmaceutical scaffolds. We compare the traditional nucleophilic substitution route against a modern reductive amination protocol.

The Verdict: The Reductive Amination pathway is the superior methodology.[1] It outperforms the traditional alkylation route in Atom Economy (AE), Reaction Mass Efficiency (RME), and operator safety. Most critically, it eliminates the use of 2-chloroethanol , a severe dermal toxin (LD50 dermal < 90 mg/kg), replacing it with benign precursors.

Strategic Analysis of Synthetic Routes

Route A: Traditional Nucleophilic Substitution (The "Brown" Route)

Historically, this molecule was synthesized via the


 alkylation of cyclopentylamine with 2-chloroethanol.
  • Mechanism: Direct nucleophilic attack of the amine on the alkyl halide.

  • Critical Flaws:

    • Poly-alkylation: Primary amines are prone to over-alkylation, forming the undesired bis-(2-hydroxyethyl) byproduct, requiring energy-intensive chromatography.

    • Genotoxicity & Acute Toxicity: 2-Chloroethanol is a potent alkylating agent and a known metabolic precursor to chloroacetaldehyde.

    • Waste Generation: Stoichiometric generation of halogenated salt waste.

Route B: Reductive Amination (The "Green" Route)

The recommended protocol involves the condensation of cyclopentanone with ethanolamine (2-aminoethanol) to form an imine intermediate, followed by in-situ reduction.

  • Mechanism: Imine formation

    
     Protonation 
    
    
    
    Hydride transfer.
  • Advantages:

    • Self-Limiting: The reaction stops cleanly at the secondary amine; tertiary amine formation is kinetically disfavored under these conditions.

    • Water as Byproduct: The only stoichiometric byproduct is

      
      .
      
    • Benign Reagents: Cyclopentanone and ethanolamine are high-volume, low-toxicity commodity chemicals.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two routes.

ReactionPathways cluster_inputs Precursors cluster_process Reaction Mechanism CPA Cyclopentylamine TransState SN2 Transition State CPA->TransState ClEtOH 2-Chloroethanol (High Toxicity) ClEtOH->TransState Route A: Alkylation (High Hazard) CPone Cyclopentanone Imine Imine Intermediate CPone->Imine EtOHAm Ethanolamine EtOHAm->Imine Route B: Reductive Amination (-H2O) Product 2-(Cyclopentylamino)ethan-1-ol Imine->Product + [H] (NaBH4 or H2) Water Byproduct: H2O Imine->Water TransState->Product Waste Waste: NaCl + Bis-alkylated impurities TransState->Waste Over-alkylation

Figure 1: Comparison of synthetic pathways. Route A (Red) poses toxicity and selectivity risks, while Route B (Green) proceeds via a clean condensation-reduction sequence.

Green Metrics Benchmarking

The following data compares the theoretical and practical efficiency of both routes.

MetricRoute A: AlkylationRoute B: Reductive AminationImprovement
Atom Economy (AE) ~63%88% +25%
Reagent Toxicity High (2-Chloroethanol: Fatal in contact with skin)Low (Irritants only)Safety Critical
Selectivity Poor (15-20% bis-alkylation common)High (>95% mono-alkylation)Process Efficiency
E-Factor (Est.) > 15 (Requires chromatography)< 5 (Crystallization/Distillation)Waste Reduction
Solvent Class Class 2 (often DMF/DCM)Class 3 (Ethanol/Methanol)Environmental

Calculations:

  • AE (Route A): MW Product (129.[2]2) / [MW Amine (85.1) + MW Chloride (80.5) + MW Base (40.0)] ≈ 63%

  • AE (Route B): MW Product (129.[2]2) / [MW Ketone (84.1) + MW Amine (61.1) + MW H2 (2.0)] ≈ 88%

Recommended Experimental Protocol (Route B)

This protocol utilizes Sodium Borohydride (


)  for laboratory-scale synthesis due to its operational simplicity. For industrial scale-up (>1kg), catalytic hydrogenation (

) is recommended to further lower the E-factor.
Materials
  • Cyclopentanone (1.0 equiv)

  • Ethanolamine (1.05 equiv)

  • Methanol (Solvent, anhydrous preferred)[3]

  • Sodium Borohydride (

    
    ) (1.2 equiv)
    
  • Magnesium Sulfate (drying agent)

Step-by-Step Methodology
  • Imine Formation (Equilibrium Establishment):

    • Charge a round-bottom flask with Cyclopentanone (8.41 g, 100 mmol) and Methanol (50 mL).

    • Add Ethanolamine (6.41 g, 105 mmol) dropwise over 5 minutes.

    • Expert Insight: Although many protocols suggest adding molecular sieves to drive the equilibrium, the subsequent reduction is irreversible and drives the equilibrium forward. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or GC. Disappearance of the ketone indicates imine formation.

  • Reduction:

    • Cool the solution to 0°C using an ice bath.

    • Add

      
       (4.54 g, 120 mmol) portion-wise over 15 minutes.
      
    • Safety Note: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • Allow the reaction to warm to RT and stir for 2 hours.

  • Quench and Workup:

    • Quench the excess hydride by slowly adding water (10 mL) or 1M HCl (carefully, to pH ~8-9).

    • Evaporate the Methanol under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove inorganic salts.

    • Self-Validating Step: The product is an amino-alcohol. If the pH is too low during extraction, the amine will protonate and remain in the aqueous layer. Ensure the aqueous layer is basic (pH > 10) before organic extraction.

  • Purification:

    • Dry the organic layer over

      
      , filter, and concentrate.
      
    • The resulting oil is typically >95% pure. If necessary, distill under vacuum (bp ~110°C @ 10 mmHg) or recrystallize as the HCl salt.

Process Flow Diagram

ProcessFlow Start Start: Mix Cyclopentanone & Ethanolamine in MeOH Stir Stir 1h (Imine Formation) Start->Stir Cool Cool to 0°C Stir->Cool Reduce Add NaBH4 (Portion-wise) Cool->Reduce Quench Quench with H2O/HCl Reduce->Quench Evap Evaporate MeOH Quench->Evap Extract Extract with EtOAc (pH > 10) Evap->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry End Final Product (>95% Purity) Dry->End

Figure 2: Optimized workflow for the reductive amination of cyclopentanone.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes the foundational efficacy of borohydride reagents in reductive amin
  • Deutsche Forschungsgemeinschaft (DFG). (2022). "2-Chloroethanol - MAK Value Documentation." The MAK Collection for Occupational Health and Safety.[5]

    • Context: Authoritative toxicology report confirming the severe dermal toxicity of 2-chloroethanol, justifying its exclusion
  • Dunn, P. J., et al. (2013). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.
  • Master Organic Chemistry. (2017). "Reductive Amination."[1][4][6][7][8][9][10][11][12]

    • Context: Mechanistic overview of the imine-reduction sequence.[6]

Sources

Safety & Regulatory Compliance

Safety

2-(Cyclopentylamino)ethan-1-ol hydrochloride proper disposal procedures

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, EHS Officers[1] Emergency Safety Profile & Chemical Identity Immediate Action Required: Before handling waste,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, EHS Officers[1]

Emergency Safety Profile & Chemical Identity

Immediate Action Required: Before handling waste, verify the chemical state. This compound is a secondary amine hydrochloride salt .[1] While less volatile than its free base, it poses specific contact and incompatibility hazards that dictate its disposal path.

Property Data Operational Implication
Chemical Name 2-(Cyclopentylamino)ethan-1-ol hydrochlorideLabeling Requirement
Parent CAS (Free Base) Reference for tox data if salt-specific SDS is unavailable.[1]
Molecular Formula C₇H₁₅NO[1][2] · HClNitrogen-containing organic waste.[1]
Acidity (pH) ~4.5–5.5 (10% aq.[1] solution)Weak Acid. Corrosive to mucous membranes.[1]
Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Standard PPE (Nitrile gloves, goggles) required.
Critical Incompatibility Nitrosating Agents (Nitrites, Nitric Acid)Do NOT mix with oxidizers. Risk of forming carcinogenic N-nitrosamines.[1]

Pre-Disposal Stabilization & Segregation

As a Senior Scientist, I cannot stress this enough: Segregation is the primary failure point in amine disposal.

The hydrochloride salt is stable under normal conditions, but it is a secondary amine equivalent . If this waste stream mixes with nitrites, nitrates, or strong oxidizers (like Chromic acid or Nitric acid waste), you risk generating N-nitrosocyclopentyl(2-hydroxyethyl)amine , a probable potent carcinogen.

Segregation Protocol:
  • Isolate from Oxidizers: Never dispose of this in a "General Oxidizer" bin.

  • Isolate from Strong Bases: Mixing with strong hydroxides (NaOH) will liberate the free amine (2-(cyclopentylamino)ethanol), which is volatile, has a fishy odor, and increases inhalation risks. Keep the pH neutral or slightly acidic (as is) to maintain the salt form.[1]

  • Halogen Status: While it contains chloride (HCl salt), it is generally not classified as "Halogenated Solvent Waste" (like Dichloromethane) unless dissolved in one. It is "Non-Halogenated Organic Solid/Liquid" with trace inorganic halides.[1]

Step-by-Step Disposal Workflows

The following workflows represent the "Gold Standard" for compliance with EPA (RCRA) and standard EHS practices.

Scenario A: Solid Waste (Pure Powder or Filter Cake)

Best for: Expired reagents, synthesis solids, contaminated weighing boats.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Bagging: Place the solid inside a clear polyethylene bag (secondary containment) inside the jar.

  • Labeling:

    • Chemical Name: Write fully: "2-(Cyclopentylamino)ethan-1-ol hydrochloride".

    • Constituents: "100%".

    • Hazard Check: Mark "Irritant" and "Toxic".[1]

  • Storage: Cap tightly. Store in the Solid Organic Waste satellite accumulation area.[1]

Scenario B: Aqueous or Solvent Solution

Best for: Reaction mother liquors, washes.

  • Solvent Check:

    • If dissolved in Water/Methanol/Ethanol : Classify as Non-Halogenated Organic Liquid .[1]

    • If dissolved in DCM/Chloroform : Classify as Halogenated Organic Liquid .[1]

  • pH Check: Ensure pH is < 9. If the solution is strongly basic, the free amine may vaporize. Neutralize carefully with dilute HCl if necessary to keep it in salt form (non-volatile).[1]

  • Bulking: Pour into the appropriate carboy (e.g., "Non-Halogenated Solvents").

    • Crucial: Verify the carboy does not contain nitric acid residues.[1]

  • Log Entry: Record the volume and concentration on the waste tag immediately.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points to prevent incompatibility accidents.

DisposalWorkflow Start Waste Generation: 2-(Cyclopentylamino)ethan-1-ol HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid Segregation CRITICAL CHECK: Are Oxidizers/Nitrites present? SolidPath->Segregation LiquidPath->Segregation SafeSolid Pack in HDPE Jar (Double Bagged) Segregation->SafeSolid No (Solid Path) SolventCheck Solvent Type? Segregation->SolventCheck No (Liquid Path) Decon SEPARATE STREAM Do not mix. Treat as High Hazard. Segregation->Decon Yes (Risk of Nitrosamines) Halo Halogenated Waste (e.g., DCM mix) SolventCheck->Halo Chlorinated Solvents NonHalo Non-Halogenated Waste (e.g., Water/EtOH) SolventCheck->NonHalo Polar/Aqueous

Caption: Operational decision tree emphasizing the critical segregation step to prevent nitrosamine formation.

Regulatory & Compliance Framework

In the US and EU, this compound falls under specific waste codes. Your facility's EHS team will use these codes for the manifest.

  • RCRA (USA):

    • Not P-listed or U-listed specifically.[1]

    • Characteristic Waste: Likely D002 (Corrosive) if in aqueous solution with pH ≤ 2, though the salt is usually pH 4-5.[1]

    • Default: "Hazardous Waste, Solid/Liquid, N.O.S. (Not Otherwise Specified)."

  • Disposal Method:

    • Incineration: High-temperature incineration is the required method for amine salts to ensure complete destruction of the nitrogen bonds and prevent environmental leaching.[1]

    • Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink.[1] Amine salts are toxic to aquatic life and can disrupt municipal water treatment bacteria.[1]

References

  • PubChem. 2-(Cyclopentylamino)ethanol (Compound Summary).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • U.S. EPA. Hazardous Waste Generators: Managing Your Waste.[1] Environmental Protection Agency.[1][4][5] Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Cyclopentylamino)ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Cyclopentylamino)ethan-1-ol hydrochloride
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